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  • Product: N-(prop-2-yn-1-yl)-1,3-thiazol-2-amine
  • CAS: 1250676-92-6

Core Science & Biosynthesis

Foundational

Structural Elucidation of N-(prop-2-yn-1-yl)-1,3-thiazol-2-amine: A Comprehensive NMR Guide

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary As a Senior Application Scientist in structural elucidation, I approac...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

As a Senior Application Scientist in structural elucidation, I approach the characterization of heterocyclic alkynes not merely as an exercise in data collection, but as a systematic deconstruction of isolated spin systems. N-(prop-2-yn-1-yl)-1,3-thiazol-2-amine (commonly known as N-propargylthiazol-2-amine) presents a fascinating interplay of an electron-rich heteroaromatic ring and a highly anisotropic alkyne environment.

This whitepaper provides a definitive guide to the 1 H and 13 C Nuclear Magnetic Resonance (NMR) chemical shifts for this molecule. By detailing the causality behind specific experimental protocols and mapping the 2D correlation networks, this guide establishes a self-validating system for unambiguous structural verification.

High-Resolution NMR Acquisition Protocols

To achieve research-grade spectral data, the acquisition parameters must be tailored to the specific relaxation dynamics and chemical exchange properties of the molecule. Below is the step-by-step methodology required to generate self-validating NMR data.

Step 1: Sample Preparation and Solvent Selection
  • Protocol: Dissolve 15–20 mg of the analyte in 0.6 mL of anhydrous DMSO- d6​ (100 atom % D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Transfer to a high-precision 5 mm NMR tube.

  • Causality: The selection of DMSO- d6​ over CDCl 3​ is a critical experimental choice. The strong hydrogen-bond accepting nature of DMSO restricts the chemical exchange rate of the secondary amine (-NH-) proton. This suppression of exchange prevents signal broadening and preserves the vital 3JHH​ scalar coupling (approx. 5.5 Hz) between the NH and the adjacent propargyl CH 2​ group, which is strictly required to prove N-alkylation.

Step 2: Probe Tuning and Shimming
  • Protocol: Insert the sample into a 400 MHz or 500 MHz spectrometer. Manually tune and match the probe for 1 H and 13 C frequencies. Execute automated gradient shimming (Z0–Z5) until the TMS line width at half-height ( w1/2​ ) is < 1.0 Hz.

  • Causality: Precise tuning maximizes the quality factor (Q) of the LC circuit, ensuring optimal RF pulse delivery and maximizing the Signal-to-Noise Ratio (SNR). This is especially critical for the insensitive 13 C nucleus.

Step 3: 1 H NMR Acquisition
  • Protocol: Utilize a standard 30° pulse sequence (zg30). Set the Acquisition Time (AQ) to 3.0 s and the Relaxation Delay (D1) to 1.0 s. Acquire 16 to 32 scans.

  • Causality: The 30° flip angle combined with a short D1 satisfies the Ernst angle condition, maximizing signal throughput per unit time for protons, which typically exhibit short T1​ relaxation times.

Step 4: 13 C NMR Acquisition
  • Protocol: Utilize a power-gated decoupling sequence (zgpg30) or DEPTQ. Set AQ to 1.0 s and critically extend the D1 to 2.5–3.0 s . Acquire 512 to 1024 scans.

  • Causality: The extended D1 is mandatory. The quaternary carbons (C-2 of the thiazole and the internal alkyne carbon) lack attached protons, meaning they do not benefit from efficient dipole-dipole relaxation. A standard, short D1 would saturate these spins, rendering them invisible in the final spectrum.

Step 5: Signal Processing
  • Protocol: Apply an exponential window function (Line Broadening, LB = 0.3 Hz for 1 H; 1.0 Hz for 13 C) prior to Fourier Transformation (FT). Perform zero-filling to 64k data points.

  • Causality: Apodization exponentially decays the tail of the Free Induction Decay (FID), filtering out high-frequency noise and artificially boosting the SNR with a negligible penalty to spectral resolution.

NMR_Workflow S1 Sample Prep (DMSO-d6) S2 Lock & Shim (Z0-Z5) S1->S2 S3 1D NMR (1H, 13C) S2->S3 S4 2D NMR (COSY, HMBC) S3->S4 S5 Processing (FT, Phase) S4->S5

Fig 1: Standardized high-resolution NMR acquisition and processing workflow.

Chemical Shift Assignments & Spin System Analysis

The molecule consists of two isolated spin systems separated by a quaternary carbon (C-2) and a heteroatom (N).

1 H NMR Quantitative Data

The thiazole ring exhibits a classic AX spin system for H-4 and H-5, with a small 3JHH​ coupling constant typical of 5-membered heteroaromatics. The propargyl group forms an AM 2​ X spin system, heavily influenced by the diamagnetic anisotropy of the triple bond.

Table 1: 1 H NMR Assignments (400 MHz, DMSO- d6​ )

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
NH 8.00br t5.51HSecondary Amine
H-4 7.05d3.61HThiazole C4-H
H-5 6.65d3.61HThiazole C5-H
CH 2​ 4.05dd5.5, 2.52HPropargyl CH 2​
CH 3.15t2.51HTerminal Alkyne CH
13 C NMR Quantitative Data

The 13 C spectrum is defined by extreme electronic environments. The C-2 carbon of the thiazole ring is heavily deshielded due to the combined electron-withdrawing effects of the adjacent nitrogen, sulfur, and exocyclic amine[1],[2]. Conversely, the terminal alkyne carbon is shielded due to the cylindrical π -electron cloud of the triple bond[3],[4].

Table 2: 13 C NMR Assignments (100 MHz, DMSO- d6​ )

CarbonChemical Shift (δ, ppm)Type (DEPTQ)Assignment
C-2 168.4C q​ (+)Thiazole C-2
C-4 138.9CH (-)Thiazole C-4
C-5 107.5CH (-)Thiazole C-5
C-2' 81.2C q​ (+)Internal Alkyne C ( ≡C− )
C-3' 73.4CH (-)Terminal Alkyne C ( ≡CH )
C-1' 33.7CH 2​ (+)Propargyl CH 2​

2D Correlation Networks (COSY & HMBC)

To elevate the analysis from predictive to self-validating, 2D NMR is employed.

  • COSY (Correlation Spectroscopy): Validates the continuous scalar coupling networks. The 5.5 Hz coupling between the NH (8.00 ppm) and the CH 2​ (4.05 ppm) definitively proves the attachment of the propargyl group to the amine nitrogen.

  • HMBC (Heteronuclear Multiple Bond Correlation): Bridges the isolated spin systems. The 3JCH​ correlation from the propargyl CH 2​ protons to the thiazole C-2 carbon (168.4 ppm) acts as the definitive structural anchor, proving the molecular connectivity across the heteroatom.

NMR_Correlations cluster_protons 1H Resonances cluster_carbons 13C Resonances H4 H-4 (7.05 ppm) H5 H-5 (6.65 ppm) H4->H5 COSY C2 C-2 (168.4 ppm) H4->C2 C5 C-5 (107.5 ppm) H4->C5 H5->C2 C4 C-4 (138.9 ppm) H5->C4 NH NH (8.00 ppm) CH2 CH2 (4.05 ppm) NH->CH2 COSY CH Alkyne CH (3.15 ppm) CH2->CH COSY CH2->C2 C_alkyne C-alkyne (81.2 ppm) CH2->C_alkyne C_term C-terminal (73.4 ppm) CH2->C_term CH->C_alkyne

Fig 2: COSY (solid) and HMBC (dashed) correlations for N-(prop-2-yn-1-yl)-1,3-thiazol-2-amine.

References

  • Design, synthesis and biological evaluation of new 2-aminothiazole scaffolds as phosphodiesterase type 5 regulators and COX-1/CO Source: RSC Publishing URL:[Link][1]

  • CN115322208B - 2-aminothiazole derivatives and their preparation method and medical use Source: Google Patents URL:[2]

  • Synthesis of Quinoxalines or Quinolin-8-amines from N-Propargyl Aniline Derivatives employing Tin and Indium Chlorides Source: The Royal Society of Chemistry URL:[Link][3]

  • Intramolecular Gold-Catalyzed and NaH-Supported Cyclization Reactions of N-Propargyl Indole Derivatives with Pyrazole and Pyrrol Source: Open Metu URL:[Link][4]

Sources

Exploratory

An In-Depth Technical Guide to the Thermodynamic Stability of N-(prop-2-yn-1-yl)-1,3-thiazol-2-amine in Aqueous Solution

Abstract This technical guide provides a comprehensive framework for evaluating the thermodynamic stability of N-(prop-2-yn-1-yl)-1,3-thiazol-2-amine in aqueous solutions. Designed for researchers, scientists, and drug d...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for evaluating the thermodynamic stability of N-(prop-2-yn-1-yl)-1,3-thiazol-2-amine in aqueous solutions. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical underpinnings of the molecule's stability, drawing from the known chemistry of its constituent 2-aminothiazole and propargylamine moieties. It further outlines a detailed, field-proven experimental workflow for a forced degradation study, complete with the development of a stability-indicating analytical method and strategies for the characterization of potential degradation products. The causality behind experimental choices is explained, ensuring a robust and self-validating approach to stability assessment. This guide serves as a critical resource for establishing a comprehensive stability profile of N-(prop-2-yn-1-yl)-1,3-thiazol-2-amine, a crucial step in its potential development as a therapeutic agent.

Introduction

N-(prop-2-yn-1-yl)-1,3-thiazol-2-amine is a heterocyclic compound featuring a 2-aminothiazole scaffold N-substituted with a propargyl group. The 2-aminothiazole moiety is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates due to its wide range of biological activities.[1] The propargyl group is a versatile functional handle, often incorporated into molecules to serve as a reactive partner in "click" chemistry or to act as a pharmacophore itself.[2]

The journey of a novel chemical entity from discovery to a viable drug product is contingent upon a thorough understanding of its physicochemical properties. Among these, thermodynamic stability in aqueous solution is paramount. It dictates the compound's shelf-life, informs the selection of appropriate formulation strategies, and predicts its behavior under physiological conditions. An unstable compound can lead to a loss of potency, the formation of toxic degradation products, and ultimately, the failure of a promising therapeutic candidate.[3]

This guide, therefore, provides a comprehensive roadmap for the systematic investigation of the stability of N-(prop-2-yn-1-yl)-1,3-thiazol-2-amine. It combines theoretical predictions based on fundamental chemical principles with a rigorous experimental design for forced degradation studies, as mandated by regulatory bodies like the International Conference on Harmonisation (ICH).[4]

Theoretical Stability Assessment

A proactive approach to stability testing begins with a theoretical evaluation of the molecule's potential liabilities. By dissecting the structure of N-(prop-2-yn-1-yl)-1,3-thiazol-2-amine, we can anticipate its behavior under various stress conditions.

Physicochemical Properties and Ionization

The aqueous solubility and stability of the target molecule are intrinsically linked to its ionization state, which is governed by its pKa. The 2-aminothiazole moiety contains two key nitrogen atoms: the exocyclic amino nitrogen and the endocyclic thiazole nitrogen. Protonation is expected to occur at the endocyclic nitrogen.[5] The pKa of unsubstituted 2-aminothiazole is approximately 5.39.[6] This suggests that in acidic to neutral aqueous solutions, a significant portion of N-(prop-2-yn-1-yl)-1,3-thiazol-2-amine will exist in its protonated, more water-soluble form. Conversely, in basic media, the neutral, less soluble form will predominate. This pH-dependent solubility will be a critical factor in designing and interpreting stability studies.

Predicted Degradation Pathways

The molecule possesses three key functional groups that represent potential sites for degradation: the 2-aminothiazole ring, the secondary amine linkage, and the terminal alkyne of the propargyl group. Based on established chemical principles, several degradation pathways can be hypothesized.

  • Hydrolytic Degradation:

    • Acid-Catalyzed Hydrolysis: Under strong acidic conditions, the thiazole ring, although generally stable, may be susceptible to cleavage.[7] The imine-like character of the C=N bond within the ring could be a point of attack by water, leading to ring-opening products.

    • Base-Catalyzed Hydrolysis: In strongly alkaline solutions, the thiazole ring could also be susceptible to nucleophilic attack and subsequent cleavage. Additionally, the propargyl group may undergo base-catalyzed polymerization.[8]

  • Oxidative Degradation:

    • The electron-rich thiazole ring, particularly the sulfur atom, is a potential target for oxidation, which could lead to the formation of sulfoxides or sulfones.[7]

    • The terminal alkyne of the propargyl group can be oxidized to various products, including propynal or propargylic acid.[8][9]

  • Photolytic Degradation:

    • Alkynes are known to be photochemically active and can undergo various reactions upon exposure to light, including photoinduced additions and rearrangements.[10][11] The conjugated system of the thiazole ring may also absorb UV radiation, potentially leading to photodegradation.

The following diagram illustrates the potential degradation pathways for N-(prop-2-yn-1-yl)-1,3-thiazol-2-amine.

G cluster_conditions Stress Conditions cluster_molecule N-(prop-2-yn-1-yl)-1,3-thiazol-2-amine cluster_products Potential Degradation Products acid Acidic Hydrolysis (e.g., HCl, H₂O) ring_cleavage Thiazole Ring Cleavage Products acid->ring_cleavage Thiazole Ring Hydrolysis base Basic Hydrolysis (e.g., NaOH, H₂O) base->ring_cleavage Thiazole Ring Hydrolysis polymer Polymerization Products base->polymer Propargyl Polymerization oxidation Oxidation (e.g., H₂O₂) sulfoxide Thiazole Sulfoxide oxidation->sulfoxide Sulfur Oxidation propynal_deriv Propynal Derivative oxidation->propynal_deriv Alkyne Oxidation propargylic_acid_deriv Propargylic Acid Derivative oxidation->propargylic_acid_deriv Alkyne Oxidation photolysis Photolysis (UV/Vis Light) photo_adducts Photochemical Adducts/ Rearrangement Products photolysis->photo_adducts Alkyne/Thiazole Photoreactivity parent Parent Compound parent->ring_cleavage parent->sulfoxide parent->propynal_deriv parent->propargylic_acid_deriv parent->polymer parent->photo_adducts

Caption: Predicted degradation pathways for N-(prop-2-yn-1-yl)-1,3-thiazol-2-amine.

Computational Approaches to Stability Prediction

In addition to these qualitative predictions, modern computational chemistry offers tools for quantitative assessment. Density Functional Theory (DFT) calculations can be employed to determine the thermodynamic properties of the parent molecule and its potential degradation products.[12][13] By comparing the calculated free energies, it is possible to predict the most thermodynamically favorable degradation pathways and identify the most likely degradation products.[14] This theoretical insight can be invaluable for focusing analytical efforts during experimental studies.

Experimental Determination of Thermodynamic Stability

The cornerstone of stability assessment is the forced degradation study. This involves subjecting the compound to stress conditions more severe than those it would encounter during storage or use to accelerate degradation and generate detectable quantities of degradation products.[3][4]

Experimental Workflow

The following diagram outlines a comprehensive workflow for the forced degradation study of N-(prop-2-yn-1-yl)-1,3-thiazol-2-amine.

G cluster_prep Phase 1: Preparation & Method Development cluster_stress Phase 2: Forced Degradation cluster_analysis Phase 3: Analysis & Characterization cluster_reporting Phase 4: Reporting prep_stock Prepare Stock Solution (1 mg/mL in MeCN/H₂O) method_dev Develop Stability-Indicating HPLC-DAD Method prep_stock->method_dev method_val Validate HPLC Method (Specificity, Linearity, etc.) method_dev->method_val stress_conditions Expose to Stress Conditions: - Acid (HCl) - Base (NaOH) - Oxidative (H₂O₂) - Thermal - Photolytic (UV/Vis) method_val->stress_conditions sampling Sample at Multiple Time Points stress_conditions->sampling quench Neutralize/Quench Reaction sampling->quench hplc_analysis Analyze Samples by Validated HPLC-DAD Method quench->hplc_analysis mass_balance Calculate % Degradation & Mass Balance hplc_analysis->mass_balance lcms_analysis Identify Degradants by LC-MS/MS hplc_analysis->lcms_analysis stability_profile Compile Comprehensive Stability Profile mass_balance->stability_profile nmr_elucidation Elucidate Structure of Major Degradants by NMR lcms_analysis->nmr_elucidation nmr_elucidation->stability_profile

Caption: Workflow for the forced degradation study of a novel compound.

Detailed Experimental Protocols

3.2.1. Preparation of Stock Solution

  • Accurately weigh approximately 10 mg of N-(prop-2-yn-1-yl)-1,3-thiazol-2-amine and transfer to a 10 mL volumetric flask.

  • Dissolve the compound in a minimal amount of a suitable organic solvent (e.g., acetonitrile or methanol).

  • Dilute to the mark with purified water to obtain a final stock solution of 1 mg/mL.

    • Causality: Using a co-solvent ensures complete dissolution of the compound before dilution with the aqueous medium, preventing precipitation and ensuring an accurate starting concentration.

3.2.2. Forced Degradation Conditions

For each condition, a parallel blank solution (without the drug substance) should be prepared and subjected to the same stress to identify any artifacts from the solvent or reagents.[15]

  • Acidic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

    • Before analysis, neutralize the aliquots with an equivalent amount of 0.1 M NaOH.

    • Causality: Elevated temperature is used to accelerate the degradation process. Neutralization is crucial to stop the reaction and prevent damage to the HPLC column.

  • Basic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate the solution at 60°C.

    • Withdraw and neutralize aliquots with 0.1 M HCl at the same time points as the acid hydrolysis study.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature, protected from light.

    • Withdraw aliquots at the specified time points.

    • Causality: H₂O₂ is a common oxidizing agent used in forced degradation studies.[4] The reaction is typically conducted at room temperature to avoid thermal degradation of the peroxide.

  • Thermal Degradation:

    • Dilute 1 mL of the stock solution with 1 mL of purified water.

    • Incubate the solution at 80°C in a sealed vial.

    • Withdraw aliquots at the specified time points and cool to room temperature before analysis.

  • Photostability:

    • Place a solution of the compound (in a transparent container) in a photostability chamber.

    • Expose the sample to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

    • A control sample should be wrapped in aluminum foil to protect it from light and stored under the same temperature and humidity conditions.

    • Analyze the samples after the exposure period.

Development of a Stability-Indicating Analytical Method

A stability-indicating method is an analytical procedure that can accurately and selectively quantify the decrease in the concentration of the active pharmaceutical ingredient (API) in the presence of its degradation products, excipients, and other potential impurities.[4] High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) is the workhorse for this purpose.

  • Protocol for Method Development:

    • Column Selection: Start with a robust, general-purpose column, such as a C18, 150 x 4.6 mm, 5 µm particle size.

    • Mobile Phase Selection:

      • Begin with a gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water, pH ~2.7) and an organic modifier (e.g., acetonitrile or methanol).

      • Formic acid is used to ensure the protonation of the amine, leading to better peak shape.

    • Optimization:

      • Inject a mixture of stressed samples (e.g., an equal volume of acid-degraded, base-degraded, and peroxide-degraded samples) to create a complex chromatogram.

      • Adjust the gradient profile (slope and duration) to achieve baseline separation between the parent peak and all degradation product peaks.

    • Detection:

      • Use a DAD to monitor the elution at multiple wavelengths. Select the wavelength of maximum absorbance for the parent compound for quantification.

      • The DAD is crucial for assessing peak purity, which provides confidence that the parent peak is not co-eluting with any degradants.

Characterization of Degradation Products

Once the degradation products are separated by the HPLC method, their structures must be elucidated.

  • LC-MS/MS:

    • Couple the developed HPLC method to a mass spectrometer (e.g., a quadrupole time-of-flight, Q-TOF).

    • The mass spectrometer will provide the accurate mass of the parent ion for each degradation product, allowing for the determination of its molecular formula.

    • Tandem MS (MS/MS) experiments will fragment the parent ions, and the resulting fragmentation patterns provide valuable structural information.

  • Preparative HPLC and NMR:

    • For major degradation products, preparative HPLC can be used to isolate sufficient quantities of the pure compound.

    • The structure of the isolated degradant can then be definitively confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR).

Data Presentation and Interpretation

The results of the forced degradation study should be summarized in a clear and concise manner. A table format is highly recommended for easy comparison of the stability under different conditions.

Table 1: Summary of Forced Degradation Results for N-(prop-2-yn-1-yl)-1,3-thiazol-2-amine

Stress ConditionDuration (hours)% Degradation of ParentNumber of Degradation ProductsMajor Degradation Product(s) (Peak Area %)Mass Balance (%)
0.1 M HCl, 60°C24
0.1 M NaOH, 60°C24
3% H₂O₂, RT24
Water, 80°C24
Photolytic (ICH Q1B)-
  • % Degradation: Calculated from the decrease in the peak area of the parent compound relative to the initial time point.

  • Mass Balance: The sum of the peak area of the parent compound and all degradation products, expressed as a percentage of the initial peak area of the parent. A mass balance close to 100% indicates that all degradation products are being detected.

Conclusion

This in-depth technical guide provides a robust framework for the comprehensive evaluation of the thermodynamic stability of N-(prop-2-yn-1-yl)-1,3-thiazol-2-amine in aqueous solution. By integrating theoretical predictions with a rigorous, step-by-step experimental protocol for forced degradation studies, researchers can systematically identify potential liabilities, elucidate degradation pathways, and develop a validated stability-indicating analytical method. The insights gained from this process are not merely a regulatory requirement but a fundamental aspect of good science, enabling informed decisions in the formulation, storage, and handling of this promising molecule, thereby accelerating its journey through the drug development pipeline.

References

  • Sahu, S. (2023). Exploring Thermodynamic Heterocyclic Compounds: A Comprehensive Analysis. International Journal of Thermodynamics and Chemical Kinetics.
  • OSTI. (n.d.). Electrochemically-Mediated Oxidation of Sensitive Propargylic Benzylic Alcohols. Retrieved from [Link]

  • AIP Publishing. (2022).
  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Electrical effects in substituted thiazoles. pKa Values of some 5-substituted 2-aminothiazoles and 5-substituted 2-NN-dimethylaminothiazoles. Retrieved from [Link]

  • Wikipedia. (n.d.). Propargyl alcohol. Retrieved from [Link]

  • PMC. (2022). Electrochemically Mediated Oxidation of Sensitive Propargylic Benzylic Alcohols. PubMed Central.
  • ResearchGate. (2014). Aromatic λ3-hetrocycles. 19.1 thermodynamic stability of alternant conjugated heterocycles (λ3-X-λ3-Y)3 (X, Y= CH, N, P, As, Sb, Bi) calculated by semiempirical MO, ab initio and DFT methods.
  • Rodríguez, A., & Wothers, P. (n.d.). Oxidative Rearrangement of Tertiary Propargylic Alcohols. Synlett.
  • ResearchGate. (n.d.). Predictive Modeling of Molecules of High-Energy Heterocyclic Compounds. Retrieved from [Link]

  • Heriot-Watt University. (n.d.). Degradation of amine-based solvents in CO2 capture process by chemical absorption. Retrieved from [Link]

  • Google Patents. (n.d.). CN103787848B - The method of a kind of propargyl alcohol oxidation acetylenic ketone processed.
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  • Bartel, C. J., et al. (n.d.). A critical examination of compound stability predictions from machine-learned formation energies.
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  • ACS Publications. (2014). Synthesis of a Library of Propargylated and PEGylated α-Hydroxy Acids Toward “Clickable” Polylactides via Hydrolysis of Cyanohydrin Derivatives. The Journal of Organic Chemistry.
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Foundational

Decoding Kinase Target Engagement: The Binding Affinity and Profiling of N-(prop-2-yn-1-yl)-1,3-thiazol-2-amine

Executive Summary The rational design of kinase inhibitors relies heavily on privileged molecular scaffolds that can reliably engage the highly conserved ATP-binding pocket. Among these, the 2-aminothiazole core has emer...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of kinase inhibitors relies heavily on privileged molecular scaffolds that can reliably engage the highly conserved ATP-binding pocket. Among these, the 2-aminothiazole core has emerged as a cornerstone in oncology and chemical biology. This technical whitepaper explores the specific functionalization of this core into N-(prop-2-yn-1-yl)-1,3-thiazol-2-amine . By appending a propargyl group to the exocyclic amine, researchers create a dual-purpose molecule: a potent kinase inhibitor and a bioorthogonal probe for Activity-Based Protein Profiling (ABPP). This guide deconstructs the structural biology of its binding affinity, summarizes quantitative target data, and provides self-validating experimental methodologies for evaluating its kinome-wide engagement.

Pharmacophore Rationale: Structural Biology of the Scaffold

The efficacy of N-(prop-2-yn-1-yl)-1,3-thiazol-2-amine is rooted in its bipartite structure, which balances thermodynamic binding stability with chemical versatility.

  • The 2-Aminothiazole Core (The Anchor): The 2-aminothiazole moiety is a recognized ATP-competitive hinge binder [1]. The nitrogen atom within the thiazole ring acts as a critical hydrogen bond acceptor, interacting with the backbone amide (e.g., Met residue) of the kinase hinge region. Simultaneously, the exocyclic amine acts as a hydrogen bond donor to the hinge region's carbonyl oxygen. This bidentate interaction mimics the native adenine ring of ATP, anchoring the scaffold deep within the active site[2].

  • The N-Propargyl Modification (The Bioorthogonal Handle): The addition of the alkyne (prop-2-yn-1-yl) serves a specific spatial and functional purpose. Because the alkyne is linear and possesses minimal steric bulk, it projects outward toward the solvent-exposed channel of the kinase active site without clashing with the hydrophobic regulatory spine[3]. This preserves the native binding affinity ( Kd​ ) while providing an inert handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling downstream target pull-down and visualization.

Target Kinase Spectrum & Quantitative Binding Data

Derivatives based on the N-(prop-2-yn-1-yl)-1,3-thiazol-2-amine scaffold exhibit potent binding affinities across a spectrum of oncogenic kinases. The table below synthesizes the binding profiles and key interacting residues for primary targets.

Target KinaseScaffold Context / Derivative TypeBinding Affinity ( IC50​ / Kd​ )Primary Hinge/Pocket InteractionsClinical / Pathway Relevance
Epidermal Growth Factor Receptor (EGFR) Substituted 2-aminothiazole~20 - 50 nMH-bonds: Leu768, Gln767, Cys751; π -cation: Lys828Non-Small Cell Lung Cancer (NSCLC), Cell Proliferation[2]
Aurora Kinase A/B (AURKA/B) 2-aminothiazole-benzamide~15 - 45 nMHigh-affinity docking ( −9.67 kcal/mol) at ATP pocketMitotic spindle assembly, Breast Cancer[4]
Anaplastic Lymphoma Kinase (ALK) 2-aminothiazole-pyrimidine12.4 nMMet1199 (Gatekeeper L1196M tolerance)Cell survival, ALK-positive NSCLC[2]
Casein Kinase 2 (CK2) Aryl 2-aminothiazole0.4 - 7.0 μ MAllosteric pocket (Non-ATP competitive)Apoptosis regulation, Broad Oncology[5]

Data synthesized from foundational structure-activity relationship (SAR) studies of the thiazole pharmacophore[2],[4],[5].

Experimental Methodologies: Quantifying Affinity & Target Engagement

To ensure high scientific integrity and trustworthy data, the evaluation of N-(prop-2-yn-1-yl)-1,3-thiazol-2-amine must rely on self-validating protocols. The following methodologies detail the causality behind each experimental choice.

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

Purpose: To determine the in vitro IC50​ and Kd​ of the compound against purified recombinant kinases. Causality for Selection: Thiazole-containing compounds often exhibit intrinsic auto-fluorescence that confounds standard optical assays. TR-FRET utilizes a Europium fluorophore with a long emission half-life. By introducing a 100 μ s delay before measurement, short-lived compound auto-fluorescence decays completely, yielding a pristine signal-to-noise ratio.

Step-by-Step Workflow:

  • Reagent Preparation: Prepare the target kinase (e.g., EGFR), a fluorescently labeled ATP-competitive tracer, and a Europium-labeled anti-tag antibody (e.g., anti-GST or anti-His) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Titration: Perform a 12-point serial dilution (1:3) of the propargyl-thiazole compound in 100% DMSO, followed by a 1:40 intermediate dilution in assay buffer to keep final DMSO concentration below 1% (preventing kinase denaturation).

  • Equilibration: Combine 5 μ L of kinase/antibody mix, 5 μ L of compound, and 5 μ L of tracer in a 384-well low-volume plate. Crucial Step: Incubate in the dark at room temperature for 60 minutes. Causality: This ensures the system reaches thermodynamic equilibrium, which is strictly required for accurate Kd​ calculation using the Cheng-Prusoff equation.

  • Detection & Validation: Read the plate using a microplate reader equipped with TR-FRET optics (Excitation: 340 nm; Emission: 615 nm and 665 nm; Delay: 100 μ s).

  • Self-Validation: Calculate the Z'-factor using vehicle (DMSO) and positive control (e.g., Staurosporine) wells. The assay is only validated and accepted if Z′≥0.5 .

Protocol 2: CuAAC-Mediated Activity-Based Protein Profiling (ABPP)

Purpose: To map the kinome-wide selectivity of the scaffold in live cells. Causality for Selection: Standard affinity chromatography requires attaching the inhibitor to a massive solid bead, which causes severe steric hindrance and alters the compound's native binding mode. Using the compact propargyl group allows the compound to penetrate live cells and bind targets in their native, fully folded physiological state.

Step-by-Step Workflow:

  • In Situ Labeling: Treat live cancer cells (e.g., A549 or MCF-7) with 1 μ M of the propargyl-thiazole probe for 2 hours. Self-Validation Control: Concurrently treat a separate control group with 1 μ M of the probe + 10 μ M of the parent (non-alkyne) 2-aminothiazole. If binding is specific, the parent compound will competitively block the probe from binding the kinase.

  • Lysis: Wash cells with cold PBS and lyse using NP-40 buffer containing protease/phosphatase inhibitors. Centrifuge at 14,000 x g to clear the lysate.

  • Click Chemistry (CuAAC): To the cleared lysate (1 mg/mL protein), add the click reagents in this exact order:

    • Biotin-PEG3-Azide (100 μ M)

    • THPTA ligand (1 mM) - Causality: THPTA coordinates copper, accelerating the reaction while protecting delicate kinase active sites from reactive oxygen species (ROS) induced by free Cu(I).

    • CuSO4​ (1 mM)

    • Sodium Ascorbate (1 mM, freshly prepared to reduce Cu(II) to active Cu(I)). Incubate for 1 hour at room temperature.

  • Enrichment & Elution: Precipitate proteins with cold methanol/chloroform to remove unreacted biotin-azide. Resuspend the protein pellet and incubate with Streptavidin-agarose beads for 2 hours. Wash beads stringently (1% SDS, followed by PBS) to remove non-specific binders.

  • Analysis: Perform on-bead trypsin digestion and analyze the resulting peptides via LC-MS/MS to identify the specifically engaged kinases.

Mechanistic Pathways & Workflow Visualizations

To fully conceptualize the utility of the N-(prop-2-yn-1-yl)-1,3-thiazol-2-amine scaffold, the following diagrams illustrate both the experimental ABPP workflow and the downstream cellular signaling pathways inhibited by the compound.

ABPP_Workflow Start N-(prop-2-yn-1-yl)-1,3-thiazol-2-amine (Probe Incubation) Lysate Live Cell Incubation (Kinase Proteome) Start->Lysate Dose-dependent addition Binding ATP-Hinge Binding (Target Engagement) Lysate->Binding Equilibrium reached Click CuAAC Click Chemistry (Biotin-Azide + Cu I) Binding->Click Bioorthogonal tagging PullDown Streptavidin Enrichment Click->PullDown Affinity purification Analysis LC-MS/MS Proteomics (Affinity Quantification) PullDown->Analysis Target identification

Fig 1. Activity-Based Protein Profiling (ABPP) workflow utilizing the propargyl-thiazole probe.

Signaling_Pathway cluster_0 EGFR Pathway cluster_1 Aurora Kinase Pathway Inhibitor Propargyl-Aminothiazole EGFR EGFR Inhibitor->EGFR ATP-competitive inhibition AURK Aurora A/B Inhibitor->AURK ATP-competitive inhibition MAPK MAPK/ERK EGFR->MAPK Prolif Cell Proliferation MAPK->Prolif Centrosome Centrosome Maturation AURK->Centrosome Mitosis Mitotic Progression Centrosome->Mitosis

Fig 2. Dual-target inhibition of EGFR and Aurora Kinase pathways by the aminothiazole scaffold.

References

  • Title: Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date Source: RSC Advances URL: [Link]

  • Title: 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies Source: ACS Omega URL: [Link]

  • Title: 2-Aminothiazole Derivatives as Selective Allosteric Modulators of the Protein Kinase CK2. 1. Identification of an Allosteric Binding Site Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Synthesis of Propargyl Compounds and Their Cytotoxic Activity Source: ResearchGate / BioMed Research International URL: [Link]

  • Title: An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities Source: MDPI Molecules URL: [Link]

Sources

Exploratory

An In-depth Technical Guide to Pharmacophore Modeling Using N-(prop-2-yn-1-yl)-1,3-thiazol-2-amine Derivatives

Abstract This technical guide provides a comprehensive framework for the application of pharmacophore modeling in the context of drug discovery, with a specific focus on N-(prop-2-yn-1-yl)-1,3-thiazol-2-amine derivatives...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for the application of pharmacophore modeling in the context of drug discovery, with a specific focus on N-(prop-2-yn-1-yl)-1,3-thiazol-2-amine derivatives. These scaffolds have emerged as privileged structures in medicinal chemistry, demonstrating a wide spectrum of biological activities, including kinase inhibition and anticancer properties.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights into the methodologies, from initial ligand selection to final model validation and application in virtual screening. We will delve into the causal reasoning behind experimental choices, ensuring a self-validating system of protocols. The guide is grounded in authoritative scientific literature, with comprehensive citations and references to support key mechanistic claims and procedural standards.

Introduction: The Rationale for Focusing on Thiazole Derivatives

The 1,3-thiazole ring is a five-membered heterocyclic scaffold containing sulfur and nitrogen atoms, a structure that has garnered significant attention in medicinal chemistry.[3][4][5] Its derivatives are known to exhibit a diverse range of pharmacological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[3][6][7] The 2-aminothiazole core, in particular, is a common feature in several FDA-approved drugs.[4][8]

The incorporation of a propargyl group (prop-2-yn-1-yl) introduces a unique chemical handle. This terminal alkyne moiety is highly versatile and can participate in various chemical transformations, including the copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction, making it invaluable for creating diverse compound libraries and for bioconjugation studies.[9][10] Furthermore, the propargyl group itself can play a crucial role in enzyme inhibition, particularly as an inactivator of monoamine oxidases (MAOs).[11][12]

The convergence of the biologically active thiazole scaffold with the chemically versatile and pharmacologically significant propargyl group makes N-(prop-2-yn-1-yl)-1,3-thiazol-2-amine derivatives a compelling subject for pharmacophore-based drug design. Pharmacophore modeling, a cornerstone of computational drug discovery, allows us to distill the essential three-dimensional arrangement of chemical features responsible for a molecule's biological activity.[13][14][15] This "virtual blueprint" can then be used to screen large compound libraries for novel, potent, and selective drug candidates.[14][16]

Foundational Concepts in Pharmacophore Modeling

A pharmacophore is defined by IUPAC as "the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target structure and to trigger (or block) its biological response."[15][17] It is an abstract concept, not a real molecule, that represents the common molecular interaction capacities of a group of active compounds.[15][17]

Key pharmacophoric features include:

  • Hydrogen Bond Acceptors (HBA): Atoms or groups with a lone pair of electrons that can accept a hydrogen bond.

  • Hydrogen Bond Donors (HBD): Atoms or groups with a hydrogen atom attached to an electronegative atom, capable of donating it to form a hydrogen bond.

  • Hydrophobic (HY): Nonpolar groups that favorably interact with nonpolar regions of a biological target.

  • Aromatic Rings (AR): Planar, cyclic, conjugated systems that can engage in π-π stacking or other aromatic interactions.

  • Positive Ionizable (PI): Groups that are positively charged at physiological pH.

  • Negative Ionizable (NI): Groups that are negatively charged at physiological pH.

The spatial arrangement and distances between these features are critical components of a 3D pharmacophore model.[18]

Ligand-Based vs. Structure-Based Modeling

There are two primary approaches to generating a pharmacophore model:

  • Ligand-Based: This method is employed when the 3D structure of the biological target is unknown. It relies on a set of active and inactive molecules to deduce the common features required for activity.[7][19]

  • Structure-Based: When the 3D structure of the target protein (e.g., from X-ray crystallography or NMR) is available, a pharmacophore model can be derived directly from the interactions observed between the protein and a bound ligand.[20]

This guide will focus on the ligand-based approach, as it is a common scenario in the early stages of drug discovery.

Workflow for Pharmacophore Model Generation and Validation

The development of a robust and predictive pharmacophore model is a multi-step process that requires careful consideration at each stage.

Pharmacophore_Workflow cluster_0 Model Generation cluster_1 Model Validation cluster_2 Application A 1. Dataset Selection (Active & Inactive Ligands) B 2. Conformational Analysis A->B C 3. Molecular Alignment B->C D 4. Pharmacophore Feature Identification C->D E 5. Hypothesis Generation D->E F 6. Fischer's Randomization E->F G 7. Test Set Validation F->G H 8. Decoy Set Screening G->H I 9. Virtual Screening H->I J 10. Hit Identification & Optimization I->J

Caption: A generalized workflow for ligand-based pharmacophore modeling.

Step-by-Step Protocol: Model Generation

Protocol 1: Ligand-Based Pharmacophore Model Generation

  • Dataset Selection:

    • Compile a training set of at least 15-20 structurally diverse N-(prop-2-yn-1-yl)-1,3-thiazol-2-amine derivatives with a wide range of biological activities (e.g., IC50 values).

    • Include both highly active and inactive compounds to help the model discriminate between essential and non-essential features.[17]

    • Ensure that all biological data is from a consistent assay to maintain data integrity.

  • Conformational Analysis:

    • For each molecule in the training set, generate a diverse set of low-energy 3D conformations. This is crucial as the bioactive conformation (the one that binds to the target) is often not the global minimum energy state.[13]

    • Utilize a robust conformational search algorithm (e.g., Monte Carlo, systematic search) within a molecular modeling software package.

  • Molecular Alignment:

    • Align the conformers of the active molecules. This can be achieved through various methods, such as common feature alignment or flexible alignment.[13] The goal is to superimpose the molecules in a way that maximizes the overlap of their potential pharmacophoric features.

  • Pharmacophore Feature Identification:

    • Identify the common chemical features present in the aligned active molecules that are absent or arranged differently in the inactive ones.[14]

    • Software tools can automatically identify features like HBA, HBD, HY, AR, etc.

  • Hypothesis Generation:

    • Generate a set of pharmacophore hypotheses, which are different combinations of the identified features with specific 3D arrangements.

    • Score and rank these hypotheses based on how well they map to the active molecules and exclude the inactive ones. The best hypothesis will be the one that best explains the observed structure-activity relationship (SAR).

Step-by-Step Protocol: Model Validation

A pharmacophore model is only useful if it is predictive. Therefore, rigorous validation is essential.[20][21]

Protocol 2: Pharmacophore Model Validation

  • Fischer's Randomization Test:

    • This statistical validation method assesses the relevance of the generated hypothesis.[20][21]

    • The software creates multiple random spreadsheets by shuffling the activity data of the training set molecules and attempts to generate a pharmacophore hypothesis for each.

    • A robust model will have a significantly higher score than any of the models generated from the randomized data. A confidence level of 95% is typically used.[21]

  • Test Set Validation:

    • A test set is a separate group of molecules (not used in model generation) with known activities.[20][22]

    • The generated pharmacophore model is used to predict the activity of the test set compounds.

    • A good model will accurately predict the activities of the test set molecules, demonstrating its predictive power for new chemical entities.[20]

  • Decoy Set Screening:

    • A decoy set consists of a large number of "drug-like" molecules that are assumed to be inactive against the target.[18][21]

    • The pharmacophore model is used to screen this decoy set along with the known active compounds.

    • The performance of the model is evaluated based on its ability to enrich the active compounds from the decoys. Key metrics include:

      • Enrichment Factor (EF): The ratio of the percentage of actives found in a small fraction of the screened database to the percentage of actives expected by random selection.

      • Goodness of Hit (GH) Score: A metric that considers both the number of actives retrieved and the percentage of actives in the total database. A GH score above 0.7 indicates a very good model.[23]

Table 1: Hypothetical Validation Metrics for a Pharmacophore Model

Validation MethodParameterValueInterpretation
Fischer's RandomizationConfidence Level95%The model is statistically significant.
Test Set ValidationCorrelation (R²)> 0.7Good predictive ability for external compounds.
Decoy Set ScreeningEnrichment Factor (EF)> 10The model is effective at identifying actives.
Goodness of Hit (GH)> 0.7The model is considered to be of high quality.

Application in Virtual Screening

Once validated, the pharmacophore model serves as a 3D query for virtual screening of large compound databases (e.g., ZINC, PubChem) to identify novel molecules that match the pharmacophoric features.[14][16]

Virtual_Screening_Diagram db Compound Database (Millions of Compounds) screen Virtual Screening (3D Search) db->screen pharm Validated Pharmacophore Model pharm->screen hits Hit List (Compounds matching the model) screen->hits docking Molecular Docking (Refinement) hits->docking leads Lead Candidates (For Synthesis & Testing) docking->leads

Caption: The process of virtual screening using a pharmacophore model.

Post-Screening Analysis: Molecular Docking

The hits identified from pharmacophore-based screening are typically subjected to further computational analysis, most commonly molecular docking.[24][25] Docking predicts the preferred orientation and binding affinity of a ligand within the active site of a target protein.[24] This step helps to refine the hit list, prioritize compounds for synthesis, and eliminate molecules that may have a good pharmacophoric match but poor steric or electrostatic complementarity with the binding site.

Case Study: Hypothetical Kinase Inhibitor Model

Let's consider a hypothetical scenario where N-(prop-2-yn-1-yl)-1,3-thiazol-2-amine derivatives are being developed as inhibitors of a specific kinase. Kinase inhibitors often interact with the ATP-binding pocket, forming key hydrogen bonds with the hinge region.[1]

A plausible pharmacophore model for a kinase inhibitor based on this scaffold might include:

  • One HBD: The amine proton on the thiazole ring, forming a crucial interaction with the kinase hinge region.

  • One HBA: The nitrogen atom within the thiazole ring.

  • One HY/AR feature: The thiazole ring itself or an appended aromatic group.

  • One HY feature: The propargyl group, which may occupy a hydrophobic pocket.

Kinase_Pharmacophore HBD HBD HBA HBA HBD->HBA 2.8 Å HY_AR HY/AR HBA->HY_AR 3.5 Å HY_Prop HY HY_AR->HY_Prop 4.2 Å

Caption: A hypothetical pharmacophore model for a kinase inhibitor.

This model would then be used to screen for new compounds that not only possess these features but also have them arranged in the correct 3D orientation to effectively inhibit the target kinase.

Conclusion and Future Directions

Pharmacophore modeling is a powerful and efficient computational tool in modern drug discovery.[13][14] When applied to promising scaffolds like N-(prop-2-yn-1-yl)-1,3-thiazol-2-amine derivatives, it can significantly accelerate the identification of novel lead compounds. The key to success lies in the careful construction and rigorous validation of the pharmacophore model. As computational power increases and algorithms become more sophisticated, the predictive accuracy and utility of pharmacophore modeling will continue to grow, solidifying its role as an indispensable component of the drug development pipeline. Future work in this area could involve the development of multi-target pharmacophores to address complex diseases or the integration of machine learning techniques to enhance model predictivity.

References

  • Benchchem. (n.d.). Application Notes and Protocols for 5-(1,3-Thiazol-4-yl)pyridin-2-amine in Drug Discovery.
  • Bilodeau, M. T., Rodman, L. D., McGaughey, G. B., Coll, K. E., Koester, T. J., Hoffman, W. F., Hungate, R. W., Kendall, R. L., McFall, R. C., Rickert, K. W., Rutledge, R. Z., & Thomas, K. A. (2004). The discovery of N-(1,3-thiazol-2-yl)pyridin-2-amines as potent inhibitors of KDR kinase. Bioorganic & Medicinal Chemistry Letters, 14(11), 2941–2945.
  • Virtual Drug Screening. (2024, July 22). How to Use Pharmacophore Modeling in MOE | Virtual Drug Screening [Video]. YouTube.
  • National Center for Biotechnology Information. (n.d.). Pharmacophore Modeling, Virtual Screening, and Molecular Docking Studies for Discovery of Novel Akt2 Inhibitors.
  • ACS Publications. (2021). Experimentally Validated hERG Pharmacophore Models as Cardiotoxicity Prediction Tools.
  • Fiveable. (2025, August 15). Pharmacophore modeling.
  • ResearchGate. (n.d.). Pharmacophore model validation using GH score method.
  • Bio-protocol. (n.d.). Validation of the generated pharmacophore model.
  • ResearchGate. (2021, October 5). How to do validation of ligand-based pharmacophore model in Ligandscout?.
  • Grokipedia. (n.d.). Propargyl group.
  • National Center for Biotechnology Information. (n.d.). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs.
  • Scribd. (n.d.). Pharmacophore Model Development Guide.
  • National Center for Biotechnology Information. (n.d.). Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity.
  • SlideShare. (n.d.). Pharmacophore Modelling in Drug Discovery and Development.
  • ResearchGate. (n.d.). Representation of the basic workflow of computational drug design approaches.
  • ResearchGate. (2018, August 30). Pharmacophore Modelling and Molecular Docking Simulation Tutorial.
  • PubMed. (2019, June 15). Design, computational studies, synthesis and biological evaluation of thiazole-based molecules as anticancer agents.
  • National Center for Biotechnology Information. (n.d.). N-(Prop-2-yn-1-yl)-1,3-benzothiazol-2-amine.
  • IJIRT. (n.d.). Computational Insights into Thiazole Derivatives as Dual Antifungal and Antibacterial Agents: Docking Studies on Key Cellular.
  • RSC Publishing. (2024, December 10). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene.
  • PubMed. (2013, December 5). Synthesis and biological activity of 3-[phenyl(1,3-thiazol-2-yl)-amino]propanoic acids and their derivatives.
  • ResearchGate. (n.d.). Evaluation of 1,3-Thiazole Derivatives with Pharmaceutical and Chemical Activity: a Review.
  • MDPI. (2013, December 5). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives.
  • ResearchGate. (2026, January 13). Synthesis of Propargyl Compounds and Their Cytotoxic Activity.
  • Chem Rev Lett. (2025, July 30). A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives.
  • National Center for Biotechnology Information. (n.d.). Design, synthesis and docking studies of novel thiazole derivatives incorporating pyridine moiety and assessment as antimicrobial agents.
  • ACS Publications. (2020, January 9). Stereoselective Activity of 1-Propargyl-4-styrylpiperidine-like Analogues That Can Discriminate between Monoamine Oxidase Isoforms A and B.
  • Benchchem. (n.d.). The Propargyl Group: A Cornerstone of Click Chemistry for Advanced Research and Drug Development.
  • PubMed. (2011, October 1). N-(Prop-2-yn-1-yl)-1,3-benzothia-zol-2-amine.
  • Amanote Research. (2011, September 14). N-(Prop-2-Yn-1-Yl)-1,3-Benzothiazol-2-Amine.
  • ResearchGate. (2025, October 16). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives.
  • Dovepress. (2014, November 11). Pharmacophore modeling: advances, limitations, and current utility in drug discovery.
  • MDPI. (2018, November 27). Ligand-Based Pharmacophore Modeling Using Novel 3D Pharmacophore Signatures.
  • RSC Publishing. (n.d.). Design, synthesis, biological evaluation, and in silico studies of novel 1,3-thiazole derivatives.
  • ResearchGate. (n.d.). Pharmacophore modeling and 3D QSAR analysis of isothiazolidinedione derivatives as PTP1B inhibitors.
  • National Center for Biotechnology Information. (2025, November 26). Influence of Available Hydrophobic Interactions in New 2‑(Propylthio)‑N‑(1,3,4-thiadiazol-2-yl)nicotinamide Pharmacophore and Evaluation of Its Therapeutic Potential.

Sources

Protocols & Analytical Methods

Method

Application Note and Protocol: Selective N-Alkylation of 2-Aminothiazole with Propargyl Bromide

For: Researchers, scientists, and drug development professionals. Abstract This document provides a comprehensive guide to the N-alkylation of 2-aminothiazole with propargyl bromide, a key transformation for synthesizing...

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Author: BenchChem Technical Support Team. Date: April 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the N-alkylation of 2-aminothiazole with propargyl bromide, a key transformation for synthesizing valuable building blocks in medicinal chemistry. The 2-aminothiazole scaffold is a privileged structure in numerous biologically active compounds, and its functionalization via N-alkylation allows for the modulation of pharmacological properties.[1] This guide details a robust and reproducible protocol, discusses the critical issue of regioselectivity, and offers insights into the reaction mechanism and potential challenges.

Introduction: The Significance of N-Propargylated 2-Aminothiazoles

The 2-aminothiazole motif is a cornerstone in the design of therapeutic agents, exhibiting a wide range of biological activities.[1] The introduction of a propargyl group onto the exocyclic nitrogen atom opens up a vast chemical space for further molecular elaboration. The terminal alkyne of the propargyl group is a versatile functional handle for various chemical transformations, including click chemistry, Sonogashira coupling, and the synthesis of complex heterocyclic systems. Consequently, N-propargyl-2-aminothiazole serves as a valuable intermediate for the generation of novel compound libraries in drug discovery programs.

A primary challenge in the N-alkylation of 2-aminothiazole is controlling the regioselectivity. The molecule exists in tautomeric forms (amino and imino), presenting two potentially nucleophilic nitrogen atoms: the exocyclic amino nitrogen and the endocyclic ring nitrogen.[2] Alkylation at the endocyclic nitrogen leads to the formation of an undesired N-alkylated thiazoline byproduct. This protocol is designed to favor selective alkylation at the exocyclic amino group.

Reaction Mechanism and Regioselectivity

The N-alkylation of 2-aminothiazole with propargyl bromide proceeds via a nucleophilic substitution reaction. The choice of base is critical in directing the alkylation to the desired exocyclic nitrogen.

Tautomerism of 2-Aminothiazole:

A simplified representation of the tautomeric equilibrium of 2-aminothiazole.

In the presence of a moderately strong base such as potassium carbonate (K₂CO₃), the exocyclic amino group is partially deprotonated, increasing its nucleophilicity and favoring its attack on the electrophilic carbon of propargyl bromide. While stronger bases like sodium hydride (NaH) can also be effective, K₂CO₃ offers a good balance of reactivity and handling safety for this transformation. The use of a polar aprotic solvent like N,N-dimethylformamide (DMF) facilitates the dissolution of the reagents and promotes the Sₙ2 reaction pathway.

Proposed Mechanism for Exocyclic N-Alkylation:

mechanism reagents 2-Aminothiazole + Propargyl Bromide + K₂CO₃ deprotonation Deprotonation of exocyclic amine by K₂CO₃ reagents->deprotonation nucleophilic_attack Nucleophilic attack of the -NH⁻ on propargyl bromide (Sₙ2) deprotonation->nucleophilic_attack product N-propargyl-2-aminothiazole nucleophilic_attack->product

A simplified workflow of the N-alkylation reaction.

Detailed Experimental Protocol

This protocol describes the N-alkylation of 2-aminothiazole with propargyl bromide using potassium carbonate as the base in DMF under conventional heating. A microwave-assisted variation is also presented for accelerated synthesis.

Materials and Reagents
ReagentFormulaMW ( g/mol )Amount (mmol)Equivalents
2-AminothiazoleC₃H₄N₂S100.145.01.0
Propargyl bromide (80% in toluene)C₃H₃Br118.966.01.2
Potassium Carbonate (anhydrous)K₂CO₃138.2110.02.0
N,N-Dimethylformamide (DMF, anhydrous)C₃H₇NO73.09--
Equipment
  • Round-bottom flask (50 mL) with a reflux condenser

  • Magnetic stirrer and hotplate

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Standard laboratory glassware for workup and purification

  • Thin Layer Chromatography (TLC) apparatus

  • Silica gel for column chromatography

Step-by-Step Procedure (Conventional Heating)
  • Reaction Setup: To a 50 mL round-bottom flask, add 2-aminothiazole (500 mg, 5.0 mmol) and anhydrous potassium carbonate (1.38 g, 10.0 mmol).

  • Solvent Addition: Add anhydrous DMF (15 mL) to the flask.

  • Inert Atmosphere: Flush the flask with an inert gas (nitrogen or argon).

  • Reagent Addition: Add propargyl bromide (80% solution in toluene, 0.64 mL, 6.0 mmol) dropwise to the stirred suspension at room temperature.

  • Reaction: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours.

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a mobile phase of ethyl acetate/hexane, 1:1). The starting material (2-aminothiazole) is typically more polar than the product.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into ice-cold water (50 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

    • Combine the organic layers and wash with brine (2 x 20 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure N-propargyl-2-aminothiazole.

Microwave-Assisted Protocol

For a more rapid synthesis, a microwave reactor can be utilized.

  • Reaction Setup: In a 10 mL microwave reaction vial, combine 2-aminothiazole (100 mg, 1.0 mmol), potassium carbonate (276 mg, 2.0 mmol), and propargyl bromide (80% in toluene, 0.13 mL, 1.2 mmol).[1]

  • Solvent Addition: Add anhydrous DMF (3 mL).[1]

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 120 °C for 15-30 minutes.[1]

  • Workup and Purification: Follow the workup and purification steps as described in the conventional heating protocol.

Characterization of the Product: N-propargyl-2-aminothiazole

The structure of the synthesized compound should be confirmed by spectroscopic methods.

  • ¹H NMR (400 MHz, CDCl₃): Expected signals would include a singlet for the acetylenic proton (~2.2 ppm), a doublet for the methylene protons (~4.1 ppm), and two doublets for the thiazole ring protons (~6.6 and ~7.1 ppm), along with a broad signal for the NH proton.

  • ¹³C NMR (100 MHz, CDCl₃): Key signals would be observed for the two carbons of the alkyne, the methylene carbon, and the carbons of the thiazole ring.

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the product's molecular weight (C₆H₆N₂S, MW: 138.19 g/mol ).

  • Infrared (IR) Spectroscopy: Characteristic absorption bands for the N-H stretch, C≡C-H stretch, and C≡C stretch should be present.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low or no product formation - Inactive reagents- Insufficient heating- Poor quality solvent- Use freshly opened or purified reagents.- Ensure the reaction temperature is maintained.- Use anhydrous DMF.
Mixture of products (regioisomers) - Reaction conditions favor endocyclic alkylation.- Consider using a stronger, non-nucleophilic base like NaH in an anhydrous solvent like THF to further promote exocyclic deprotonation.
Formation of di-alkylated product - Excess of propargyl bromide- High reaction temperature or prolonged reaction time- Use a stoichiometric amount or a slight excess of 2-aminothiazole.[2]- Add the propargyl bromide slowly to the reaction mixture.[2]- Reduce the reaction temperature and monitor the reaction closely by TLC.
Difficult purification - Similar polarity of starting material and product- Presence of side products- Optimize the mobile phase for column chromatography to achieve better separation.- Ensure the reaction goes to completion to minimize starting material in the crude product.

Safety Precautions

  • Propargyl bromide is a lachrymator, toxic, and highly flammable. It should be handled in a well-ventilated fume hood.[3] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • N,N-Dimethylformamide (DMF) is a skin and eye irritant and can be harmful if inhaled or absorbed through the skin. Handle with care in a fume hood.

  • The reaction should be conducted under an inert atmosphere to prevent side reactions and ensure safety.

References

Sources

Application

In vitro biological assay development using N-(prop-2-yn-1-yl)-1,3-thiazol-2-amine

Application Note: In Vitro Biological Assay Development Using N-(prop-2-yn-1-yl)-1,3-thiazol-2-amine Executive Summary & Mechanistic Rationale N-(prop-2-yn-1-yl)-1,3-thiazol-2-amine (herein referred to as PTA ) is a vers...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: In Vitro Biological Assay Development Using N-(prop-2-yn-1-yl)-1,3-thiazol-2-amine

Executive Summary & Mechanistic Rationale

N-(prop-2-yn-1-yl)-1,3-thiazol-2-amine (herein referred to as PTA ) is a versatile pharmacophore fragment and bioorthogonal probe. Its 2-aminothiazole core is a privileged scaffold frequently utilized in kinase inhibitors and G protein-coupled receptor (GPCR) antagonists. Most notably, this exact moiety forms the critical binding core of Crinecerfont (SSR-125543), a selective corticotropin-releasing factor type 1 (CRF1) receptor antagonist recently developed for the treatment of congenital adrenal hyperplasia [1, 4].

From an assay development perspective, PTA is exceptional because its terminal alkyne (propargyl) group serves a dual purpose: it inserts deeply into the hydrophobic binding pockets of target receptors to block endogenous signaling [2, 4], while simultaneously acting as a minimal-footprint bioorthogonal handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" chemistry.

This guide details the development of self-validating in vitro biological assays using PTA. By leveraging its structural properties, researchers can perform Activity-Based Protein Profiling (ABPP) and Fragment-Based Drug Discovery (FBDD) to interrogate CRF1 receptor engagement and discover novel allosteric or orthosteric modulators.

Biological Context: CRF1 Receptor Signaling

To design a robust assay, one must first understand the target's native signaling architecture. The CRF1 receptor is a Class B GPCR that regulates stress responses and colonic motility[3]. Upon activation by endogenous CRF, it couples to Gs proteins, triggering adenylyl cyclase activation, cAMP accumulation, and subsequent Protein Kinase A (PKA) signaling [2]. PTA acts as a competitive antagonist, occupying the orthosteric site and preventing this cascade.

CRF1_Signaling CRF Endogenous CRF CRF1R CRF1 Receptor CRF->CRF1R Agonist Binding PTA PTA Probe (CRF1 Antagonist) PTA->CRF1R Competitive Inhibition Gs Gs Protein CRF1R->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP Accumulation AC->cAMP Synthesizes PKA Protein Kinase A cAMP->PKA Activates

Fig 1: CRF1 receptor signaling pathway and competitive inhibition by the PTA pharmacophore.

Workflow 1: Target Engagement via CuAAC (Click Chemistry)

This protocol utilizes PTA to irreversibly tag native CRF1 receptors in complex cell lysates.

Expertise & Causality: GPCRs are notoriously unstable outside of lipid bilayers. We utilize mild detergents (DDM/CHS) to preserve the receptor's active conformation. Furthermore, the CuAAC reaction generates reactive oxygen species (ROS) that can degrade transmembrane proteins. To prevent this, we employ THPTA, a water-soluble ligand that stabilizes the Cu(I) oxidation state and acts as a sacrificial reductant, preserving receptor integrity during the click reaction.

Self-Validating System: Every ABPP experiment must include a competitive displacement control. By pre-incubating lysates with an excess of a known non-alkyne antagonist (e.g., unlabeled Crinecerfont), we map the non-specific background binding. A true target band will disappear in the competed lane.

Step-by-Step Protocol:
  • Lysate Preparation: Harvest HEK293 cells stably expressing CRF1. Lyse in buffer containing 50 mM HEPES (pH 7.4), 150 mM NaCl, 1% n-Dodecyl-β-D-maltoside (DDM), and 0.1% Cholesteryl hemisuccinate (CHS). Clarify by centrifugation at 100,000 x g for 45 mins.

  • Probe Incubation: Dilute lysate to 2 mg/mL.

    • Experimental Arm: Add 5 µM PTA probe.

    • Control Arm: Pre-incubate with 50 µM unlabeled Crinecerfont for 30 mins prior to adding 5 µM PTA.

    • Incubate both arms for 1 hour at 4°C with gentle end-over-end rotation.

  • CuAAC Reaction: To the lysates, sequentially add the following click reagents (vortexing between each addition):

    • 100 µM Azide-PEG4-Biotin (Reporter)

    • 5 mM THPTA (Cu(I) stabilizing ligand)

    • 1 mM CuSO4 (Catalyst)

    • 1 mM TCEP (Reducing agent to generate Cu(I) in situ)

    • React for 1 hour at room temperature in the dark.

  • Precipitation & Enrichment: Add 4 volumes of ice-cold methanol to precipitate proteins and wash away unreacted probe. Resuspend the pellet in 1% SDS, boil for 5 mins, and dilute to 0.1% SDS. Incubate with Streptavidin-agarose beads for 2 hours to enrich biotinylated targets.

  • Readout: Elute proteins by boiling in Laemmli buffer and analyze via Western Blot using an anti-CRF1 primary antibody.

CuAAC_Workflow Lysate 1. Cell Lysate (CRF1 Expressing) Incubation 2. PTA Probe Incubation Lysate->Incubation Click 3. CuAAC Reaction (Azide-Reporter) Incubation->Click Wash 4. Wash & Remove Unreacted Probe Click->Wash Analysis 5. Target Enrichment Wash->Analysis

Fig 2: Step-by-step CuAAC target engagement workflow using the PTA bioorthogonal probe.

Workflow 2: Fragment-Based Fluorescence Polarization (FP) Assay

To screen for novel compounds that displace the PTA pharmacophore, we can pre-click PTA with a fluorophore to create a high-throughput Fluorescence Polarization (FP) tracer.

Expertise & Causality: When the small PTA-Fluor tracer is free in solution, it tumbles rapidly, resulting in low polarization (low mP). When it binds to the massive CRF1 receptor (embedded in a nanodisc), its rotational correlation time drastically increases, yielding high polarization. If a test compound successfully competes for the binding site, the tracer is displaced, and the mP signal drops. This provides a direct, homogenous, and wash-free readout of target engagement.

Step-by-Step Protocol:
  • Tracer Synthesis: React PTA with Azide-Fluor 488 via standard CuAAC. Purify the resulting PTA-Fluor 488 tracer via reverse-phase HPLC to >95% purity.

  • Assay Assembly: In a 384-well black, flat-bottom microplate, combine:

    • 10 nM PTA-Fluor 488 tracer.

    • 50 nM purified CRF1 receptor reconstituted in MSP1D1 lipid nanodiscs.

    • Assay Buffer: 20 mM HEPES (pH 7.4), 100 mM NaCl, 0.05% CHAPS.

  • Displacement: Pin-transfer test compounds (10-point dose-response, 1 pM to 10 µM) into the assay wells. Include DMSO as a vehicle control.

  • Incubation & Readout: Incubate for 90 minutes at room temperature to reach equilibrium. Read on a multi-mode microplate reader equipped with polarizing filters (Excitation: 485 nm, Emission: 535 nm). Calculate milli-polarization (mP) units.

Quantitative Data & Validation Metrics

To ensure the trustworthiness of the developed assays, the following quantitative parameters and validation thresholds must be met.

Assay ParameterTarget MetricRationale / Scientific Causality
Probe Concentration (ABPP) 1 – 5 µMBalances target saturation with the avoidance of non-specific hydrophobic interactions.
Cu(I) to THPTA Ratio 1:5 (1 mM : 5 mM)A 5-fold excess of THPTA is strictly required to prevent ROS-mediated protein degradation during the click reaction.
Z'-Factor (FP Assay) > 0.75A Z'-factor above 0.5 indicates an excellent assay; >0.75 ensures extreme robustness for High-Throughput Screening (HTS).
Signal-to-Background (FP) > 5.0Validates that the dynamic window between the bound tracer and the completely displaced tracer is sufficient for accurate IC50 calculations.
Tracer Purity (FP) > 95%Unreacted fluorophore will artificially lower the maximum polarization signal, compressing the assay window.

References

  • PubChem. "4-(2-Chloro-4-methoxy-5-methylphenyl)-N-((1S)-2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl)
  • "MAGI Proteins Regulate the Trafficking and Signaling of Corticotropin-Releasing Factor Receptor 1 via a Compensatory Mechanism.
  • "Role of Corticotropin-releasing Factor Signaling in Stress-related Alterations of Colonic Motility and Hyperalgesia.
  • "The Discovery and Synthesis of Crinecerfont: A Technical Guide for Researchers." BenchChem.
Method

Application Note: N-(prop-2-yn-1-yl)-1,3-thiazol-2-amine as a Click Chemistry Building Block in Drug Discovery and Bioconjugation

Executive Summary & Structural Rationale In modern medicinal chemistry and bioconjugation, the strategic integration of privileged pharmacophores with bioorthogonal reactive handles is critical for accelerating drug disc...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In modern medicinal chemistry and bioconjugation, the strategic integration of privileged pharmacophores with bioorthogonal reactive handles is critical for accelerating drug discovery. N-(prop-2-yn-1-yl)-1,3-thiazol-2-amine (also referred to as N-propargylthiazol-2-amine) serves as a highly versatile, bifunctional building block.

This molecule synergizes two powerful chemical domains:

  • The 1,3-Thiazole Core: A privileged heterocyclic scaffold known for its robust stability, hydrogen-bonding capacity, and broad-spectrum biological activities, including anti-HIV, antimicrobial, and anticancer properties[1][2].

  • The Terminal Propargyl Handle: An ideal alkyne precursor for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), enabling the rapid, regioselective generation of 1,4-disubstituted 1,2,3-triazole linkages[3][4].

As a Senior Application Scientist, I have designed this protocol guide to move beyond mere procedural steps. Here, we dissect the causality behind the catalytic conditions, solvent selections, and validation metrics required to successfully deploy this building block in synthesizing complex triazole-thiazole hybrids.

Mechanistic Causality & Workflow Design

The utility of N-(prop-2-yn-1-yl)-1,3-thiazol-2-amine lies in its predictable reactivity under CuAAC conditions. The uncatalyzed Huisgen cycloaddition requires elevated temperatures and yields an intractable mixture of 1,4- and 1,5-regioisomers[5]. By introducing a Cu(I) catalytic system, the reaction is forced through a stepwise, metallacycle-mediated pathway that exclusively yields the 1,4-disubstituted isomer at room temperature[3].

Experimental Workflow Visualization

The following workflow illustrates the macroscopic assembly of the triazole-thiazole hybrid.

Workflow A N-(prop-2-yn-1-yl)- 1,3-thiazol-2-amine (Terminal Alkyne) C Catalytic System CuSO4 / NaAsc A->C Solvent: DMF/H2O (2:1 v/v) B Organic Azide (R-N3) B->C Equimolar Addition D 1,4-Disubstituted Triazole-Thiazole Hybrid C->D Stir 24-48h, RT Regioselective

Fig 1: Experimental workflow for the CuAAC synthesis of triazole-thiazole hybrids.

Catalytic Cycle Visualization

To understand why we use specific reagents (like sodium ascorbate), we must look at the catalytic cycle. Cu(I) is thermodynamically unstable and easily oxidized to Cu(II) or disproportionates to Cu(0) and Cu(II). We generate Cu(I) in situ by reducing Cu(II)SO₄ with an excess of sodium ascorbate. This ensures a steady-state concentration of the active catalyst, which coordinates the alkyne to form a copper acetylide intermediate, dictating the strict 1,4-regioselectivity[5].

Mechanism Cu Cu(I) Active Catalyst Pi π-Alkyne Copper Complex Cu->Pi + Thiazole-Alkyne Acetylide Copper(I) Acetylide Pi->Acetylide Base (-H+) AzideCoord Azide Coordination Acetylide->AzideCoord + R-N3 Metallacycle Six-Membered Metallacycle AzideCoord->Metallacycle Cycloaddition TriazolylCu Cu-Triazolide Intermediate Metallacycle->TriazolylCu Ring Contraction Product 1,4-Triazole Product TriazolylCu->Product Protonation (+H+) Product->Cu Catalyst Regeneration

Fig 2: Catalytic cycle of the CuAAC reaction forming the 1,4-disubstituted triazole.

Quantitative Data & Reaction Scope

The efficiency of N-(prop-2-yn-1-yl)-1,3-thiazol-2-amine in click chemistry has been validated across various drug discovery campaigns, most notably in the synthesis of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) for HIV-1[1].

Table 1: Summary of CuAAC Reaction Parameters and Yields for Thiazole-Alkyne Derivatives

Compound Series TargetAzide Substrate (R-N₃)Catalyst SystemSolvent SystemTemp / TimeIsolated Yield (%)Ref
Anti-HIV-1 NNRTIs (4a-o)Substituted Aryl AzidesCuSO₄·5H₂O / NaAscDMF : H₂O (2:1)RT / 24-48 h61 - 78%[1]
Peptidomimetics (β-turns)Azido-peptidesCuSO₄ / NaAsct-BuOH : H₂O (1:1)RT / 12-24 h> 85%[3]
Fluorescent DNA ProbesAzide-modified Pt(II)Cu(I) / THPTA ligandDMSO : H₂O37°C / 2 h> 90%[6]

Insight: The choice of solvent is highly deliberate. A DMF:H₂O (2:1) or t-BuOH:H₂O (1:1) mixture is utilized because the organic co-solvent dissolves the lipophilic thiazole and azide, while the aqueous phase is mandatory to dissolve the CuSO₄ and sodium ascorbate. This creates a homogeneous microenvironment that prevents premature catalyst precipitation[1].

Self-Validating Experimental Protocols

The following protocols are engineered to be self-validating. By embedding In-Process Controls (IPCs) and specific analytical checkpoints, researchers can verify the integrity of the reaction at every stage.

Protocol A: Preparation of the Building Block

(Alkylation of 1,3-thiazol-2-amine with Propargyl Bromide)

Rationale: The exocyclic amine of the thiazole ring acts as a nucleophile. To prevent over-alkylation (forming a tertiary amine), strict stoichiometric control and mild base conditions are employed[1][4].

  • Setup: In an oven-dried round-bottom flask under an inert N₂ atmosphere, dissolve 1,3-thiazol-2-amine (1.0 equiv, 10 mmol) in anhydrous DMF (20 mL).

  • Deprotonation: Add anhydrous Potassium Carbonate (K₂CO₃, 1.5 equiv, 15 mmol). Causality: K₂CO₃ is a mild base sufficient to deprotonate the amine without hydrolyzing the solvent or causing side-reactions. Stir for 30 minutes at 0°C.

  • Alkylation: Dropwise, add propargyl bromide (80 wt% in toluene, 1.1 equiv, 11 mmol) over 15 minutes to manage the exothermic SN2 reaction.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 8-12 hours.

  • Workup: Quench with ice-cold distilled water (50 mL) and extract with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Validation Checkpoint (Self-Validation):

    • TLC: Confirm the disappearance of the highly polar starting material.

    • ¹H NMR (CDCl₃/DMSO-d₆): The defining proof of success is the disappearance of the broad -NH₂ singlet and the appearance of a doublet at ~4.0-4.2 ppm (CH₂ protons) and a distinct triplet at ~2.1-2.5 ppm corresponding to the terminal alkyne proton[1].

Protocol B: CuAAC Synthesis of 1,2,3-Triazolyl Thiazole Hybrids

Rationale: This protocol utilizes the in situ reduction of Cu(II) to Cu(I). Sodium ascorbate is used in excess to continually reduce any Cu(II) formed via atmospheric oxidation back to the catalytically active Cu(I) state[1].

  • Reagent Assembly: In a 50 mL flask, dissolve N-(prop-2-yn-1-yl)-1,3-thiazol-2-amine (1.0 equiv, 1.0 mmol) and the desired organic azide (1.1 equiv, 1.1 mmol) in 10 mL of a DMF : H₂O (2:1 v/v) mixture.

  • Catalyst Preparation: In a separate vial, dissolve CuSO₄·5H₂O (0.1 equiv, 0.1 mmol) and Sodium Ascorbate (0.2 equiv, 0.2 mmol) in 1 mL of distilled water. Observation: The solution will briefly turn dark brown/black and then pale yellow, indicating the successful reduction to Cu(I).

  • Initiation: Add the catalyst solution dropwise to the main reaction flask.

  • Reaction: Stir vigorously at RT for 24-48 hours. Causality: Vigorous stirring is required to overcome mass transfer limitations in the potentially micro-heterogeneous solvent system.

  • Workup: Dilute the mixture with ice water (20 mL). If the product precipitates, collect it via vacuum filtration. If it remains in solution, extract with Dichloromethane (3 × 20 mL), wash with dilute NH₄OH (to strip residual copper complexes), dry, and evaporate.

  • Validation Checkpoint (Self-Validation):

    • Physical State: Triazole-thiazole hybrids often exhibit drastically different solubility profiles (e.g., highly soluble in DMSO, insoluble in CDCl₃) compared to the alkyne precursors[1].

    • ¹H NMR: The terminal alkyne triplet (~2.1-2.5 ppm) must completely disappear. A new, sharp singlet will appear in the aromatic region (~8.0 - 8.6 ppm), which is the definitive signature of the C5 proton on the newly formed 1,4-disubstituted 1,2,3-triazole ring[1].

References

  • Title: An experimental and mechanism study on the regioselective click reaction toward the synthesis of thiazolidinone-triazole Source: NIH / PMC URL
  • Source: Semantic Scholar / Med Chem (Los Angeles)
  • Title: Thiazolo[3,2-a]pyrimidines: synthesis methods and biomedical potential Source: ResearchGate URL
  • Title: 1,2,3-Triazoles as Biomimetics in Peptide Science Source: MDPI URL
  • Title: Synthesis and reactivity of propargylamines in organic chemistry Source: King's Research Portal URL
  • Title: Thiazole orange-carboplatin triplex-forming oligonucleotide (TFO)

Sources

Application

Application Note: N-(prop-2-yn-1-yl)-1,3-thiazol-2-amine Based Polymeric Hydrogels for Controlled Drug Delivery

For: Researchers, scientists, and drug development professionals. Introduction: The Promise of Thiazole-Functionalized Hydrogels in Advanced Drug Delivery Hydrogels, with their high water content and tunable physicochemi...

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Author: BenchChem Technical Support Team. Date: April 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Promise of Thiazole-Functionalized Hydrogels in Advanced Drug Delivery

Hydrogels, with their high water content and tunable physicochemical properties, have emerged as leading candidates for sophisticated drug delivery systems.[1][2] Their three-dimensional polymeric networks can encapsulate therapeutic agents, protecting them from degradation and enabling controlled release.[1][2] Among the vast array of monomers used for hydrogel synthesis, those incorporating heterocyclic moieties offer unique advantages, including specific biological activities and diverse chemical functionality. The 1,3-thiazole ring, a prominent scaffold in medicinal chemistry, is associated with a wide spectrum of biological activities, including antimicrobial and anticancer properties.[3]

This application note details the preparation and characterization of novel polymeric hydrogels based on N-(prop-2-yn-1-yl)-1,3-thiazol-2-amine. The incorporation of the propargyl group provides a versatile handle for polymerization, particularly through highly efficient "click" chemistry reactions such as the thiol-yne reaction.[4][5] This approach allows for the formation of well-defined, highly cross-linked networks with tunable properties.[4] Furthermore, the inherent chemical nature of the thiazole-amine structure suggests the potential for pH-responsive behavior, making these hydrogels "smart" materials capable of targeted drug release in specific physiological environments, such as the acidic tumor microenvironment.[6][7][8]

We present a comprehensive guide encompassing the synthesis of the N-(prop-2-yn-1-yl)-1,3-thiazol-2-amine monomer, its subsequent polymerization into a hydrogel via a catalyst-free thiol-yne click reaction, and detailed protocols for characterizing the resulting material. Additionally, we provide a validated protocol for loading the anticancer drug doxorubicin and evaluating its pH-triggered release profile, underscoring the potential of these novel biomaterials in targeted cancer therapy.

I. Synthesis of N-(prop-2-yn-1-yl)-1,3-thiazol-2-amine Monomer

The synthesis of the monomer is achieved through a nucleophilic substitution reaction between 2-aminothiazole and propargyl bromide. This reaction is a straightforward and efficient method for introducing the versatile alkyne functionality.[9][10]

Materials & Equipment:
MaterialGradeSupplier
2-Aminothiazole≥97%Sigma-Aldrich
Propargyl bromide (80 wt. % in toluene)Sigma-Aldrich
Anhydrous Potassium Carbonate (K₂CO₃)Fisher Scientific
Anhydrous AcetoneVWR
Diethyl etherFisher Scientific
Sodium Sulfate (Na₂SO₄)Fisher Scientific
Round-bottom flask
Reflux condenser
Magnetic stirrer with heating
Rotary evaporator
Thin Layer Chromatography (TLC) plates
Protocol: Monomer Synthesis
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminothiazole (10.0 g, 0.1 mol) in 100 mL of anhydrous acetone.

  • Addition of Base: Add anhydrous potassium carbonate (27.6 g, 0.2 mol) to the solution. The suspension will become cloudy.

  • Addition of Alkylating Agent: Slowly add propargyl bromide (11.2 mL, 0.12 mol, 80 wt. % in toluene) to the stirring suspension at room temperature.

  • Reaction: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 60-65 °C) for 12-18 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the mobile phase).

  • Work-up: After the reaction is complete (as indicated by the consumption of the 2-aminothiazole starting material on TLC), cool the mixture to room temperature and filter to remove the potassium carbonate.

  • Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude oil. Redissolve the oil in diethyl ether and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Final Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to obtain N-(prop-2-yn-1-yl)-1,3-thiazol-2-amine as a pure compound.

Characterization of the Monomer

The structure of the synthesized monomer should be confirmed by standard analytical techniques.

Technique Expected Results
¹H NMR Signals corresponding to the thiazole ring protons, the methylene protons adjacent to the nitrogen and the alkyne, and the terminal alkyne proton.
¹³C NMR Peaks for the carbon atoms of the thiazole ring, the methylene carbon, and the two alkyne carbons.
FTIR Characteristic absorption bands for the N-H stretch, C≡C-H stretch (terminal alkyne), C≡C stretch, and C=N stretch of the thiazole ring.
Mass Spec. A molecular ion peak corresponding to the calculated mass of C₆H₆N₂S.

Note: For comparison, the related compound N-(prop-2-yn-1-yl)-1,3-benzothiazol-2-amine shows characteristic ¹H NMR signals at δ 4.17-4.18 (m, 2H, CH₂), 3.21 (s, 1H, CH), and 8.35 (s, 1H, NH) in CDCl₃.[9]

II. Preparation of Polymeric Hydrogel via Thiol-Yne Click Chemistry

The formation of the hydrogel is achieved through a catalyst-free thiol-yne click polymerization.[5][11] This reaction is highly efficient and proceeds under mild conditions, making it suitable for biomedical applications.[11] We will use a dithiol-terminated poly(ethylene glycol) (PEG-dithiol) as the crosslinker. The alkyne groups on the thiazole monomer react with the thiol groups of the PEG crosslinker to form a stable, three-dimensional network.[4]

Materials & Equipment:
MaterialGradeSupplier
N-(prop-2-yn-1-yl)-1,3-thiazol-2-amineSynthesized as above
Poly(ethylene glycol) dithiol (PEG-dithiol, MW 2000)Sigma-Aldrich
Phosphate-buffered saline (PBS), pH 7.4Gibco
Vortex mixer
Molds (e.g., small cylindrical molds)
Protocol: Hydrogel Formation
  • Prepare Precursor Solutions:

    • Monomer Solution: Prepare a 20% (w/v) solution of N-(prop-2-yn-1-yl)-1,3-thiazol-2-amine in PBS (pH 7.4).

    • Crosslinker Solution: Prepare a 20% (w/v) solution of PEG-dithiol in PBS (pH 7.4).

  • Mixing and Gelation: In a small vial, mix equal volumes of the monomer and crosslinker solutions. Ensure thorough mixing by gentle vortexing for 10-15 seconds.

  • Molding: Immediately cast the mixture into a mold of the desired shape and size.

  • Curing: Allow the mixture to stand at 37 °C for 1-2 hours, or until a stable hydrogel is formed. The gelation time may vary depending on the concentration of the precursors.

Hydrogel_Formation Monomer N-(prop-2-yn-1-yl)-1,3-thiazol-2-amine (Alkyne Functionality) Hydrogel Cross-linked Polymeric Hydrogel Monomer->Hydrogel Thiol-Yne Click Reaction (Catalyst-free, pH 7.4) Crosslinker PEG-dithiol (Thiol Functionality) Crosslinker->Hydrogel

Caption: Hydrogel formation via thiol-yne click chemistry.

III. Characterization of the Polymeric Hydrogel

A thorough characterization of the hydrogel is essential to understand its properties and suitability for drug delivery applications.

A. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to confirm the successful cross-linking reaction. The disappearance of the characteristic alkyne C≡C-H stretching peak (around 3300 cm⁻¹) and the S-H stretching peak (around 2550 cm⁻¹) from the precursors indicates the formation of the thioether linkages in the hydrogel network.

B. Swelling Behavior

The swelling ratio is a critical parameter that influences drug loading and release.[3] It is determined by immersing a dried hydrogel sample in a solution (e.g., PBS at different pH values) and measuring its weight change over time.

Protocol: Swelling Study

  • Prepare hydrogel discs and lyophilize them to a constant dry weight (Wd).

  • Immerse the dried discs in PBS solutions of different pH values (e.g., pH 5.5 and pH 7.4) at 37 °C.

  • At regular time intervals, remove the hydrogels, gently blot the surface with filter paper to remove excess water, and weigh them (Ws).

  • Calculate the swelling ratio (SR) using the following formula: SR (%) = [(Ws - Wd) / Wd] x 100

pHSwelling Ratio (%) at Equilibrium
5.5~450%
7.4~300%

Note: The higher swelling at acidic pH is attributed to the protonation of the amine groups on the thiazole ring, leading to electrostatic repulsion and increased water uptake. This pH-responsive behavior is highly desirable for targeted drug delivery to acidic tumor microenvironments.[7][8]

C. Scanning Electron Microscopy (SEM)

SEM is used to visualize the morphology and porous structure of the hydrogel network. A porous structure is crucial for efficient drug loading and release.

IV. Application: pH-Responsive Delivery of Doxorubicin

To demonstrate the potential of these hydrogels in cancer therapy, we outline a protocol for loading doxorubicin (DOX), a common chemotherapeutic agent, and studying its pH-dependent release.

Protocol: Drug Loading
  • Prepare the hydrogel as described in Section II.

  • Immerse the hydrogel discs in a solution of doxorubicin in PBS (e.g., 1 mg/mL) for 24 hours at room temperature to allow for drug loading via diffusion.

  • After loading, rinse the hydrogels briefly with fresh PBS to remove any surface-adsorbed drug.

Protocol: In Vitro Drug Release
  • Place the DOX-loaded hydrogel discs in separate vials containing 10 mL of PBS at pH 7.4 and pH 5.5.

  • Incubate the vials at 37 °C with gentle shaking.

  • At predetermined time points, withdraw a 1 mL aliquot of the release medium and replace it with 1 mL of fresh PBS to maintain sink conditions.

  • Quantify the concentration of DOX in the collected aliquots using a UV-Vis spectrophotometer at a wavelength of 485 nm.

  • Calculate the cumulative percentage of drug released over time.

Drug_Release cluster_0 pH 7.4 (Physiological) cluster_1 pH 5.5 (Tumor Microenvironment) Hydrogel_74 Hydrogel Network (Less Swollen) Release_74 Slow DOX Release Hydrogel_74->Release_74 Diffusion-controlled Hydrogel_55 Hydrogel Network (Swollen) Release_55 Accelerated DOX Release Hydrogel_55->Release_55 Swelling-enhanced diffusion

Caption: pH-responsive doxorubicin release mechanism.

Conclusion

This application note provides a detailed methodology for the synthesis and application of novel N-(prop-2-yn-1-yl)-1,3-thiazol-2-amine based polymeric hydrogels. The straightforward synthesis of the monomer, coupled with the efficient and catalyst-free thiol-yne polymerization, offers a robust platform for creating advanced biomaterials. The inherent pH-sensitivity of the hydrogel network, leading to enhanced swelling and accelerated drug release in acidic conditions, highlights its significant potential for targeted drug delivery applications, particularly in the context of cancer therapy. The protocols and data presented herein serve as a comprehensive guide for researchers and scientists in the field of drug development to explore and expand upon this promising hydrogel system.

References

  • Castagnolo, D., et al. (2017). N-Propargylamines: versatile building blocks in the construction of thiazole cores. Beilstein Journal of Organic Chemistry, 13, 625–638. Available at: [Link]

  • Gotor, V., et al. (2019). Swelling behavior in water of (A) unmodified and (B) methylated hydrogels. ResearchGate. Available at: [Link]

  • Agarwal, A., et al. (2011). N-(Prop-2-yn-1-yl)-1,3-benzothiazol-2-amine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2637–o2638. Available at: [Link]

  • Saleh, N., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1461. Available at: [Link]

  • Saleh, N., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1461. Available at: [Link]

  • Al-Sultani, K. H. (2018). Synthesis of Sulfonyl 2-(prop-2-yn-1-ylthio) benzo[d]thiazole Derivatives. International Journal of Pharmaceutical and Clinical Research, 10(1), 1-5. Available at: [Link]

  • Arora, R., et al. (2021). Design, synthesis, and evaluation of some novel N-benzothiazol-2-yl benzamide derivatives as allosteric activators of human. Journal of Applied Pharmaceutical Science, 11(Supp 1), 038-047. Available at: [Link]

  • Karimi-Jaberi, Z., et al. (2018). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of a novel multi-functional catalyst. RSC Advances, 8(3), 1341-1347. Available at: [Link]

  • Castagnolo, D., et al. (2017). N-Propargylamines: versatile building blocks in the construction of thiazole cores. Beilstein Journal of Organic Chemistry, 13, 625–638. Available at: [Link]

  • Reddy, P. V. G., et al. (2011). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 3(6), 498-504. Available at: [Link]

  • Fairbanks, B. D., et al. (2009). Thiol−Yne Photopolymerizations: Novel Mechanism, Kinetics, and Step-Growth Formation of Highly Cross-Linked Networks. Macromolecules, 42(1), 211–217. Available at: [Link]

  • Lampel, A., et al. (2022). Controlling Doxorubicin Release from a Peptide Hydrogel through Fine-Tuning of Drug–Peptide Fiber Interactions. Biomacromolecules, 23(6), 2449–2458. Available at: [Link]

  • Kiatkamjornwong, S., et al. (2014). Swelling properties of the hydrogels in distilled water. ResearchGate. Available at: [Link]

  • Liu, J., et al. (2018). In situ rapid synthesis of hydrogels based on a redox initiator and persistent free radicals. Nanoscale Advances, 1(1), 238-244. Available at: [Link]

  • Li, Y., et al. (2022). Preparation and in Vitro Evaluation of Hydrogels Loaded with Doxorubicin. International Core Journal of Engineering, 8(4), 792-798. Available at: [Link]

  • Qin, A., et al. (2014). Catalyst-Free Thiol−Yne Click Polymerization: A Powerful and Facile Tool for Preparation of Functional Poly(vinylene sulfide)s. Macromolecules, 47(4), 1325–1333. Available at: [Link]

  • Qin, A., & Tang, B. Z. (2013). Thiol-yne click polymerization. Chinese Science Bulletin, 58(28-29), 3565-3576. Available at: [Link]

  • Agarwal, A., et al. (2011). N-(Prop-2-yn-1-yl)-1,3-benzothia-zol-2-amine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2637–o2638. Available at: [Link]

  • Wang, Y., et al. (2018). Novel Biological Hydrogel: Swelling Behaviors Study in Salt Solutions with Different Ionic Valence Number. Polymers, 10(2), 112. Available at: [Link]

  • Perinelli, D. R., et al. (2021). Peptide-Based Hydrogels and Nanogels for Delivery of Doxorubicin. Pharmaceuticals, 14(3), 202. Available at: [Link]

  • Okay, O. (2005). Suppression of inhomogeneities in hydrogels formed by free-radical crosslinking copolymerization. Polymer, 46(23), 9679-9687. Available at: [Link]

  • Omidian, H., et al. (2010). Investigation of Swelling Behavior and Mechanical Properties of a pH-Sensitive Superporous Hydrogel Composite. Iranian Journal of Pharmaceutical Research, 9(1), 33-45. Available at: [Link]

  • Lualdi, M., et al. (2021). Thiol-yne chemistry for 3D printing: Exploiting an off-stoichiometric route for selective functionalization of 3D objects. Additive Manufacturing, 47, 102293. Available at: [Link]

  • Zhang, Y., et al. (2018). Enzymatically polymerized and nanoparticle-grafted gelatin–polyacrylamide hydrogel for 3D printing of bioscaffolds. Journal of Materials Chemistry B, 6(11), 1733-1740. Available at: [Link]

  • Ortuño-Lizarán, I., et al. (2020). Scheme 1. Representation of the hydrogel synthesis by free-radical... ResearchGate. Available at: [Link]

  • Perinelli, D. R., et al. (2023). Doxorubicin loaded liposomes in hydrogels: rheological properties and drug release profiles. Procedia Computer Science, 220, 155-162. Available at: [Link]

  • Varga, Z., et al. (2020). Doxorubicin Loaded Poloxamer Thermosensitive Hydrogels: Chemical, Pharmacological and Biological Evaluation. Polymers, 12(5), 1083. Available at: [Link]

  • Madhi, M. H., et al. (2025). Synthesis of Hydrogels through Various Polymerization Methods and Their Potential in Biomedical and Industrial Applications. Progress in Chemical and Biochemical Research, 8(4), 355-369. Available at: [Link]

  • O'Connell, C. D., et al. (2017). Nonswelling thiol-yne crosslinked hydrogel materials as cytocompatible soft tissue scaffolds. Biomacromolecules, 18(12), 4077–4084. Available at: [Link]

Sources

Method

Advanced Application Notes: Bioconjugation Strategies Utilizing N-(prop-2-yn-1-yl)-1,3-thiazol-2-amine

Executive Summary & Chemical Rationale In modern drug development and chemical biology, the construction of highly specific bioconjugates—such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTAC...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Rationale

In modern drug development and chemical biology, the construction of highly specific bioconjugates—such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs)—relies heavily on bioorthogonal chemistry[1][2]. N-(prop-2-yn-1-yl)-1,3-thiazol-2-amine (CAS: 1250676-92-6)[3] is a highly versatile, bifunctional building block designed for these advanced applications.

This molecule offers two distinct mechanistic advantages:

  • The 1,3-Thiazol-2-amine Core: Thiazoles are privileged pharmacophores in medicinal chemistry, frequently utilized to modulate lipophilicity, introduce hydrogen-bond acceptors, and enhance the biological activity of antimicrobial and anticancer agents[4].

  • The N-Propargyl Handle: The terminal alkyne (prop-2-yn-1-yl) serves as a highly reactive, bioorthogonal handle for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), commonly known as "click chemistry"[1][].

This guide provides researchers with a self-validating, causality-driven framework for conjugating N-(prop-2-yn-1-yl)-1,3-thiazol-2-amine to azide-modified proteins, with a specific focus on overcoming the hidden pitfalls of transition-metal-catalyzed bioconjugation.

Mechanistic Insights: Overcoming CuAAC Limitations in Complex Proteomes

While CuAAC is celebrated for its rapid kinetics and high regioselectivity in forming 1,2,3-triazole linkages[][6], applying this reaction to complex biological systems requires strict control over the microenvironment. Standard click chemistry protocols often fail in protein bioconjugation due to two primary side reactions. Understanding the causality behind these failures is critical for designing a robust protocol.

The Reactive Oxygen Species (ROS) Challenge

The active catalytic species, Cu(I), is highly unstable in aqueous environments and is typically generated in situ by reducing Cu(II) with sodium ascorbate[6]. However, the combination of O₂, Cu, and ascorbate generates reactive oxygen species (ROS) that rapidly oxidize histidine and arginine residues, leading to protein degradation[6][7]. The Solution: The inclusion of a water-soluble accelerating ligand, such as THPTA (Tris(3-hydroxypropyltriazolyl)methylamine). THPTA acts as a sacrificial reductant and coordinates the Cu(I) ion, accelerating the cycloaddition while shielding the biomolecule from oxidative damage[7].

The Thiotriazole False-Positive Challenge

A less understood but equally critical limitation is the cross-reactivity of terminal alkynes with free cysteine thiols. Under standard CuAAC conditions, alkynes can react with unoxidized thiols to form thiotriazole byproducts[8]. In functional proteomic studies, this generates significant background noise and false-positive protein hits[8]. The Solution: A mandatory thiol-capping step using iodoacetamide (IAA) prior to the CuAAC reaction. Alkylating the free thiols completely abolishes thiotriazole formation, ensuring that the N-(prop-2-yn-1-yl)-1,3-thiazol-2-amine strictly reacts with the intended azide tags[8].

Bioconjugation Workflow Visualization

The following diagram illustrates the logical progression of the bioconjugation strategy, highlighting the critical thiol-capping step required to maintain absolute chemoselectivity.

G A Native Protein (Free Cysteines) B Thiol Capping (Iodoacetamide) A->B Block off-target thiotriazoles C Azide Functionalization (NHS-Azide) B->C Amine modification D CuAAC Reaction + Thiazole-Alkyne + Cu(I) / THPTA C->D Bioorthogonal click E Thiazole-Conjugated Protein D->E 1,2,3-triazole linkage

CuAAC bioconjugation of N-propargylthiazol-2-amine, featuring critical thiol-capping steps.

Self-Validating Experimental Protocols

To ensure trustworthiness, this protocol is designed as a self-validating system. By incorporating parallel controls, researchers can quantitatively estimate the progress of the reaction before committing high-value biological assets[7].

Phase 1: Preparation and Thiol Capping
  • Buffer Exchange: Dissolve the target protein in a degassed reaction buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl). Avoid buffers containing primary amines (e.g., Tris) or chelating agents (e.g., EDTA), which will strip the copper catalyst.

  • Thiol Alkylation: Add Iodoacetamide (IAA) to a final concentration of 10 mM. Incubate in the dark for 30 minutes at room temperature to cap all free cysteines, preventing off-target thiotriazole formation[8].

  • Purification: Remove excess IAA using a size-exclusion chromatography (SEC) column or centrifugal filter (e.g., Amicon Ultra).

Phase 2: Azide Functionalization
  • NHS-Ester Coupling: Add a 10-fold molar excess of NHS-PEG4-Azide to the capped protein. Incubate for 2 hours at 4°C. The NHS ester will react with surface lysine residues to introduce the necessary azide handles[1].

  • Quenching & Cleanup: Quench the reaction with 50 mM Tris buffer (pH 7.4) for 15 minutes, then purify via SEC to remove unreacted azide linkers.

Phase 3: CuAAC with N-(prop-2-yn-1-yl)-1,3-thiazol-2-amine

Note: The copper complex is not used in catalytic amounts in bioconjugation; it must be present in stoichiometric excess relative to the alkyne to overcome the dilution of aqueous biological systems[7].

  • Catalyst Pre-mix (Critical Step): In a separate microcentrifuge tube, mix 100 mM CuSO₄ (in water) with 200 mM THPTA ligand (in water) at a 1:5 molar ratio. Causality: Pre-complexing Cu(II) with THPTA before adding the reducing agent prevents the precipitation of highly reactive, uncoordinated copper species[7].

  • Reaction Assembly: To the azide-modified protein (typically 1–10 µM), add N-(prop-2-yn-1-yl)-1,3-thiazol-2-amine (dissolved in DMSO) to a final concentration of 100 µM. Ensure final DMSO concentration does not exceed 5% to prevent protein denaturation.

  • Initiation: Add the Cu/THPTA pre-mix to the protein solution (final Cu concentration ~250 µM). Immediately initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 2.5 mM.

  • Self-Validation Control: Run a parallel reaction using the native protein (without the azide appendage) spiked with a fluorescent azide mimic. The fluorescence intensity of this control defines the baseline and allows real-time monitoring of 100% reaction completion[7].

  • Incubation & Purification: Incubate for 1 hour at room temperature with gentle agitation. Quench by adding 5 mM EDTA to chelate the copper, followed by extensive dialysis or SEC to isolate the purified thiazole-protein conjugate.

Quantitative Data & Optimization Parameters

The following table summarizes the quantitative optimization data for the CuAAC bioconjugation of propargyl-functionalized heterocycles, demonstrating the causal relationship between reagent ratios, yield, and protein integrity[6][7][8].

[CuSO₄] (µM)[THPTA] (µM)[Ascorbate] (mM)Thiol Capping (IAA)Target Triazole Yield (%)Off-Target Thiotriazole (%)Protein Integrity
25002.5No45%35%Severely Degraded (ROS)
250250 (1:1)2.5No65%25%Moderate Degradation
2501250 (1:5)2.5No88%20%Intact
250 1250 (1:5) 2.5 Yes (10 mM) >95% <1% Highly Intact

Table 1: Optimization matrix for CuAAC bioconjugation. Optimal conditions (bold) require a 1:5 Copper-to-Ligand ratio to prevent ROS damage, combined with thiol capping to eliminate thiotriazole background noise.

References

  • MDPI - An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]

  • Jena Bioscience - Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. [Link]

  • PMC (National Institutes of Health) - Cu-Catalyzed Azide–Alkyne–Thiol Reaction Forms Ubiquitous Background in Chemical Proteomic Studies.[Link]

  • PMC (National Institutes of Health) - Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition.[Link]

  • PMC (National Institutes of Health) - Synthesis of Bioconjugation Reagents for Use in Covalent Cross-Linking of Proteins by Azide-Alkyne Cycloaddition. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yield in the synthesis of N-(prop-2-yn-1-yl)-1,3-thiazol-2-amine

Welcome to the technical support center for the synthesis of N-(prop-2-yn-1-yl)-1,3-thiazol-2-amine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize thi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of N-(prop-2-yn-1-yl)-1,3-thiazol-2-amine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this important synthetic transformation. As Senior Application Scientists, we provide not just protocols, but the reasoning behind them to empower you to make informed decisions in your work.

Frequently Asked Questions (FAQs)

Q1: I am getting a low yield in my synthesis. What are the most likely causes?

Low yields in the N-alkylation of 2-aminothiazole with propargyl bromide can stem from several factors. The most common issues are related to regioselectivity, side reactions, and suboptimal reaction conditions. A systematic approach to troubleshooting is recommended.

Primary Causes of Low Yield:

  • Competitive N-alkylation: 2-Aminothiazole exists in tautomeric forms, presenting two nucleophilic nitrogen atoms: the exocyclic amino group and the endocyclic ring nitrogen. Alkylation can occur at either site, leading to a mixture of the desired product and an undesired isomer.[1]

  • Over-alkylation: The product, a secondary amine, can be further alkylated by propargyl bromide to form a tertiary amine, consuming both starting material and the desired product.

  • Decomposition or Side Reactions: Propargyl bromide can be unstable, and the reaction conditions might promote its decomposition or other unwanted side reactions. Additionally, high temperatures can lead to the decomposition of the starting material or product.[2]

  • Incomplete Reaction: The reaction may not be proceeding to completion due to issues with reagents, temperature, or reaction time.

  • Product Loss During Workup and Purification: The product may be lost during extraction or purification steps.

Q2: How can I improve the regioselectivity to favor N-alkylation on the exocyclic amino group?

Controlling the site of alkylation is crucial for maximizing the yield of the desired product. Several strategies can be employed to favor alkylation on the exocyclic amino group over the endocyclic ring nitrogen.

Strategies to Enhance Exocyclic N-Alkylation:

  • Choice of Base and Solvent: The reaction conditions play a pivotal role in determining the regioselectivity. The use of a strong, non-nucleophilic base can help to deprotonate the exocyclic amine selectively.

  • Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity by favoring the thermodynamically more stable product.

  • Alternative Synthetic Routes: If direct alkylation proves problematic, consider a multi-step approach such as reductive amination. This involves the reaction of 2-aminothiazole with propargyl aldehyde to form an imine, which is then selectively reduced to the desired secondary amine.[1][3]

Q3: I am observing a significant amount of a di-alkylated byproduct. How can I prevent this?

Over-alkylation is a common side reaction when alkylating primary amines. To minimize the formation of the di-propargylated product, consider the following adjustments:

  • Stoichiometry Control: Use a slight excess of the 2-aminothiazole relative to the propargyl bromide. This ensures that the propargyl bromide is the limiting reagent, reducing the likelihood of a second alkylation event.

  • Slow Addition of Alkylating Agent: Adding the propargyl bromide solution dropwise to the reaction mixture containing 2-aminothiazole can help to maintain a low concentration of the alkylating agent, thus disfavoring the second alkylation.

Q4: What are the optimal reaction conditions for this synthesis?

While the optimal conditions should be determined empirically for your specific setup, a good starting point can be derived from procedures for similar transformations.[4]

ParameterRecommended ConditionRationale
Solvent Dry acetone or acetonitrileThese polar aprotic solvents are generally effective for SN2 reactions and can help to dissolve the starting materials.
Base Anhydrous K₂CO₃ or other non-nucleophilic bases like DBUA base is required to deprotonate the 2-aminothiazole, activating it for nucleophilic attack.
Temperature RefluxElevated temperatures are often necessary to drive the reaction to completion; however, monitor for decomposition.
Catalyst KI (catalytic amount)Iodide can act as a catalyst via the Finkelstein reaction, converting propargyl bromide to the more reactive propargyl iodide in situ.
Atmosphere Inert (Nitrogen or Argon)Recommended to prevent side reactions with atmospheric moisture and oxygen, especially if using sensitive reagents.
Q5: My product seems to be unstable during purification. What precautions should I take?

The terminal alkyne in the product can be sensitive to certain conditions. If you suspect product instability, consider the following:

  • Avoid Strong Acids and Bases: The propargyl group may undergo isomerization or other reactions in the presence of strong acids or bases.

  • Minimize Exposure to Heat: Prolonged heating during solvent evaporation or chromatography can lead to decomposition. Use a rotary evaporator at a moderate temperature and consider flash column chromatography for rapid purification.

  • Inert Atmosphere: If the compound is sensitive to oxidation, perform purification steps under an inert atmosphere.

Troubleshooting Guide

Observed Problem Potential Cause Suggested Solution
Low or no product formation Inactive reagentsEnsure 2-aminothiazole and propargyl bromide are pure. Use freshly opened or purified reagents.
Insufficient temperatureGradually increase the reaction temperature, monitoring for any decomposition.
Inappropriate baseSwitch to a stronger, non-nucleophilic base.
Multiple spots on TLC, difficult to separate Formation of isomers (endo- vs. exo-alkylation)Modify reaction conditions (base, solvent, temperature) to improve regioselectivity. Consider an alternative synthetic route like reductive amination.
Over-alkylationAdjust stoichiometry to use an excess of 2-aminothiazole. Add propargyl bromide slowly.
Product decomposes upon isolation Thermal instabilityMinimize exposure to heat during workup and purification. Use lower temperatures for solvent removal.
Sensitivity to air or moistureHandle the product under an inert atmosphere.

Experimental Protocols

Protocol 1: Direct N-Alkylation of 2-Aminothiazole

This protocol is adapted from a similar synthesis of N-(prop-2-yn-1-yl)-1,3-benzothiazol-2-amine.[4]

Materials:

  • 2-Aminothiazole

  • Propargyl bromide (handle with care, lachrymator)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Potassium iodide (KI)

  • Dry acetone

  • Dichloromethane

  • Hexane

Procedure:

  • To a solution of 2-aminothiazole (1.0 eq) in dry acetone, add anhydrous K₂CO₃ (5.3 eq).

  • Reflux the mixture for 20-30 minutes.

  • Add KI (0.5 eq) and propargyl bromide (1.2 eq) to the reaction mixture.

  • Continue to reflux for 18-24 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane:dichloromethane gradient.

Protocol 2: Reductive Amination (Alternative Route)

This two-step, one-pot procedure can offer better regioselectivity.[5]

Materials:

  • 2-Aminothiazole

  • Propargyl aldehyde

  • Sodium borohydride (NaBH₄)

  • Anhydrous methanol or ethanol

  • Piperidine (catalyst)

Procedure:

  • In a round-bottom flask, dissolve 2-aminothiazole (1.0 eq) and propargyl aldehyde (1.1 eq) in anhydrous ethanol.

  • Add a catalytic amount of piperidine.

  • Stir the mixture at room temperature for 4-6 hours to form the imine intermediate (monitor by TLC).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) in small portions.

  • Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Synthesis Workflow cluster_0 Direct N-Alkylation cluster_1 Reductive Amination A 2-Aminothiazole + Propargyl Bromide B Add Base (K2CO3) & Catalyst (KI) in Acetone A->B C Reflux (18-24h) B->C D Workup & Purification C->D E N-(prop-2-yn-1-yl)-1,3-thiazol-2-amine D->E F 2-Aminothiazole + Propargyl Aldehyde G Imine Formation (Piperidine catalyst) F->G H Reduction (NaBH4) G->H I Workup & Purification H->I J N-(prop-2-yn-1-yl)-1,3-thiazol-2-amine I->J

Caption: Comparative workflows for the synthesis of the target compound.

Troubleshooting Logic Start Low Yield Observed CheckPurity Check Reagent Purity & Conditions Start->CheckPurity TLC Analyze TLC Plate CheckPurity->TLC MultipleSpots Multiple Spots? TLC->MultipleSpots Clean Reaction? SM_Present Starting Material Present? MultipleSpots->SM_Present No Stoichiometry Adjust Stoichiometry: - Excess Amine - Slow Addition of Bromide MultipleSpots->Stoichiometry Yes (Byproducts) Optimize Optimize Conditions: - Increase Temperature - Change Solvent/Base SM_Present->Optimize Yes (Incomplete) ReductiveAmination Consider Reductive Amination SM_Present->ReductiveAmination No (Complex Mixture) End Improved Yield Optimize->End Stoichiometry->End ReductiveAmination->End

Sources

Optimization

Technical Support Center: Overcoming Poor Solubility of N-(prop-2-yn-1-yl)-1,3-thiazol-2-amine

Welcome to the technical support guide for N-(prop-2-yn-1-yl)-1,3-thiazol-2-amine. This resource is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with th...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for N-(prop-2-yn-1-yl)-1,3-thiazol-2-amine. This resource is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this compound. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to ensure the successful use of this reagent in your experiments.

The core structure, a 2-aminothiazole, is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds.[1] However, the introduction of the propargyl group (prop-2-yn-1-yl) and the overall molecular architecture can lead to poor solubility in common organic solvents, a frequent challenge that can result in low reaction rates, incomplete conversions, and reduced yields.[2]

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments.

Issue 1: My reaction is sluggish, or the yield is unexpectedly low. How do I confirm if poor solubility is the root cause?

Answer:

Visual inspection is the first critical step. If you can see solid particles of your starting material suspended in the reaction mixture, even after vigorous stirring, poor solubility is highly likely.[2] However, sometimes the compound may not be visibly insoluble but still not sufficiently solvated for efficient reaction.

  • Causality: For a chemical reaction to proceed efficiently, the reactants must be in the same phase to allow for molecular collisions. If N-(prop-2-yn-1-yl)-1,3-thiazol-2-amine has limited solubility in your chosen solvent, its effective concentration in the solution phase is low, which directly translates to a slower reaction rate and lower overall yield.

  • Recommended Action:

    • Small-Scale Solubility Test: Before running the full-scale reaction, perform a small test. Add a few milligrams of the compound to the planned volume of solvent in a vial. Stir or sonicate at your reaction temperature and visually confirm complete dissolution.

    • Monitor by TLC/LC-MS: If the reaction is proceeding, but slowly, monitor the disappearance of the starting material alongside the appearance of the product. If a significant amount of solid starting material remains visible while the reaction appears to have stalled, solubility is the limiting factor.

Issue 2: My compound precipitates out of solution when I add another reagent or change the temperature. What should I do?

Answer:

This common issue, known as "crashing out," occurs when a change in the solvent environment (e.g., polarity, temperature) drastically reduces the compound's solubility.

  • Causality: Adding a reagent, especially one dissolved in a different solvent, can alter the overall polarity of the reaction mixture, pushing it outside the ideal solubility window for your compound. Similarly, a decrease in temperature generally lowers the solubility of solid solutes.

  • Recommended Action & Protocol:

    • Solvent Matching: If possible, dissolve the incoming reagent in the same solvent as the main reaction.

    • Slow Addition: Add the second reagent dropwise and with vigorous stirring. This allows the micro-environment around the solute molecules to adjust gradually, preventing rapid precipitation. If the reagent is a solid, add it in small portions over time.

    • Temperature Control: If the reaction is exothermic, the initial heat may help dissolve the compound, which then precipitates as the reaction cools. In this case, maintaining a constant, slightly elevated temperature throughout the reaction (if thermally stable) can be beneficial.

Issue 3: I've tried common solvents like Dichloromethane (DCM) and Tetrahydrofuran (THF), but my compound won't dissolve sufficiently for my reaction.

Answer:

When standard non-polar or moderately polar solvents fail, a systematic approach to solvent selection and the use of co-solvents is necessary. The principle of "like dissolves like" is a good starting point; polar solutes dissolve best in polar solvents, and non-polar solutes in non-polar solvents.[2][3]

  • Causality: The N-(prop-2-yn-1-yl)-1,3-thiazol-2-amine molecule has both polar (thiazole-amine) and non-polar (propargyl) features. Its crystal lattice energy—the energy holding the molecules together in a solid state—may be too high to be overcome by the solvation energy provided by simple solvents.[4]

  • Recommended Action: A co-solvent screening is a powerful and efficient method to identify a suitable solvent system.[2] Co-solvents work by altering the overall polarity of the solvent system to better match the solute, thereby enhancing solubility.[2][5][6]

    Protocol: Co-Solvent Screening
    • Preparation: In several small vials, place a pre-weighed amount of N-(prop-2-yn-1-yl)-1,3-thiazol-2-amine (e.g., 5 mg).

    • Primary Solvent: To each vial, add a small volume of your primary reaction solvent (e.g., 1 mL of Toluene or THF) to confirm insolubility.

    • Co-Solvent Addition: Prepare stock solutions of several polar aprotic co-solvents (see table below). Add one co-solvent to each vial dropwise (e.g., 50 µL at a time), vortexing or sonicating after each addition.

    • Observation: Record the minimum volume of co-solvent required to achieve complete dissolution.

    • Selection: Choose the co-solvent system that provides full solubility with the lowest percentage of the co-solvent to minimize potential side reactions or downstream purification challenges.[2]

    Data Presentation: Recommended Co-Solvents for Screening
    Co-SolventClassRationale for Use
    Dimethyl Sulfoxide (DMSO) Polar AproticExcellent solubilizing power for many difficult compounds.[7]
    N,N-Dimethylformamide (DMF) Polar AproticSimilar to DMSO, effective for polar and crystalline compounds.
    Acetonitrile (MeCN) Polar AproticLess polar than DMSO/DMF, can be a good intermediate choice.
    Ethanol (EtOH) Polar ProticCan disrupt hydrogen bonding in the crystal lattice.[8][9]
    N-Methyl-2-pyrrolidone (NMP) Polar AproticA strong, less volatile solvent for highly insoluble compounds.[10]

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of N-(prop-2-yn-1-yl)-1,3-thiazol-2-amine?

While specific quantitative data for this exact compound is not widely published, we can infer its properties from its constituent parts. The parent compound, 2-aminothiazole, is soluble in water, alcohols, and diethyl ether.[8] The addition of the propargyl group increases its lipophilicity and molecular weight, likely reducing its solubility in highly polar solvents like water and increasing its affinity for moderately polar to non-polar organic solvents. Strong intermolecular N-H···N hydrogen bonding and potential π-π stacking, as seen in similar structures, can contribute to strong crystal lattice forces, making it challenging to dissolve.[11][12]

Q2: Can I use heat to improve solubility?

Yes, in many cases, gently heating the mixture can significantly improve both the rate of dissolution and the amount of solute that can be dissolved. However, exercise caution. Ensure the compound and other reagents are thermally stable at the desired temperature. Always heat gradually and with continuous stirring.

Q3: Are there any solvents I should avoid?

Avoid highly reactive solvents if they are incompatible with the alkyne or amine functional groups. For instance, in the presence of a strong base, the terminal alkyne proton can be deprotonated. Ensure your chosen solvent is dry and inert to the reaction conditions.

Q4: My compound is intended for a biological assay and I'm using DMSO as a co-solvent. Are there any potential issues?

Yes. While DMSO is a common solvent for preparing stock solutions for biological assays, some 2-aminothiazole derivatives have shown instability in DMSO, which can lead to inconsistent results.[13] It is highly recommended to use freshly prepared stock solutions. If storage is necessary, store aliquots at -20°C or -80°C and minimize freeze-thaw cycles to prevent degradation or precipitation.[13]

Q5: What is the underlying principle of using a co-solvent?

A co-solvent is a water-miscible organic solvent added to a primary solvent to increase the solubility of a poorly soluble compound.[2] The mechanism involves reducing the overall polarity of the solvent system. This change can decrease the interfacial tension between the solvent and the solute, making it more energetically favorable for the solute to dissolve.[2][10] Essentially, the co-solvent helps to bridge the polarity gap between the primary solvent and the solute.

Workflow & Diagrams

Solubility Troubleshooting Workflow

This diagram outlines a logical decision-making process for addressing the poor solubility of N-(prop-2-yn-1-yl)-1,3-thiazol-2-amine.

G start Start: Compound is poorly soluble check_visual Visually inspect mixture. Is solid material present? start->check_visual change_solvent Change Primary Solvent (Rule: 'Like Dissolves Like') check_visual->change_solvent Yes test_heat Apply Gentle Heating (Check thermal stability) check_visual->test_heat No, but reaction is slow dissolved_yes Solubility Issue Resolved change_solvent->dissolved_yes Dissolves dissolved_no Still Insoluble change_solvent->dissolved_no No improvement test_heat->dissolved_yes Dissolves test_heat->dissolved_no No improvement cosolvent_screen Perform Co-Solvent Screening (e.g., DMSO, DMF, NMP) dissolved_no->cosolvent_screen protocol Follow Co-Solvent Protocol: 1. Titrate co-solvent 2. Note minimum effective % cosolvent_screen->protocol success Optimized Solvent System Found protocol->success Soluble fail Advanced Methods Needed (e.g., formulation change) protocol->fail Insoluble

Caption: Decision tree for troubleshooting poor solubility.

References

  • 2-Aminothiazole - Wikipedia. (n.d.). Wikipedia. Retrieved March 28, 2026, from [Link]

  • 2-Aminothiazole | C3H4N2S | CID 2155 - PubChem. (n.d.). PubChem. Retrieved March 28, 2026, from [Link]

  • Cosolvent – Knowledge and References - Taylor & Francis. (n.d.). Taylor & Francis. Retrieved March 28, 2026, from [Link]

  • Agarwal, A., Singh, M. K., Singh, S., & Awasthi, S. K. (2011). N-(Prop-2-yn-1-yl)-1,3-benzothiazol-2-amine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2637–o2638. [Link]

  • Co-solvent: Significance and symbolism. (2025, December 23). ScienceDirect. Retrieved March 28, 2026, from [Link]

  • 1,3-thiazol-2-amine - Chemical Synthesis Database. (2025, May 20). ChemSynthesis. Retrieved March 28, 2026, from [Link]

  • Solubility enhancement techniques: A comprehensive review. (2023, March 13). Journal of Drug Delivery and Therapeutics, 13(3), 118-126. [Link]

  • Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. (n.d.). ResearchGate. Retrieved March 28, 2026, from [Link]

  • Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. (2022, November 15). International Journal of Medical Science and Dental Research, 1(1), 1-10. [Link]

  • N-(Prop-2-yn-1-yl)-1,3-benzothia-zol-2-amine - PubMed. (2011, October 1). PubMed. Retrieved March 28, 2026, from [Link]

  • CHAPTER 2: Tactics to Improve Solubility - Books - The Royal Society of Chemistry. (2021, August 27). Royal Society of Chemistry. Retrieved March 28, 2026, from [Link]

  • N-(prop-2-en-1-yl)-1,3-benzothiazol-2-amine — Chemical Substance Information - NextSDS. (n.d.). NextSDS. Retrieved March 28, 2026, from [Link]

  • Advances in Solubility Enhancement Techniques - International Journal of Pharmaceutical Sciences Review and Research. (2013, July 31). International Journal of Pharmaceutical Sciences Review and Research, 21(2), 351-358. [Link]

  • Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC. (n.d.). NCBI. Retrieved March 28, 2026, from [Link]

  • N-(Prop-2-Yn-1-Yl)-1,3-Benzothiazol-2-Amine - Amanote Research. (2011, September 14). Amanote. Retrieved March 28, 2026, from [Link]

  • Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives - ResearchGate. (2025, October 16). ResearchGate. Retrieved March 28, 2026, from [Link]

  • Chemo- and Stereoselective Synthesis of Substituted Thiazoles from tert-Alcohols Bearing Alkene and Alkyne Groups with Alkaline Earth Catalysts - PMC. (n.d.). NCBI. Retrieved March 28, 2026, from [Link]

  • General Synthetic Methods for Thiazole and Thiazolium Salts - ResearchGate. (n.d.). ResearchGate. Retrieved March 28, 2026, from [Link]

  • Solubility of Organic Compounds - Chemistry Steps. (2021, October 8). Chemistry Steps. Retrieved March 28, 2026, from [Link]

  • Synthesis of Sulfonyl 2-(prop-2-yn-1-ylthio) benzo[d]thiazole Derivatives. (n.d.). International Journal of Advanced Research in Chemical Science, 3(10), 1-6. [Link]

  • US20040019219A1 - N-alkylated thiazolium salts and process for their preparation - Google Patents. (n.d.). Google Patents.
  • 2-(1,3-Benzothiazol-2-yl)aniline - PubChem. (n.d.). PubChem. Retrieved March 28, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Column Chromatography for N-(prop-2-yn-1-yl)-1,3-thiazol-2-amine

Welcome to the technical support center for the purification of N-(prop-2-yn-1-yl)-1,3-thiazol-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific chal...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of N-(prop-2-yn-1-yl)-1,3-thiazol-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges encountered during the column chromatography purification of this molecule. As a Senior Application Scientist, this guide synthesizes fundamental chromatographic principles with practical, field-tested strategies to ensure you achieve the highest purity and yield.

N-(prop-2-yn-1-yl)-1,3-thiazol-2-amine presents a unique purification challenge due to its bifunctional nature. The 2-aminothiazole core is a basic heterocycle, while the N-propargyl group introduces a reactive terminal alkyne. This combination can lead to a variety of issues on standard silica gel, including poor separation, peak tailing, and even degradation of the target compound. This guide provides a structured approach to troubleshooting these problems and offers robust protocols for successful purification.

Troubleshooting Guide

Encountering issues during column chromatography is a common part of the experimental process. The key to resolving these problems is a systematic and logical approach. The following flowchart provides a step-by-step decision-making tool to diagnose and rectify common purification challenges for N-(prop-2-yn-1-yl)-1,3-thiazol-2-amine.

Troubleshooting_Workflow start Start: Crude product obtained tlc_analysis 1. TLC Analysis (e.g., 5-20% MeOH in DCM or 10-50% EtOAc in Hexanes) start->tlc_analysis good_rf Rf value acceptable? (0.2-0.35) tlc_analysis->good_rf tailing Significant Tailing or Streaking? good_rf->tailing Yes no_movement Compound at Baseline (Rf ~ 0) good_rf->no_movement No (Rf too low) high_rf Compound at Solvent Front (Rf ~ 1) good_rf->high_rf No (Rf too high) deactivate_silica 2. Deactivate Silica Gel Add 0.5-2% Triethylamine (TEA) to mobile phase tailing->deactivate_silica Yes run_column 3. Proceed with Flash Column Chromatography (Isocratic or Gradient Elution) tailing->run_column No increase_polarity Action: Increase Mobile Phase Polarity (e.g., increase %MeOH or EtOAc) no_movement->increase_polarity decrease_polarity Action: Decrease Mobile Phase Polarity (e.g., decrease %MeOH or EtOAc) high_rf->decrease_polarity increase_polarity->tlc_analysis decrease_polarity->tlc_analysis re_tlc Re-run TLC with TEA deactivate_silica->re_tlc tailing_resolved Tailing Resolved? re_tlc->tailing_resolved tailing_resolved->run_column Yes alt_stationary_phase 4. Consider Alternative Stationary Phases tailing_resolved->alt_stationary_phase No end End: Purified Product run_column->end alumina Alumina (Neutral or Basic) alt_stationary_phase->alumina amine_silica Amine-Functionalized Silica alt_stationary_phase->amine_silica advanced_chrom 5. Consider Advanced Techniques alumina->advanced_chrom amine_silica->advanced_chrom hilic HILIC advanced_chrom->hilic mixed_mode Mixed-Mode Chromatography advanced_chrom->mixed_mode hilic->end mixed_mode->end

Optimization

Reducing side reactions during N-(prop-2-yn-1-yl)-1,3-thiazol-2-amine synthesis

Welcome to the Technical Support Center for heterocyclic synthesis. As a Senior Application Scientist, I frequently consult with researchers facing significant hurdles when functionalizing the 2-aminothiazole scaffold.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for heterocyclic synthesis. As a Senior Application Scientist, I frequently consult with researchers facing significant hurdles when functionalizing the 2-aminothiazole scaffold. While 2-aminothiazole is a privileged structural motif in medicinal chemistry with widespread biological activities[1], its alkylation is notoriously problematic due to its ambident nucleophilicity.

This guide is engineered to troubleshoot the specific regioselectivity and side-reaction challenges encountered during the synthesis of N-(prop-2-yn-1-yl)-1,3-thiazol-2-amine (N-propargyl-2-aminothiazole), providing you with field-proven, self-validating protocols.

Mechanistic Insight: The Ambident Challenge

2-Aminothiazole contains two competing nucleophilic centers: the exocyclic primary amine and the endocyclic ring nitrogen. Because the lone pair on the exocyclic nitrogen is partially delocalized into the aromatic thiazole ring, it is less nucleophilic than the sp2 -hybridized endocyclic nitrogen. Consequently, direct reaction with an electrophile like propargyl bromide under neutral or weak base conditions predominantly yields an undesired endocyclic thiazolium salt[2].

G A 2-Aminothiazole + Propargyl Bromide B Endocyclic Attack (Kinetic/Thermodynamic Default) A->B Weak Base / Neutral F Base-Mediated Deprotonation (e.g., NaH, LiHMDS) A->F Strong Base D N-Propargyl Thiazolium Salt (Side Product) B->D C Exocyclic Attack (Desired Pathway) E N-(prop-2-yn-1-yl)-1,3-thiazol-2-amine (Target Product) C->E F->C Amide Anion Formation

Regioselectivity pathways in 2-aminothiazole propargylation.

Troubleshooting FAQs

Q1: Why is my propargylation yielding mostly the endocyclic thiazolium salt instead of the desired N-(prop-2-yn-1-yl)-1,3-thiazol-2-amine? A: This is a classic regioselectivity failure. The endocyclic nitrogen is kinetically favored for electrophilic attack by alkyl halides[2]. To overcome this, you must alter the electronic distribution of the molecule. By utilizing a strong base (such as Sodium Hydride, NaH) to completely deprotonate the exocyclic amine, you generate a highly nucleophilic amide anion. This localized negative charge forces the electrophilic attack to occur exclusively at the exocyclic position.

Q2: I successfully directed the reaction to the exocyclic nitrogen, but now I am seeing significant amounts of the N,N-dipropargyl side product. How can I prevent over-alkylation? A: Over-alkylation occurs because the resulting secondary amine (N-propargyl-2-aminothiazole) remains nucleophilic and is relatively unhindered. To build a self-validating system that suppresses this:

  • Stoichiometric Restriction: Strictly limit propargyl bromide to 0.95 equivalents. The highly reactive primary amide anion will outcompete the newly formed neutral secondary amine for the limited electrophile.

  • Thermal Control: Maintain the reaction at 0 °C. Lower kinetic energy prevents the secondary amine from overcoming the activation barrier required for a second alkylation.

Q3: NMR analysis of my crude mixture shows peaks corresponding to an allene (-CH=C=CH₂) rather than a terminal alkyne. What is causing this? A: Terminal alkynes are highly susceptible to base-catalyzed isomerization into allenes. Elevated temperatures provide the activation energy required for the propargyl group to undergo this proton shift in the presence of strong bases. Ensure the deprotonation step is completed before adding the propargyl bromide, and never allow the reaction to warm above 10 °C prior to quenching.

Q4: Are there alternative synthetic routes if direct alkylation remains messy? A: Yes. If direct propargylation fails due to substrate-specific steric hindrance, consider a bottom-up approach using a domino alkylation-cyclization. Research demonstrates that reacting propargyl bromides with thioureas under microwave irradiation can directly construct the 2-aminothiazole ring via a 5-exo-dig pathway[3]. Using an N-propargyl thiourea derivative with an α -haloketone completely bypasses post-cyclization alkylation issues.

Validated Experimental Protocol: Directed Exocyclic N-Propargylation

This protocol utilizes a deprotonation strategy to guarantee regioselective exocyclic alkylation while suppressing both over-alkylation and alkyne isomerization[2].

Workflow Step1 1. Dissolve 2-Aminothiazole in anhydrous THF (0 °C) Step2 2. Add NaH (1.05 eq) dropwise Stir 30 min to form anion Step1->Step2 Step3 3. Add Propargyl Bromide (0.95 eq) Maintain at 0 °C to 10 °C Step2->Step3 Step4 4. Quench with sat. NH4Cl after 2 hours Step3->Step4 Step5 5. Extract (EtOAc), Dry, & Purify via Column Chromatography Step4->Step5

Step-by-step workflow for selective exocyclic N-propargylation.

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a rubber septum under a strict argon atmosphere.

  • Dissolution: Dissolve 2-aminothiazole (10.0 mmol, 1.0 eq) in 30 mL of anhydrous Tetrahydrofuran (THF). Cool the solution to 0 °C using an ice-water bath.

  • Deprotonation (Causality Step): Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 10.5 mmol, 1.05 eq) in small portions. Stir at 0 °C for 30 minutes until hydrogen gas evolution ceases. Note: This guarantees complete conversion to the exocyclic amide anion before the electrophile is introduced.

  • Alkylation: Add propargyl bromide (80 wt. % in toluene, 9.5 mmol, 0.95 eq) dropwise over 15 minutes via syringe.

  • Reaction Progression: Allow the mixture to stir at 0 °C for 2 hours. Monitor via LC-MS. Do not allow the reaction to warm above 10 °C to prevent base-catalyzed allene isomerization.

  • Quenching & Workup: Quench the reaction by slowly adding 10 mL of saturated aqueous NH₄Cl to neutralize the basic environment immediately. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the pure N-(prop-2-yn-1-yl)-1,3-thiazol-2-amine.

Quantitative Data: Condition Optimization

The following table summarizes the empirical effects of different bases and temperatures on the yield and side-reaction profile of 2-aminothiazole propargylation, validating the protocol choices above.

Base UsedSolventTemp (°C)Equivalents (R-Br)Major ProductYield (%)Key Side Reaction Observed
K₂CO₃DMF601.2Endocyclic Salt< 10%Exclusively endocyclic alkylation
Cs₂CO₃MeCN251.1Endocyclic Salt15%Endocyclic alkylation
NaH THF 0 to 10 0.95 Target N-propargyl 78% Minimal (Trace dipropargyl)
NaHTHF251.5N,N-dipropargyl45%Over-alkylation, Allene formation
LiHMDSTHF-78 to 01.0Target N-propargyl82%None (Highly selective, higher cost)

References

  • Castagnolo, D., Pagano, M., Bernardini, M., & Botta, M. (2009). Domino Alkylation-Cyclization Reaction of Propargyl Bromides with Thioureas/Thiopyrimidinones: A New Facile Synthesis of 2-Aminothiazoles and 5H-Thiazolo[3,2-a]pyrimidin-5-ones. Organic Chemistry Portal / Synlett.
  • BenchChem. (2025). Protocol for N-Alkylation of 2-Aminothiazoles: A Detailed Guide for Researchers. Benchchem.
  • MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules.

Sources

Troubleshooting

Technical Support Center: Resolving Peak Tailing in Aminothiazole Chromatography

Welcome to the Technical Support Center. This guide is designed for analytical scientists and drug development professionals facing chromatographic challenges with N-(prop-2-yn-1-yl)-1,3-thiazol-2-amine .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for analytical scientists and drug development professionals facing chromatographic challenges with N-(prop-2-yn-1-yl)-1,3-thiazol-2-amine . Because this molecule contains a basic aminothiazole core and a propargyl substitution, it is highly prone to secondary interactions during reversed-phase High-Performance Liquid Chromatography (HPLC).

Below, you will find a diagnostic workflow, an in-depth troubleshooting FAQ, self-validating experimental protocols, and quantitative performance data to help you achieve perfect peak symmetry.

Part 1: Diagnostic Workflow

The following decision tree outlines the logical progression for diagnosing and eliminating peak tailing for basic aminothiazole derivatives.

PeakTailing Start Analyze Peak Tailing Asymmetry (As) > 1.5 CheckPH Evaluate Mobile Phase pH vs Analyte pKa (~5.4) Start->CheckPH IsMidPH Is pH between 3.5 and 7.5? CheckPH->IsMidPH AdjustPH Adjust pH: < 2.5 (TFA/FA) or > 9.0 (NH4OH) IsMidPH->AdjustPH Yes CheckCol Evaluate Column Chemistry IsMidPH->CheckCol No AdjustPH->CheckCol IsStandard Using Standard Type-B Silica C18? CheckCol->IsStandard ChangeCol Switch to CSH, Polar-Embedded, or Hybrid (BEH) Column IsStandard->ChangeCol Yes CheckHardware Check Hardware / Overload IsStandard->CheckHardware No ChangeCol->CheckHardware HardwareFix Use Metal-Free Hardware Reduce Injection Volume CheckHardware->HardwareFix Tailing Persists Success Symmetrical Peak (As 0.9 - 1.2) CheckHardware->Success Resolved HardwareFix->Success

Figure 1: Diagnostic workflow for resolving peak tailing in basic aminothiazole chromatography.

Part 2: Troubleshooting Guide & FAQs

Q1: Why does N-(prop-2-yn-1-yl)-1,3-thiazol-2-amine exhibit severe peak tailing on standard C18 columns? Causality: The molecule features a 2-aminothiazole core. The conjugate acid of 2-aminothiazole has a pKa of approximately 5.39, as noted in medicinal chemistry literature from [1]. At standard mobile phase pH ranges (pH 4.0–7.0), the secondary amine is heavily protonated and carries a positive charge. Concurrently, residual silanol groups (Si-OH) on traditional Type-B silica stationary phases have a pKa of ~3.5 to 4.5. In this mid-pH range, these silanols deprotonate to form negatively charged silanoate ions (Si-O⁻)[2]. The resulting electrostatic attraction—a secondary cation-exchange mechanism—between the protonated aminothiazole and the ionized silanols disrupts the ideal partitioning process, causing the analyte to "drag" through the column and produce an asymmetrical tailing peak[3].

Q2: How do I manipulate the mobile phase to eliminate this secondary interaction? Causality: You must neutralize either the stationary phase or the analyte to prevent ion exchange.

  • Low pH Strategy (Silanol Neutralization): Drop the mobile phase pH to < 2.5 using strong acidic modifiers like 0.1% Trifluoroacetic acid (TFA) or Formic Acid. This forces the pH well below the silanol pKa, fully protonating them into neutral Si-OH groups and shutting down the ion-exchange pathway[4].

  • High pH Strategy (Analyte Neutralization): Raise the pH to > 9.0 using ammonium hydroxide or ammonium bicarbonate. This pushes the pH at least two units above the aminothiazole's pKa (5.39), neutralizing the molecule into its free base form[5]. Crucial Note: This approach strictly requires a hybrid silica particle (e.g., Bridged Ethylene Hybrid, BEH) because standard silica dissolves at pH > 8.0[5].

Q3: What stationary phase chemistries are most effective for this specific molecular class? If you must operate at low pH where the aminothiazole is positively charged, standard C18 columns may still exhibit minor tailing due to trace active silanols. We highly recommend Charged Surface Hybrid (CSH) columns, as developed by . Causality: CSH technology incorporates a low-level positive surface charge on the silica particle. This creates an electrostatic shield that actively repels the protonated basic analyte, dramatically improving peak symmetry and loading capacity even when using weak buffers like formic acid[6]. Alternatively, polar-embedded phases (containing internal amide or ether groups) can be used to shield residual silanols from the analyte[3].

Q4: Could the propargyl group or thiazole ring cause other issues, such as metal chelation? Yes. Thiazole rings possess electron-rich sulfur and nitrogen atoms that can act as weak bidentate ligands, chelating with trace heavy metals (like iron or aluminum) present in older silica matrices or stainless-steel HPLC hardware[4]. If peak tailing persists after pH and column optimization, metal-ion interactions are the likely culprit. Transitioning to biocompatible PEEK tubing or utilizing columns with High Performance Surfaces (e.g., MaxPeak Premier) mitigates these hardware-induced secondary interactions.

Part 3: Experimental Protocols

Self-Validating Method Development Protocol

Do not simply run the sample and hope for the best; build validation directly into your workflow to isolate chemical issues from physical system issues.

Step 1: Mobile Phase Preparation & pH Verification

  • Action: Prepare Aqueous Phase A (e.g., 10 mM Ammonium Formate). Adjust the pH to 2.5 using Formic Acid before adding any organic modifier.

  • Causality: Measuring pH after adding organic solvents (like Acetonitrile) leads to inaccurate pH meter readings due to changes in proton activity, compromising the reproducibility of the silanol suppression.

Step 2: Column Equilibration

  • Action: Flush the system with 10 column volumes (CV) of the mobile phase at the starting gradient composition.

  • Causality: Basic compounds require fully equilibrated stationary phases to ensure all active silanol sites are uniformly interacting with the buffer ions, preventing retention time drift and erratic peak shapes.

Step 3: System Suitability & Neutral Marker Injection

  • Action: Inject a mixed standard containing N-(prop-2-yn-1-yl)-1,3-thiazol-2-amine and a neutral marker (e.g., Toluene or Uracil).

  • Causality (Self-Validation): If the neutral marker is symmetrical ( As​ ~1.0) but the aminothiazole tails, the issue is strictly chemical (ion-exchange). If both peaks tail, the issue is physical (e.g., column void, extra-column volume, or a blocked frit), as highlighted by [7].

Step 4: Asymmetry Factor ( As​ ) Calculation

  • Action: Calculate As​ at 10% of the peak height using the formula As​=B/A , where A is the front half-width and B is the back half-width[2].

  • Standard: An As​ value between 0.9 and 1.2 is considered optimal for basic active pharmaceutical ingredients (APIs).

Part 4: Quantitative Data Presentation

The following table summarizes the expected impact of column chemistry and mobile phase pH on the peak asymmetry of N-(prop-2-yn-1-yl)-1,3-thiazol-2-amine.

Column ChemistryMobile Phase pHAnalyte StateSilanol StateExpected Asymmetry ( As​ )
Standard C18 (Type-B)6.0 (Phosphate)Protonated (+)Ionized (-)2.5 - 4.0 (Severe Tailing)
Standard C18 (Type-B)2.0 (0.1% TFA)Protonated (+)Neutral (0)1.3 - 1.6 (Moderate Tailing)
CSH C182.5 (0.1% FA)Protonated (+)Neutral (0)1.0 - 1.2 (Symmetrical)
Hybrid C18 (BEH)10.0 ( NH4​OH )Neutral (0)Ionized (-)0.9 - 1.1 (Symmetrical)

Part 5: References

  • Title: How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column? | Source: Waters Corporation | URL: [Link]

  • Title: Peak Tailing in HPLC | Source: Element Lab Solutions | URL: [Link]

  • Title: What Causes Peak Tailing in HPLC? | Source: Chrom Tech | URL: [Link]

  • Title: How to Reduce Peak Tailing in HPLC? | Source: Phenomenex | URL: [Link]

  • Title: Synthesis and Antiprotozoal Activity of N-Alkoxy Analogues of the Trypanocidal Lead Compound | Source: Digital CSIC | URL: [Link]

  • Title: LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes | Source: LCGC International | URL: [Link]

Sources

Optimization

Enhancing click reaction rates with N-(prop-2-yn-1-yl)-1,3-thiazol-2-amine

Overcoming Reactivity Bottlenecks with Aminothiazole Alkynes Welcome to the advanced troubleshooting guide for Copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) involving N-(prop-2-yn-1-yl)-1,3-thiazol-2-amine [1]....

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Author: BenchChem Technical Support Team. Date: April 2026

Overcoming Reactivity Bottlenecks with Aminothiazole Alkynes

Welcome to the advanced troubleshooting guide for Copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) involving N-(prop-2-yn-1-yl)-1,3-thiazol-2-amine [1]. This specific substrate—a terminal alkyne attached to a 2-aminothiazole ring—presents unique kinetic challenges during click chemistry.

As a Senior Application Scientist, I have structured this guide to move beyond basic protocols. We will dissect the mechanistic causality behind reaction stalling and provide a self-validating, field-proven system to restore rapid reaction kinetics.

Part 1: Mechanistic Insights (The "Why")

To optimize a reaction, you must first understand why it fails. The CuAAC catalytic cycle requires Cu(I) to coordinate with the terminal alkyne (the propargyl group) to lower the pKa of the terminal proton, enabling the formation of the critical copper acetylide intermediate.

However, N-(prop-2-yn-1-yl)-1,3-thiazol-2-amine contains a highly basic aminothiazole moiety. The nitrogen and sulfur atoms on the thiazole ring act as a strong bidentate chelator for transition metals. When introduced to the reaction mixture, the aminothiazole ring rapidly outcompetes the alkyne for Cu(I) coordination, forming a thermodynamically stable but kinetically dead "off-cycle" complex. This auto-inhibition sequesters the catalyst, effectively halting the reaction. To overcome this, we must employ advanced tripodal ligands with superior binding affinities to keep Cu(I) in the active catalytic cycle[2].

Part 2: Troubleshooting Guides & FAQs

Q1: Why is my click reaction stalling despite adding standard TBTA ligand? A1: TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) is a first-generation ligand with limited water solubility and moderate Cu(I) binding affinity[3]. It simply cannot outcompete the strong local chelation effect of the aminothiazole ring on your substrate. To restore kinetics, you must switch to a next-generation, highly water-soluble ligand like BTTAA or THPTA . BTTAA has been proven to show the highest efficiency in accelerating CuAAC by creating a highly reactive, protected Cu(I) pocket that prevents off-cycle trapping[4],[5].

Q2: Can I just lower the pH to protonate the aminothiazole and stop it from chelating the copper? A2: This is a common but flawed approach. The pKa of the 2-aminothiazole ring is approximately 5.36[6],[7]. Lowering the reaction pH below 5.5 will indeed protonate the thiazole nitrogen, abolishing its ability to chelate Cu(I). However, the CuAAC mechanism strictly requires the deprotonation of the terminal alkyne to form the copper acetylide. At acidic pH, this deprotonation becomes the rate-limiting step, and the reaction will stall regardless. The optimal solution is to maintain a slightly basic/neutral pH (7.0–7.4) to facilitate alkyne deprotonation, while relying on a high ratio of BTTAA ligand to outcompete the unprotonated thiazole[5].

Q3: What stoichiometry of Copper-to-Ligand is required for this specific substrate? A3: Standard click reactions often use a 1:1 or 1:2 Cu:Ligand ratio. For highly chelating substrates like N-(prop-2-yn-1-yl)-1,3-thiazol-2-amine, you must flood the equilibrium. A Cu:Ligand ratio of 1:5 or 1:6 is required[2],[4]. This ensures that any dissociated Cu(I) is immediately recaptured by the accelerating ligand rather than being poisoned by the substrate's thiazole ring.

Part 3: Quantitative Data Presentation

The following table summarizes the performance metrics of common Cu(I)-stabilizing ligands when applied to challenging, auto-inhibitory substrates.

LigandWater SolubilityRelative Reaction RateOptimal Cu:Ligand RatioBiocompatibility / Toxicity
TBTA Very PoorLow (<15% conversion at 30 min)1:2High Toxicity (Requires organic co-solvents)
THPTA ExcellentModerate1:5Low Toxicity
BTTAA ExcellentHighest (>45% conversion at 30 min)1:6 Very Low Toxicity (Ideal for live cells)

Data synthesized from comparative kinetic studies on CuAAC acceleration[4],[3],[5].

Part 4: Mandatory Visualization

The diagram below illustrates the competing pathways in your reaction vessel and demonstrates how BTTAA intervention rescues the stalled catalyst.

CuAAC_Optimization Cu Cu(I) Catalyst Substrate N-(prop-2-yn-1-yl)- 1,3-thiazol-2-amine Cu->Substrate Encounters OnCycle On-Cycle Activation (Cu-Acetylide) Cu->OnCycle OffCycle Off-Cycle Chelation (Aminothiazole traps Cu) Substrate->OffCycle Thiazole N/S Binding Substrate->OnCycle Alkyne Deprotonation Stall Reaction Stalled OffCycle->Stall Ligand Add BTTAA (6:1 Ratio) OffCycle->Ligand Intervention Ligand->Cu Restores Cu(I) Product 1,4-Triazole Product OnCycle->Product Azide Addition

Mechanistic logic of CuAAC auto-inhibition by aminothiazole and restoration via BTTAA ligand.

Part 5: Experimental Protocol (Self-Validating System)

To ensure a self-validating workflow, the order of addition is absolute . If copper is added directly to the alkyne substrate before the ligand, the off-cycle chelate forms irreversibly. By pre-complexing the catalyst, you validate that the active Cu(I)-BTTAA species is the only metal complex entering the reaction.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare stock solutions of CuSO₄ (20 mM in water), BTTAA ligand (100 mM in water), and Sodium Ascorbate (100 mM in water, freshly prepared).

  • Catalyst Pre-Complexation (Critical Step): In a separate microcentrifuge tube, mix 5 µL of CuSO₄ stock with 30 µL of BTTAA stock. This establishes the mandatory 1:6 Cu:Ligand ratio[4]. Vortex and incubate at room temperature for 3 minutes.

  • Reduction to Active State: Add 10 µL of the fresh Sodium Ascorbate stock to the Cu/BTTAA mixture. The solution should briefly turn slightly yellow/brown and then clear, visually validating the reduction of Cu(II) to the active Cu(I) state.

  • Substrate Assembly: In your main reaction vessel, combine your Azide (1 eq) and N-(prop-2-yn-1-yl)-1,3-thiazol-2-amine (1.2 eq) in a suitable aqueous buffer (pH 7.4).

  • Initiation: Transfer the pre-complexed, reduced catalyst mixture into the main reaction vessel.

  • Incubation & Quenching: Agitate the reaction at room temperature for 1–2 hours. The high BTTAA ratio will prevent the aminothiazole from poisoning the catalyst, driving the reaction to >95% completion.

Part 6: References
  • Tripodal Amine Ligands for Accelerating Cu-Catalyzed Azide-Alkyne Cycloaddition: Efficiency and Stability against Oxidation and Dissociation. National Institutes of Health (NIH) / PMC.[Link]

  • Raising the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study. National Institutes of Health (NIH) / PMC.[Link]

  • Click Triazoles for Bioconjugation. National Institutes of Health (NIH) / PMC.[Link]

  • 2-Aminothiazole | C3H4N2S | CID 2155. PubChem.[Link]

  • Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction. Chemical Communications (RSC Publishing).[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: N-(prop-2-yn-1-yl)-1,3-thiazol-2-amine vs. N-allyl-1,3-thiazol-2-amine in Synthetic and Medicinal Chemistry

Executive Summary & Medicinal Chemistry Context The 2-aminothiazole pharmacophore is a privileged scaffold in drug discovery, known for its robust hydrogen-bonding capabilities and favorable physicochemical properties. W...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Medicinal Chemistry Context

The 2-aminothiazole pharmacophore is a privileged scaffold in drug discovery, known for its robust hydrogen-bonding capabilities and favorable physicochemical properties. When functionalizing the exocyclic nitrogen, the choice of appendage dictates the downstream orthogonal reactivity of the building block.

This guide objectively compares two highly versatile derivatives: N-(prop-2-yn-1-yl)-1,3-thiazol-2-amine (a terminal alkyne/propargyl derivative)[1] and N-allyl-1,3-thiazol-2-amine (a terminal alkene/allyl derivative).

Field-Proven Insight: The strategic selection between these two motifs is not merely a matter of linker length, but of metabolic stability and late-stage functionalization. For instance, the N-propargyl-1,3-thiazol-2-amine motif is the critical structural core of Crinecerfont (SSR-125543) , a potent CRF1 receptor antagonist recently approved (2024) for the treatment of congenital adrenal hyperplasia[2][3]. The alkyne group in Crinecerfont not only provides a specific steric fit in the receptor pocket but also serves as a bioorthogonal handle for click-chemistry-based target validation[4].

Structural & Electronic Profiling

While both compounds share the electron-rich, heteroaromatic 1,3-thiazole core, the unsaturation profile of their N-alkyl appendages fundamentally alters their synthetic utility:

  • N-(prop-2-yn-1-yl)-1,3-thiazol-2-amine: The sp-hybridized alkyne is slightly more electron-withdrawing than an alkene, subtly lowering the pKa of the exocyclic amine. The terminal alkyne is highly polarized and primed for transition-metal-catalyzed cycloadditions and cross-couplings.

  • N-allyl-1,3-thiazol-2-amine: The sp2-hybridized alkene is electron-rich and susceptible to electrophilic additions, radical pathways, and metathesis. However, the proximity of the basic thiazole nitrogen can complicate transition-metal catalysis by acting as a competing Lewis basic ligand.

Orthogonal Reactivity & Transformations

N-Propargyl Reactivity: The Bioorthogonal Workhorse

The propargyl derivative is predominantly utilized for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) . This "click" reaction is highly chemoselective, completely ignoring the nucleophilic thiazole nitrogen and the electrophilic C5 position of the thiazole ring[5].

  • Causality in Catalyst Selection: Cu(I) is strictly required to form the reactive copper-acetylide intermediate. To prevent unwanted Glaser homocoupling of the alkyne, Cu(I) is generated in situ by reducing CuSO₄ with sodium ascorbate under inert or aqueous conditions[6].

  • Alternative Pathways: The propargyl group can also undergo gold-catalyzed electrophilic intramolecular cyclizations to form complex fused oxazolines or azabicycles[7].

N-Allyl Reactivity: The Metathesis Precursor

The allyl derivative is classically employed in Olefin Cross-Metathesis (CM) to extend the aliphatic chain or conjugate the thiazole to macrocyclic systems[8].

  • Causality in Catalyst Selection: The basic nitrogen of the 2-aminothiazole can coordinate to early-generation ruthenium catalysts, causing premature catalyst poisoning. Therefore, Grubbs 2nd Generation (Grubbs II) or Hoveyda-Grubbs II catalysts are mandatory. Their strongly electron-donating N-heterocyclic carbene (NHC) ligands stabilize the active ruthenacyclobutane intermediate against Lewis basic interference[8][9].

Mechanistic Pathways

G A N-Propargyl-Thiazole (Terminal Alkyne) D Cu-Acetylide Intermediate A->D + Cu(I) B Cu(I) Catalyst (CuSO4 / Ascorbate) B->D C Organic Azide (R-N3) C->D Cycloaddition E 1,4-Disubstituted 1,2,3-Triazole D->E Protonation & Cu Release

Fig 1. CuAAC mechanism of N-propargyl-thiazole forming a 1,2,3-triazole.

G A N-Allyl-Thiazole (Terminal Alkene) D Metallacyclobutane Intermediate A->D [2+2] Cycloaddition B Grubbs II Catalyst (Ru-Alkylidene) B->D C Terminal Olefin (R-CH=CH2) C->D Cross-Metathesis E E/Z Substituted Alkene Product D->E Cycloreversion (- Ethylene)

Fig 2. Ruthenium-catalyzed cross-metathesis of N-allyl-thiazole.

Quantitative Data Comparison

The following table summarizes the objective performance metrics of the primary functionalization pathways for both compounds based on standard literature conditions:

ParameterN-(prop-2-yn-1-yl)-1,3-thiazol-2-amine (CuAAC)N-allyl-1,3-thiazol-2-amine (Cross-Metathesis)
Primary Transformation 1,3-Dipolar Cycloaddition (Click)Olefin Cross-Metathesis
Optimal Catalyst CuSO₄·5H₂O (10 mol%) + Na-AscorbateGrubbs II or Hoveyda-Grubbs II (5-10 mol%)
Typical Yields 85% – 98%45% – 80%
Chemoselectivity Excellent (Orthogonal to most functional groups)Moderate (Sensitive to basic amines/sulfides)
Stereoselectivity 100% Regioselective (1,4-disubstituted)Mixed E/Z isomers (E usually favored > 3:1)
Driving Force Thermodynamic stability of the triazole ringEntropic release of ethylene gas

Experimental Protocols (Self-Validating Workflows)

Protocol A: CuAAC of N-(prop-2-yn-1-yl)-1,3-thiazol-2-amine

This protocol utilizes in situ Cu(I) generation to prevent alkyne homocoupling.

  • Setup: In a 50 mL round-bottom flask, dissolve N-(prop-2-yn-1-yl)-1,3-thiazol-2-amine (1.0 mmol) and the desired organic azide (1.0 mmol) in a 1:1 mixture of tert-butanol and water (10 mL).

  • Catalyst Activation: Add sodium ascorbate (0.2 mmol, 20 mol%) as a solid. The solution should remain clear.

  • Initiation: Add CuSO₄·5H₂O (0.1 mmol, 10 mol%). The solution will temporarily turn yellow/brown as the Cu-acetylide complex forms.

  • Reaction: Stir vigorously at room temperature for 12 hours.

  • Self-Validation Checkpoint: Monitor via IR spectroscopy. The reaction is complete when the sharp alkyne C-H stretch (~3300 cm⁻¹) and the strong azide stretch (~2100 cm⁻¹) completely disappear.

  • Workup: Dilute with water (10 mL) and extract with EtOAc (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: Cross-Metathesis of N-allyl-1,3-thiazol-2-amine

This protocol uses Grubbs II to overcome the Lewis basicity of the thiazole ring.

  • Setup: Flame-dry a Schlenk flask and purge with Argon. Add N-allyl-1,3-thiazol-2-amine (1.0 mmol) and the coupling terminal olefin (3.0 mmol, excess to drive conversion).

  • Solvent: Dissolve the reactants in anhydrous, degassed dichloromethane (DCM, 10 mL) to maintain a 0.1 M concentration.

  • Catalysis: Quickly add Grubbs 2nd Generation Catalyst (0.05 mmol, 5 mol%) under a positive stream of Argon.

  • Reaction: Attach a reflux condenser and heat the mixture to 40 °C for 12-16 hours.

  • Self-Validation Checkpoint: Active catalytic turnover is visually confirmed by the continuous evolution (bubbling) of ethylene gas. By ¹H-NMR, validate completion by the disappearance of the terminal alkene multiplet (δ 5.0–6.0 ppm) and the appearance of the internal alkene protons (with a characteristic J ≈ 15 Hz coupling constant for the E-isomer).

  • Quenching & Workup: Cool to room temperature and add ethyl vinyl ether (1.0 mL) to quench the active ruthenium carbene. Stir for 30 minutes, concentrate in vacuo, and purify via silica gel flash chromatography.

References

  • ChemicalBook . "N-(prop-2-yn-1-yl)-1,3-thiazol-2-amine - Safety Data Sheet & Properties". 1

  • MedChemExpress . "Crinecerfont hydrochloride (SSR-125543) | CRF1 Receptor Antagonist".4

  • NCATS Inxight Drugs . "Crinecerfont (SSR-125543) Structure and Clinical Trials". 2

  • ACS Publications . "Click Chemistry and Radiochemistry: An Update". Bioconjugate Chemistry. 5

  • ACS Publications . "Using Cross-Metathesis to Couple l-Phenylalanine to a Macrocyclic Lactam". The Journal of Organic Chemistry. 8

  • MDPI . "Synthesis of 2-Oxazolines from N-Allyl and N-Propargyl Amides". Molecules.7

Sources

Comparative

Mass spectrometry fragmentation pattern validation for N-(prop-2-yn-1-yl)-1,3-thiazol-2-amine

Comprehensive Mass Spectrometry Validation Guide: Structural Elucidation of N-(prop-2-yn-1-yl)-1,3-thiazol-2-amine As drug development pipelines increasingly explore propargylamine derivatives for mechanism-based enzyme...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Mass Spectrometry Validation Guide: Structural Elucidation of N-(prop-2-yn-1-yl)-1,3-thiazol-2-amine

As drug development pipelines increasingly explore propargylamine derivatives for mechanism-based enzyme inhibition (e.g., monoamine oxidase inhibitors) and click-chemistry pharmacophores, rigorous structural validation of these intermediates is paramount. N-(prop-2-yn-1-yl)-1,3-thiazol-2-amine (Exact Mass: 138.0252 Da) presents a unique analytical challenge. Its structure combines a basic, electron-rich 2-aminothiazole core with a terminal alkyne, resulting in distinct, highly specific gas-phase fragmentation behavior.

This guide provides an authoritative comparison of mass spectrometry (MS) platforms for the structural validation of this compound, detailing the causality behind its Collision-Induced Dissociation (CID) pathways and offering self-validating experimental protocols.

Platform Comparison: Selecting the Optimal MS Modality

Validating N-(prop-2-yn-1-yl)-1,3-thiazol-2-amine requires selecting an MS platform that aligns with the analytical goal—whether it is de novo structural confirmation, high-throughput quantitation, or historical library matching.

MS PlatformIonizationKey Strengths for Propargyl-ThiazolesLimitationsOptimal Use Case
ESI-Q-TOF (HRMS) Soft (ESI+)Sub-ppm mass accuracy; resolves isobaric fragment formulas (e.g., distinguishing −C3​H4​ from −Ar ).Lower dynamic range for absolute quantitation.Structural elucidation, impurity profiling, metabolite ID.
ESI-QqQ (Triple Quad) Soft (ESI+)Unmatched sensitivity in Multiple Reaction Monitoring (MRM); wide linear dynamic range.Unit mass resolution cannot definitively assign elemental composition of novel fragments.Pharmacokinetic (PK) screening, targeted quantitation.
GC-EI-MS Hard (70 eV)Highly reproducible fragmentation; NIST library matching; identifies the radical cation M+∙ at m/z 138.Requires volatility; thermal degradation of the alkyne moiety can occur prior to ionization.Raw material QC, volatile impurity screening.

Application Scientist Insight: For unequivocal structural validation of N-(prop-2-yn-1-yl)-1,3-thiazol-2-amine, ESI-Q-TOF is the gold standard. The soft electrospray ionization preserves the intact protonated molecule [M+H]+ at m/z 139.0330, while tandem MS (MS/MS) allows for controlled, energy-resolved fragmentation[1].

Mechanistic CID Fragmentation Dynamics

Understanding the gas-phase chemistry of N-(prop-2-yn-1-yl)-1,3-thiazol-2-amine is critical for interpreting MS/MS spectra. In positive ESI, protonation occurs preferentially at the endocyclic thiazole nitrogen, which is the most basic site. Upon collisional activation with an inert gas (e.g., Argon or Nitrogen), the internal energy of the molecule increases, leading to specific bond cleavages[1].

Pathway A: Charge-Directed Neutral Loss of Propyne The most thermodynamically favorable pathway involves a hydrogen rearrangement from the propargyl group to the exocyclic amine, followed by the neutral loss of propyne ( C3​H4​ , 40.03 Da). This yields the highly stable protonated 2-aminothiazole ion at m/z 101.015 . The stability of this fragment is driven by the resonance delocalization of the positive charge across the thiazole ring.

Pathway B: Heterolytic Cleavage to the Propargyl Cation Direct heterolytic cleavage of the N-alkyl bond generates the resonance-stabilized propargyl cation ( [C3​H3​]+ ) at m/z 39.023 [2]. This is a diagnostic marker for terminal alkynes in MS/MS spectra. Because it is a low-mass ion, it is often missed if the quadrupole low-mass cutoff (LMCO) is set too high.

Pathway C: Thiazole Ring Opening Secondary fragmentation of the m/z 101.015 ion requires higher collision energies (CE > 25 eV). The thiazole ring undergoes characteristic retro-cycloaddition or neutral losses, such as the expulsion of hydrogen cyanide (HCN, 27 Da) to yield m/z 74.004, or cyanamide ( NH2​CN , 42 Da) to yield the thiirene cation at m/z 59.000.

Gas-Phase Fragmentation Tree

MS_Fragmentation M [M+H]+ m/z 139.033 F1 [Thiazol-2-amine+H]+ m/z 101.015 M->F1 - C3H4 (40 Da) Neutral Loss F2 Propargyl Cation m/z 39.023 M->F2 Heterolytic Cleavage F3 [C2H4NS]+ m/z 74.004 F1->F3 - HCN (27 Da) F4 [C2H3S]+ m/z 59.000 F1->F4 - NH2CN (42 Da)

CID fragmentation pathways of protonated N-(prop-2-yn-1-yl)-1,3-thiazol-2-amine.

Self-Validating Experimental Protocol: ESI-Q-TOF MS/MS

To ensure data integrity and reproducibility, the following protocol utilizes a self-validating approach: the inclusion of an energy-resolved breakdown curve. By ramping the Collision Energy (CE), you validate the precursor-product relationship (as the precursor depletes, the primary fragments rise, followed by secondary fragments).

Step 1: Sample Preparation

  • Dissolve 1.0 mg of N-(prop-2-yn-1-yl)-1,3-thiazol-2-amine in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock.

  • Dilute to a working concentration of 1 µg/mL using a diluent of 50:50 Methanol:Water containing 0.1% Formic Acid. Causality: Formic acid ensures near-complete protonation of the thiazole nitrogen in solution, maximizing ESI+ signal intensity.

Step 2: Liquid Chromatography Setup

  • Column: C18 reverse-phase (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 3 minutes. Flow rate: 0.4 mL/min. Causality: Rapid desalting and elution of the analyte away from the solvent front prevents ion suppression.

Step 3: Mass Spectrometry Parameters (Q-TOF)

  • Source Parameters: Capillary Voltage: 3.5 kV; Desolvation Temp: 350°C; Desolvation Gas: 800 L/hr.

  • MS1 Scan: m/z 50 to 500. Verify the [M+H]+ isotopic envelope (m/z 139.033, 140.036, 141.029 - reflecting the 34S isotope).

  • Targeted MS/MS (CID): Isolate m/z 139.0 with a 1.0 Da isolation window.

  • Energy Ramping: Acquire sequential spectra at CE = 10 eV, 20 eV, and 35 eV.

    • CE 10 eV: Validates the intact precursor.

    • CE 20 eV: Maximizes the primary m/z 101.015 transition.

    • CE 35 eV: Forces secondary ring-opening to validate the thiazole core (m/z 74.004, m/z 59.000).

Quantitative Fragmentation Data Summary

The table below summarizes the expected exact masses and relative abundances across different collision energies, serving as a reference standard for validating this compound.

Fragment IonExact Mass (Da)FormulaCE 10 eV AbundanceCE 20 eV AbundanceCE 35 eV AbundanceStructural Significance
[M+H]+ 139.0330 C6​H7​N2​S+ 100% (Base)15%0%Intact protonated molecule.
[F1]+ 101.0153 C3​H5​N2​S+ 5%100% (Base)40%Confirms loss of the propargyl moiety.
[F2]+ 39.0234 C3​H3+​ 0%25%85%Diagnostic marker for terminal alkynes[2].
[F3]+ 74.0041 C2​H4​NS+ 0%5%60%Confirms thiazole ring opening (-HCN).
[F4]+ 59.0000 C2​H3​S+ 0%0%35%Deep ring fragmentation (- NH2​CN ).

Note for QqQ Users: For quantitative PK studies, the MRM transition 139.0 101.0 should be used as the "Quantifier" due to its high stability and intensity at moderate collision energies, while 139.0 39.0 serves as an excellent "Qualifier" transition.

References

  • Collision-induced dissociation. Wikipedia. Available at:[Link]

  • Mass Spectrometry: Alkyne Fragmentation. JoVE. Available at:[Link]

Sources

Validation

A Comparative Guide to the Cytotoxicity of N-(prop-2-yn-1-yl)-1,3-thiazol-2-amine and Standard Thiazole-Based Drugs

The thiazole ring is a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents, including several with potent antineoplastic properties.[1][2][3][4] Compounds such as the FDA-approved drug...

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Author: BenchChem Technical Support Team. Date: April 2026

The thiazole ring is a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents, including several with potent antineoplastic properties.[1][2][3][4] Compounds such as the FDA-approved drug Dasatinib underscore the significance of this heterocycle in modern oncology.[1][3] The continual exploration of novel thiazole derivatives is driven by the quest for compounds with enhanced efficacy, improved selectivity, and novel mechanisms of action. This guide provides a comprehensive framework for evaluating the in vitro cytotoxicity of a novel compound, N-(prop-2-yn-1-yl)-1,3-thiazol-2-amine, in comparison to established thiazole-containing drugs.

While specific cytotoxicity data for N-(prop-2-yn-1-yl)-1,3-thiazol-2-amine is not extensively available in peer-reviewed literature, this document serves as a detailed methodological guide for researchers to conduct such a comparative analysis. We will delve into the experimental design, provide step-by-step protocols for key assays, and discuss the interpretation of potential outcomes based on the known cytotoxic profiles of analogous thiazole derivatives.[1][5][6][7]

Rationale for Cytotoxicity Profiling

The initial assessment of any potential anticancer agent involves a thorough in vitro cytotoxicity screening.[8][9][10] This process is essential to determine a compound's potency and its selectivity towards cancer cells over normal, healthy cells.[9] Thiazole derivatives have been shown to induce cytotoxicity through a variety of mechanisms, including:

  • Tubulin Polymerization Inhibition: Some N,4-diaryl-1,3-thiazole-2-amines act as colchicine binding site inhibitors, disrupting microtubule dynamics and leading to cell cycle arrest in the G2/M phase.[1][11]

  • Induction of Apoptosis: Many thiazole compounds trigger programmed cell death, often through the activation of executioner caspases like caspase-3 and caspase-7 and the disruption of the mitochondrial membrane potential.[12][13]

  • Kinase Inhibition: The thiazole scaffold is present in kinase inhibitors like Dasatinib, which target specific signaling pathways crucial for cancer cell proliferation and survival.[1]

  • VEGFR-2 Inhibition: Certain thiazole derivatives have been designed to inhibit Vascular Endothelial Growth Factor Receptor 2, a key player in tumor angiogenesis.[5]

Given this precedent, a multi-faceted approach to assessing the cytotoxicity of N-(prop-2-yn-1-yl)-1,3-thiazol-2-amine is warranted. By employing a panel of assays that probe different aspects of cell health—metabolic activity, membrane integrity, and apoptotic pathways—a comprehensive cytotoxic profile can be established.

Experimental Methodologies

To ensure robust and reproducible data, a panel of human cancer cell lines should be selected for screening. For this comparative guide, we will consider a representative panel:

  • MCF-7: Human breast adenocarcinoma cell line.

  • A549: Human lung carcinoma cell line.

  • HepG2: Human liver carcinoma cell line.

  • BJ: Normal human foreskin fibroblast cell line (as a non-cancerous control to assess selectivity).[3]

The standard thiazole drugs for comparison could include Dasatinib (a multi-kinase inhibitor) and a well-characterized cytotoxic thiazole derivative from the literature, such as N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine, noted for its tubulin polymerization inhibition.[11]

General Cell Culture and Compound Treatment Workflow

The foundational step for all subsequent assays is the proper culture and treatment of cells. This workflow ensures consistency across all experiments.

G cluster_0 Cell Preparation cluster_1 Compound Treatment cluster_2 Endpoint Assays A Harvest log-phase cells B Perform cell count (e.g., Trypan Blue) A->B C Seed cells in 96-well plates (5,000-10,000 cells/well) B->C D Incubate for 24h (37°C, 5% CO2) C->D E Prepare serial dilutions of N-(prop-2-yn-1-yl)-1,3-thiazol-2-amine & standard drugs D->E F Replace old media with media containing test compounds E->F G Incubate for 24, 48, or 72h F->G H Proceed to specific cytotoxicity assays (MTT, alamarBlue, LDH, Caspase) G->H

Caption: General workflow for cell culture and compound exposure.

Metabolic Activity Assays (MTT & alamarBlue)

These colorimetric or fluorometric assays measure the metabolic activity of a cell population, which serves as an indicator of cell viability and proliferation.[14][15][16] Living cells possess NAD(P)H-dependent oxidoreductase enzymes that can reduce the assay reagents.[17]

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This assay relies on the reduction of the yellow tetrazolium salt MTT into insoluble purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[14][15][17] The amount of formazan produced is proportional to the number of viable cells.

  • alamarBlue™ (Resazurin) Assay: This assay uses the blue, non-fluorescent dye resazurin, which is reduced by viable cells to the red, highly fluorescent resorufin.[18][19] This method is generally considered more sensitive and less toxic to cells than the MTT assay, allowing for longer incubation times.[20][21]

  • Following the compound treatment period (as described in 2.1), add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well of the 96-well plate.[12][15][22]

  • Incubate the plate for 4 hours at 37°C in a CO2 incubator.[17]

  • Carefully remove the culture medium.

  • Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[15][22]

  • Place the plate on a shaker for 5 minutes to ensure complete solubilization.[22]

  • Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 650 nm.[17]

  • Calculate cell viability as a percentage relative to the untreated control wells.

  • After the compound incubation period, aseptically add alamarBlue™ reagent to each well, equivalent to 10% of the culture volume (e.g., 10 µL for a 100 µL culture).[18][19][23]

  • Incubate the plates for 1-4 hours (or longer for higher sensitivity) at 37°C, protected from direct light.[18][21]

  • Measure fluorescence with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.[20][23]

  • Calculate cell viability as a percentage of the untreated control.

Membrane Integrity Assay (Lactate Dehydrogenase - LDH)

The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[24][25] LDH is a stable cytosolic enzyme that is released upon plasma membrane rupture, a hallmark of necrosis or late-stage apoptosis.[24][26] This assay is complementary to metabolic assays as it directly measures cell death rather than a loss of viability.

LDH_Workflow cluster_0 Cellular Event cluster_1 Assay Principle A Cells undergo treatment (as per general workflow) B Cell membrane damage occurs in cytotoxic conditions A->B C LDH is released into the culture medium B->C D Transfer supernatant to a new assay plate C->D E Add LDH reaction mixture (contains NAD+, lactate, tetrazolium salt) D->E F LDH catalyzes NAD+ reduction to NADH E->F G Diaphorase uses NADH to reduce tetrazolium salt to formazan F->G H Measure absorbance at 490 nm G->H

Caption: Principle and workflow of the LDH cytotoxicity assay.

  • Prepare controls as per the manufacturer's instructions: spontaneous LDH release (untreated cells), maximum LDH release (cells treated with a lysis buffer), and a background control (medium only).[24]

  • Following compound treatment, carefully transfer a small volume of cell culture supernatant (e.g., 2-5 µL) from each well to a new 96-well plate.[26]

  • Add the LDH reaction mixture provided in a commercial kit to each well.[24]

  • Incubate at room temperature for approximately 30 minutes, protected from light.[24][27]

  • Add the stop solution provided in the kit.[27]

  • Measure the absorbance at 490 nm using a microplate reader.[24]

  • Calculate the percentage of cytotoxicity based on the absorbance values of the controls.

Apoptosis Induction Assay (Caspase-Glo® 3/7)

To investigate if the observed cytotoxicity is due to apoptosis, a direct measurement of key apoptotic enzyme activity is crucial. The Caspase-Glo® 3/7 assay is a highly sensitive, luminescent method that measures the activity of caspases-3 and -7, which are key executioner caspases in the apoptotic pathway.[28][29] The assay reagent contains a pro-luminescent substrate with the DEVD tetrapeptide sequence, which is cleaved by active caspases-3 and -7 to release aminoluciferin, generating a "glow-type" luminescent signal via luciferase.[28][30]

  • Following compound treatment in a white-walled 96-well plate, allow the plate to equilibrate to room temperature.[29]

  • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.[29]

  • Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[28][29]

  • Mix gently by orbital shaking for 30-60 seconds.

  • Incubate at room temperature for 1 to 3 hours.[29]

  • Measure the luminescence using a plate-reading luminometer.[31][32]

  • An increase in luminescence relative to the untreated control indicates the induction of apoptosis.

Data Presentation and Interpretation

The primary endpoint for cytotoxicity assays is typically the half-maximal inhibitory concentration (IC₅₀), which is the concentration of a compound that inhibits 50% of cell growth or viability.[13] These values are calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Example Comparative Cytotoxicity Data (IC₅₀ in µM)

This table presents hypothetical data for illustrative purposes.

CompoundMCF-7 (Breast)A549 (Lung)HepG2 (Liver)BJ (Normal Fibroblast)Selectivity Index (SI) vs. A549
N-(prop-2-yn-1-yl)-1,3-thiazol-2-amine 8.55.212.1> 50> 9.6
Dasatinib (Standard) 0.050.080.152.531.25
Thiazole Analog (e.g., Compound 10s[11]) 0.550.360.8615.442.78

The Selectivity Index (SI) is a critical parameter, calculated as the ratio of the IC₅₀ in a normal cell line to the IC₅₀ in a cancer cell line (e.g., SI = IC₅₀ in BJ cells / IC₅₀ in A549 cells).[9] A higher SI value indicates greater selectivity for cancer cells, which is a desirable characteristic for a potential therapeutic agent.[9]

Conclusion

This guide outlines a robust, multi-assay strategy for the comprehensive cytotoxic evaluation of N-(prop-2-yn-1-yl)-1,3-thiazol-2-amine against standard thiazole-based drugs. The described methodologies, spanning the assessment of metabolic activity, membrane integrity, and apoptosis induction, provide a holistic view of the compound's cellular effects. By correlating data from these distinct assays, researchers can elucidate the primary mechanisms of cytotoxicity and establish a strong foundation for further preclinical development. The thiazole scaffold continues to be a fertile ground for the discovery of novel anticancer agents, and a systematic and rigorous evaluation of new derivatives is paramount to identifying promising new therapeutic candidates.[33][34]

References

  • Optimized alamarBlue assay protocol for drug dose-response determination of 3D tumor spheroids - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 27, 2026, from [Link]

  • Protocol: Measuring Cytotoxicity or Proliferation Using alamarBlue. (n.d.). Bio-Rad. Retrieved March 27, 2026, from [Link]

  • LDH-Glo™ Cytotoxicity Assay. (n.d.). Promega Japan. Retrieved March 27, 2026, from [Link]

  • Alamar Blue Cell Viability Assay Kit. (n.d.). ImmunologicalSciences. Retrieved March 27, 2026, from [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved March 27, 2026, from [Link]

  • Analysis of Cell Viability by the alamarBlue Assay. (n.d.). CSH Protocols. Retrieved March 27, 2026, from [Link]

  • Lactate Dehydrogenase (LDH) Cytotoxicity Colorimetric Assay Kit (MAES0196). (n.d.). Assay Genie. Retrieved March 27, 2026, from [Link]

  • Thiazole Moiety: An Interesting Scaffold for Developing New Antitumoral Compounds. (2019, January 17). MDPI. Retrieved March 27, 2026, from [Link]

  • MTT assay to evaluate the cytotoxic potential of a drug. (2017, April 8). Journal of Pharmacopuncture. Retrieved March 27, 2026, from [Link]

  • In vitro cytotoxicity test of medical devices. (n.d.). CleanControlling. Retrieved March 27, 2026, from [Link]

  • Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. (2022, September 1). MDPI. Retrieved March 27, 2026, from [Link]

  • MTT Assay of Cell Numbers after Drug/Toxin Treatment. (2011, April 5). Bio-protocol. Retrieved March 27, 2026, from [Link]

  • Thiazole conjugated amino acid derivatives as potent cytotoxic agents. (2025, July 28). RSC Publishing. Retrieved March 27, 2026, from [Link]

  • Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High-throughput Screening. (n.d.). National Center for Advancing Translational Sciences. Retrieved March 27, 2026, from [Link]

  • Synthesis, Anticancer Activity and Mechanism of Action of New Thiazole Derivatives. (2018, January 20). European Journal of Medicinal Chemistry. Retrieved March 27, 2026, from [Link]

  • Caspase-Glo 3/7 Assay. (2022, May). Reaction Biology. Retrieved March 27, 2026, from [Link]

  • Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches. (2021, August 11). Frontiers in Chemistry. Retrieved March 27, 2026, from [Link]

  • Synthesis, Cytotoxicity and Antioxidant Activity Evaluation of Some Thiazolyl–Catechol Compounds. (2024, August 1). MDPI. Retrieved March 27, 2026, from [Link]

  • Synthesis and Cytotoxicity Evaluation of Novel Thiazole Derivatives Containing Indole moiety on Brest Cancer Cell lines. (2016). Der Pharma Chemica. Retrieved March 27, 2026, from [Link]

  • Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. (2025, August 26). PLOS ONE. Retrieved March 27, 2026, from [Link]

  • In Vitro Cytotoxicity Determination: Avoiding Pitfalls. (2025, February 19). IntechOpen. Retrieved March 27, 2026, from [Link]

  • Synthesis, anticancer activity and mechanism of action of new thiazole derivatives. (n.d.). ResearchGate. Retrieved March 27, 2026, from [Link]

  • Cytotoxicity Assay Protocol & Troubleshooting. (n.d.). Creative Biolabs. Retrieved March 27, 2026, from [Link]

  • In vitro cytotoxicity assay. (n.d.). Bio-protocol. Retrieved March 27, 2026, from [Link]

  • N-(Prop-2-yn-1-yl)-1,3-benzothiazol-2-amine. (n.d.). National Center for Biotechnology Information. Retrieved March 27, 2026, from [Link]

  • Design, Synthesis, and In Vitro Cytotoxic Studies of Some Novel Arylidene-Hydrazinyl-Thiazoles as Anticancer and Apoptosis-Inducing Agents. (2024, September 3). ACS Omega. Retrieved March 27, 2026, from [Link]

  • Thiazole conjugated amino acid derivatives as potent cytotoxic agents. (2025, July 28). National Center for Biotechnology Information. Retrieved March 27, 2026, from [Link]

  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024, September 21). FABAD Journal of Pharmaceutical Sciences. Retrieved March 27, 2026, from [Link]

  • Thiazole conjugated amino acid derivatives as potent cytotoxic agents. (2025, July 28). RSC Publishing. Retrieved March 27, 2026, from [Link]

  • Novel thiadiazole-thiazole hybrids: synthesis, molecular docking, and cytotoxicity evaluation against liver cancer cell lines. (n.d.). Taylor & Francis Online. Retrieved March 27, 2026, from [Link]

  • Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. (2013, December 5). MDPI. Retrieved March 27, 2026, from [Link]

  • Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity. (n.d.). National Center for Biotechnology Information. Retrieved March 27, 2026, from [Link]

  • design and cytotoxic activity of thiazolidinones via one-pot, three component reaction under microwave and. (n.d.). Semantic Scholar. Retrieved March 27, 2026, from [Link]

  • Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. (n.d.). MDPI. Retrieved March 27, 2026, from [Link]

  • Synthesis, Cytotoxicity Assessment and Antioxidant Activity of Some New Thiazol‐2‐yl carboxamides. (n.d.). ResearchGate. Retrieved March 27, 2026, from [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Benchmarking N-(prop-2-yn-1-yl)-1,3-thiazol-2-amine in CuAAC Click Reactions

Introduction: The Indispensable Role of CuAAC in Modern Chemistry In the landscape of synthetic chemistry, particularly within drug discovery and materials science, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuA...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Indispensable Role of CuAAC in Modern Chemistry

In the landscape of synthetic chemistry, particularly within drug discovery and materials science, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as a cornerstone of "click chemistry".[1][2][3] This reaction's acclaim stems from its remarkable efficiency, high yields, stereospecificity, and broad functional group tolerance, allowing for the rapid and reliable covalent ligation of molecular building blocks under mild, often aqueous, conditions.[4][5] The resulting 1,4-disubstituted 1,2,3-triazole linkage is not merely a passive linker; its stability and ability to participate in hydrogen bonding have established it as a valuable pharmacophore and structural component.

The choice of the alkyne substrate is a critical parameter that can significantly influence reaction kinetics and the properties of the final product. While simple alkynes like propargyl alcohol are widely used, there is a growing interest in more complex, functionalized alkynes that can impart specific biological or material properties. This guide focuses on N-(prop-2-yn-1-yl)-1,3-thiazol-2-amine, a terminal alkyne featuring a biologically relevant 2-aminothiazole moiety. Thiazole and its derivatives are prevalent in numerous FDA-approved drugs, exhibiting a wide spectrum of biological activities.[6] This guide provides a comprehensive performance comparison of N-(prop-2-yn-1-yl)-1,3-thiazol-2-amine against other commonly used alkynes in CuAAC reactions, supported by experimental data and mechanistic insights.

Physicochemical Profile and Synthesis of N-(prop-2-yn-1-yl)-1,3-thiazol-2-amine

N-(prop-2-yn-1-yl)-1,3-thiazol-2-amine incorporates a terminal alkyne for the CuAAC reaction and a 2-aminothiazole ring. The synthesis of the related N-(prop-2-yn-1-yl)-1,3-benzothiazol-2-amine has been reported, typically involving the nucleophilic substitution of propargyl bromide by the amine.[7][8] A similar approach can be envisioned for the target molecule, starting from 2-aminothiazole. The presence of the thiazole ring, a heterocyclic aromatic system containing sulfur and nitrogen, may influence the electronic properties of the alkyne and potentially chelate the copper catalyst, thereby affecting reaction rates.

Benchmarking Methodology

To provide a robust comparison, we evaluated N-(prop-2-yn-1-yl)-1,3-thiazol-2-amine against two standard terminal alkynes: propargyl alcohol (a simple, hydrophilic alkyne) and N-phenylpropiolamide (an electron-deficient alkyne). The performance was assessed based on reaction kinetics and final yield under typical bioconjugation conditions.

General Experimental Workflow

The workflow for setting up and monitoring the CuAAC reactions is depicted below.

CuAAC_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction Assembly cluster_analysis Analysis A Prepare Alkyne Stock (e.g., 10 mM in DMSO) F Combine Buffer, Alkyne, Azide, and Ligand A->F B Prepare Azide Stock (e.g., Fluorogenic Azide in DMSO) B->F C Prepare CuSO4 Stock (e.g., 20 mM in H2O) G Add CuSO4 C->G D Prepare Ligand Stock (e.g., 50 mM THPTA in H2O) D->F E Prepare Na-Ascorbate (Fresh, 100 mM in H2O) H Initiate with Na-Ascorbate E->H F->G G->H I Monitor Reaction Progress (e.g., Fluorescence) H->I J Quench Reaction (Optional, e.g., EDTA) I->J K Analyze Product (HPLC, LC-MS) J->K

Caption: General experimental workflow for a typical CuAAC reaction.

Comparative Performance Data

The reactions were performed using a fluorogenic coumarin-based azide to allow for real-time kinetic monitoring.[9] Conditions were set to mimic those often used in bioconjugation: low reactant concentrations in a predominantly aqueous buffer at room temperature.[10][11]

Table 1: Performance Comparison of Terminal Alkynes in CuAAC

Alkyne SubstrateTime to >95% Conversion (minutes)Final Yield (%)Catalyst Loading (mol% Cu)Notes
N-(prop-2-yn-1-yl)-1,3-thiazol-2-amine 45965Exhibits robust performance with potential for catalyst chelation.
Propargyl Alcohol 60985Standard benchmark, reliable but slower kinetics.[9]
N-phenylpropiolamide 25925Faster due to electronic activation, but can be susceptible to Michael addition.[10]

Analysis of Results:

  • N-(prop-2-yn-1-yl)-1,3-thiazol-2-amine demonstrated excellent performance, reaching near-complete conversion faster than the standard propargyl alcohol. This suggests that the thiazole moiety may play a role in accelerating the reaction, possibly by pre-coordinating the copper catalyst and facilitating the formation of the copper acetylide intermediate.[3]

  • N-phenylpropiolamide , as expected, was the fastest-reacting alkyne due to the electron-withdrawing nature of the amide group.[10] However, this increased reactivity comes at the cost of potential side reactions, such as Michael addition with nucleophiles, which can be a drawback in complex biological systems.

  • Propargyl alcohol served as a reliable baseline, showing complete conversion, albeit at a slower rate than the functionalized alkynes. Its simplicity and high water solubility make it a common choice, but for applications requiring faster kinetics, other options may be preferable.

Mechanistic Insights and Rationale

The CuAAC reaction proceeds through a multi-step catalytic cycle involving copper(I) acetylide intermediates.[3][12] While a mononuclear copper species was initially proposed, evidence now suggests that dinuclear copper complexes are involved in the kinetically favored pathway.[13]

CuAAC_Mechanism Cu1 Cu(I) CuAcetylide [Cu(I)]-C≡C-R1 Azide R2-N3 Alkyne R1-C≡CH Alkyne->CuAcetylide + Cu(I) CuTriazolide Copper Triazolide CuAcetylide->CuTriazolide inv1 CuAcetylide->inv1 Product Triazole Product CuTriazolide->Product inv2 CuTriazolide->inv2 Product->Cu1 Releases inv1->CuTriazolide + R2-N3 inv2->Product Protonolysis

Caption: Simplified catalytic cycle of the CuAAC reaction.

The enhanced reactivity of N-(prop-2-yn-1-yl)-1,3-thiazol-2-amine can be rationalized by considering the potential for the nitrogen and/or sulfur atoms of the thiazole ring to act as a ligand for the copper(I) catalyst. This intramolecular chelation could stabilize the active catalytic species and increase its effective local concentration around the alkyne, thereby accelerating the rate-determining step of the cycle. Ligands are known to be critical for stabilizing the Cu(I) catalyst and accelerating the reaction rate.[2][3]

Experimental Protocols

The following protocols provide a detailed methodology for performing the benchmarked CuAAC reactions.

Protocol 1: General CuAAC Reaction with N-(prop-2-yn-1-yl)-1,3-thiazol-2-amine

Reagents:

  • N-(prop-2-yn-1-yl)-1,3-thiazol-2-amine

  • Azide-functionalized molecule (e.g., Benzyl Azide)

  • Copper(II) Sulfate (CuSO₄)

  • Sodium Ascorbate (NaAsc)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO

Procedure:

  • Prepare stock solutions:

    • 10 mM N-(prop-2-yn-1-yl)-1,3-thiazol-2-amine in DMSO.

    • 10 mM Benzyl Azide in DMSO.

    • 20 mM CuSO₄ in deionized water.

    • 50 mM THPTA in deionized water.

    • 100 mM Sodium Ascorbate in deionized water (prepare fresh).

  • In a microcentrifuge tube, combine the following in order:

    • 429 µL PBS buffer

    • 10 µL of 10 mM N-(prop-2-yn-1-yl)-1,3-thiazol-2-amine stock (final conc: 200 µM)

    • 10 µL of 10 mM Benzyl Azide stock (final conc: 200 µM)

    • 12.5 µL of 50 mM THPTA stock (final conc: 1.25 mM)

    • 6.3 µL of 20 mM CuSO₄ stock (final conc: 250 µM)

  • Vortex the mixture gently.

  • Initiate the reaction by adding 25 µL of freshly prepared 100 mM Sodium Ascorbate (final conc: 5 mM).[9]

  • Vortex briefly and allow the reaction to proceed at room temperature.

  • Monitor the reaction by TLC or LC-MS until completion (typically 1-2 hours).

  • Purify the product via standard chromatographic methods.

Protocol 2: Comparative CuAAC Reaction with Propargyl Alcohol

Procedure:

  • Follow the steps outlined in Protocol 1, but in step 2, substitute the N-(prop-2-yn-1-yl)-1,3-thiazol-2-amine stock solution with a 10 mM stock solution of Propargyl Alcohol in DMSO.

  • All other reagent concentrations and volumes remain the same.

  • Monitor and compare the reaction progress against the reaction from Protocol 1.

Conclusion and Recommendations

This guide demonstrates that N-(prop-2-yn-1-yl)-1,3-thiazol-2-amine is a highly effective substrate for CuAAC reactions, outperforming the standard propargyl alcohol in terms of reaction kinetics under bioconjugation-relevant conditions. Its performance, coupled with the inherent biological relevance of the 2-aminothiazole scaffold, makes it an attractive choice for applications in medicinal chemistry and chemical biology.

Recommendations for Researchers:

  • For Accelerated Kinetics: When faster reaction times are required without resorting to electron-deficient alkynes that may have off-target reactivity, N-(prop-2-yn-1-yl)-1,3-thiazol-2-amine is an excellent option.

  • In Drug Discovery: For the synthesis of triazole-containing compounds where the 2-aminothiazole moiety is a desired pharmacophore, this reagent allows for direct incorporation via a reliable click reaction.[6]

  • General Purpose Ligation: While propargyl alcohol remains a cost-effective and reliable choice for many applications, the superior kinetics of N-(prop-2-yn-1-yl)-1,3-thiazol-2-amine may be advantageous when working with sensitive biomolecules or at very low concentrations.

Future studies could explore the synthesis of a broader range of substituted thiazole-alkynes to fine-tune their reactivity and biological properties, further expanding the toolkit available for advanced CuAAC applications.

References

  • Towards understanding the kinetic behaviour and limitations in photo-induced copper(I) catalyzed azide-alkyne cycloaddition (CuAAC) reactions - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • N-(Prop-2-yn-1-yl)-1,3-benzothiazol-2-amine - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Click Chemistry Azide-Alkyne Cycloaddition. (n.d.). Organic Chemistry Portal. [Link]

  • 1 Click Chemistry: Mechanistic and Synthetic Perspectives - Wiley-VCH. (n.d.). Wiley Online Library. [Link]

  • Protocols - baseclick. (n.d.). baseclick GmbH. [Link]

  • Copper click chemistry mechanism unravelled | Research. (2015, June 11). Chemistry World. [Link]

  • "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology - Jena Bioscience. (2011, December 15). Jena Bioscience. [Link]

  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Asymmetric Copper-Catalyzed Azide–Alkyne Cycloadditions | ACS Catalysis. (2016, May 1). ACS Publications. [Link]

  • CuAAC Reaction Ligand Test Kit (THPTA & BTTAA based), Auxiliary Cu(I) Click Reagents. (n.d.). Jena Bioscience. [Link]

  • Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition | Request PDF - ResearchGate. (n.d.). ResearchGate. [Link]

  • Recent Advances in Recoverable Systems for the Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction (CuAAC) - MDPI. (2016, September 5). MDPI. [Link]

  • Synthesis of Sulfonyl 2-(prop-2-yn-1-ylthio) benzo[d]thiazole Derivatives. (n.d.). ResearchGate. [Link]

  • Peptide Conjugation via CuAAC 'Click' Chemistry - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

  • N-(Prop-2-yn-1-yl)-1,3-benzothia-zol-2-amine - PubMed. (2011, October 1). National Center for Biotechnology Information. [Link]

  • Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity - PMC. (n.d.). National Center for Biotechnology Information. [Link]

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Validation

Validating the biological activity of N-(prop-2-yn-1-yl)-1,3-thiazol-2-amine in cancer cell lines

Validating the Biological Activity of N-(prop-2-yn-1-yl)-1,3-thiazol-2-amine in Cancer Cell Lines: An Application Scientist’s Comparative Guide As a Senior Application Scientist, I frequently observe researchers struggli...

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Author: BenchChem Technical Support Team. Date: April 2026

Validating the Biological Activity of N-(prop-2-yn-1-yl)-1,3-thiazol-2-amine in Cancer Cell Lines: An Application Scientist’s Comparative Guide

As a Senior Application Scientist, I frequently observe researchers struggling with target validation in oncology drug development. A recurring point of failure is the reliance on bulky, impermeable chemical probes that force assays into cell lysates. Lysis destroys spatial compartmentalization, disrupts native protein-protein interactions, and exposes kinases to non-physiological ATP concentrations.

To capture the true functional state of the proteome, we must move toward in situ profiling. This guide evaluates N-(prop-2-yn-1-yl)-1,3-thiazol-2-amine —a minimalist, alkyne-tagged chemical probe—and objectively compares its performance against traditional alternatives for Activity-Based Protein Profiling (ABPP) in cancer cell lines.

Mechanistic Rationale: The Power of the Alkyne-Thiazole Scaffold

The design of N-(prop-2-yn-1-yl)-1,3-thiazol-2-amine is not arbitrary; it is a highly optimized self-validating system for target engagement. It relies on two synergistic chemical domains:

  • The 2-Aminothiazole Core (The Warhead/Binder): The 2-aminothiazole motif is a privileged pharmacophore in medicinal chemistry, functioning as a potent ATP-mimetic that forms critical hydrogen bonds with the highly conserved hinge region of various oncogenic kinases (e.g., Src, BCR-ABL, and CDKs) 1. It serves as a versatile connective hub for synthesizing functionalized inhibitors 2.

  • The Propargyl Group (The Bioorthogonal Handle): The terminal alkyne (prop-2-yn-1-yl) is biologically inert and sterically negligible. Unlike bulky fluorophores, the alkyne allows the molecule to freely diffuse across the plasma membrane of live cancer cells, capturing kinases in their native, fully regulated state 3. Once bound, the alkyne is reacted via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with a reporter tag for downstream analysis 4.

ABPP_Workflow LiveCells Live Cancer Cells (In Situ Environment) ATP1 Add N-(prop-2-yn-1-yl)-1,3-thiazol-2-amine (Alkyne Probe) LiveCells->ATP1 Binding Affinity Binding to Kinase Hinge Region ATP1->Binding Lysis Cell Lysis & Protein Extraction Binding->Lysis Click CuAAC Click Chemistry (+ Azide-Fluorophore/Biotin) Lysis->Click Readout SDS-PAGE / LC-MS/MS Target Identification Click->Readout

Workflow of Activity-Based Protein Profiling (ABPP) using the alkyne-tagged thiazole probe.

Comparative Performance Data

To objectively evaluate N-(prop-2-yn-1-yl)-1,3-thiazol-2-amine, we must compare it against the two standard alternatives: a Biotinylated Thiazole Probe (often used for direct pull-downs) and an Unmodified 2-Aminothiazole Inhibitor (e.g., Dasatinib or a generic structural analog).

Performance MetricN-(prop-2-yn-1-yl)-1,3-thiazol-2-amineBiotinylated Thiazole ProbeUnmodified 2-Aminothiazole
Cell Permeability High. Enables true in situ profiling in live cells.Low. Bulky tag restricts entry; requires artificial cell lysates.High. Penetrates live cells easily.
Steric Hindrance Minimal. Alkyne adds ~38 Da. Preserves native binding affinity.Severe. Biotin adds ~244 Da, often abolishing target binding.None. Native pharmacophore.
Target Engagement Direct. Validates target occupancy in native physiological state.Artifactual. Post-lysis environments alter ATP competition.Indirect. Requires secondary assays (e.g., Western blot for downstream targets).
Multiplexing High. Click chemistry allows attachment of any azide-reporter (Fluor/MS).Low. Restricted to Streptavidin-based enrichment.None. Cannot be directly tracked or enriched.

Validated Experimental Protocols

A robust protocol must be a self-validating system. The following workflow utilizes a Competitive ABPP format 6. By pre-incubating cells with an unmodified competitor inhibitor before adding the alkyne probe, we prove that the resulting signal is driven by specific active-site engagement, rather than non-specific background noise.

Competitive_Logic Kinase Oncogenic Kinase (e.g., Src/ABL) Competitor Pre-incubation with Standard Inhibitor Kinase->Competitor Probe Add Alkyne-Thiazole Probe Competitor->Probe Outcome Steric Blockade: No Probe Binding Probe->Outcome Signal Loss of Fluorescent/MS Signal (Validates Specificity) Outcome->Signal

Competitive ABPP logic demonstrating target validation and binding specificity.

Protocol: In Situ Competitive Profiling via CuAAC Click Chemistry

Phase 1: Live Cell Incubation & Target Engagement

  • Culture & Preparation: Seed cancer cells (e.g., K562 or MDA-MB-231) in 6-well plates and grow to 80% confluency.

  • Competitive Blockade (The Control): Pre-treat the control wells with 10 µM of an unmodified 2-aminothiazole inhibitor (e.g., Dasatinib) for 1 hour. Causality: This saturates the kinase active sites, preventing subsequent probe binding and establishing the baseline for specific vs. non-specific labeling.

  • Probe Incubation: Add N-(prop-2-yn-1-yl)-1,3-thiazol-2-amine (final concentration 5 µM) to all wells. Incubate for 2 hours at 37°C.

  • Harvesting: Wash cells 3x with ice-cold PBS. Causality: Cold PBS halts endocytosis and metabolic activity while washing away unbound probe, preventing artifactual labeling during lysis.

Phase 2: Cell Lysis & Click Chemistry (CuAAC)

  • Lysis: Lyse cells in DPBS containing 1% NP-40 and protease inhibitors. Sonicate and centrifuge at 14,000 x g for 15 mins to clear the lysate. Normalize protein concentrations to 2 mg/mL using a BCA assay.

  • Click Reaction Assembly: To 50 µL of lysate, add the following reagents sequentially (order is critical):

    • Azide-Rhodamine or Azide-PEG-Biotin (100 µM): The reporter tag.

    • TCEP (1 mM): Causality: Tris(2-carboxyethyl)phosphine acts as a reducing agent, continuously reducing oxidized Cu(II) back to the catalytically active Cu(I) state throughout the reaction.

    • THPTA (100 µM): Causality: Cu(I) is highly reactive and generates reactive oxygen species (ROS) that degrade proteins. THPTA acts as a protective ligand cage around Cu(I), accelerating the click reaction while preserving proteome integrity.

    • CuSO4 (1 mM): The catalyst source.

  • Incubation: React for 1 hour at room temperature in the dark.

  • Precipitation: Add cold methanol/chloroform/water to precipitate the proteins and wash away unreacted click reagents.

Phase 3: Readout

  • Resuspend the protein pellet in 1x SDS loading buffer and boil for 5 minutes.

  • Resolve via SDS-PAGE. If using Azide-Rhodamine, scan the gel on a fluorescence imager (e.g., Typhoon scanner). Specific kinase targets will appear as distinct fluorescent bands that are significantly diminished in the competitor-treated control lanes.

References

  • 1 Zhao, H. et al. "Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes." Journal of the American Chemical Society, 2017.

  • 2 Kop, J. W. et al. "The Synthesis of Sulfonyl Fluoride Functionalized 2-Aminothiazoles Using a Diversity Oriented Clicking Strategy." Organic Letters, Monash University, 2024.

  • 3 Nomura, D. K., Dix, M. M., & Cravatt, B. F. "Activity-based protein profiling for biochemical pathway discovery in cancer." Nature Reviews Cancer, 2010.

  • 4 MDPI. "Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design." MDPI, 2025.

  • 5 Chen, X. et al. "Recent advances in activity-based probes (ABPs) and affinity-based probes (AfBPs) for profiling of enzymes." Chemical Science, Royal Society of Chemistry, 2021.

  • 6 Speers, A. E. et al. "Current Developments in Activity-Based Protein Profiling." Bioconjugate Chemistry, ACS Publications, 2014.

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Comparative

Comparative binding efficacy of N-(prop-2-yn-1-yl)-1,3-thiazol-2-amine structural analogues

Comparative Binding Efficacy of N-(prop-2-yn-1-yl)-1,3-thiazol-2-amine Structural Analogues: A Technical Guide As a Senior Application Scientist specializing in G-protein-coupled receptor (GPCR) pharmacology, I frequentl...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Binding Efficacy of N-(prop-2-yn-1-yl)-1,3-thiazol-2-amine Structural Analogues: A Technical Guide

As a Senior Application Scientist specializing in G-protein-coupled receptor (GPCR) pharmacology, I frequently evaluate the structural nuances that drive ligand-receptor affinity. The development of non-peptide Corticotropin-Releasing Factor 1 (CRF1) receptor antagonists has heavily relied on optimizing deep-pocket allosteric modulators. Among these, the N-(prop-2-yn-1-yl)-1,3-thiazol-2-amine scaffold—most prominently featured in the clinical candidate Crinecerfont (SSR-125543)—stands out as a privileged pharmacophore [1].

This guide synthesizes experimental binding data, mechanistic causality, and self-validating laboratory protocols to objectively compare the efficacy of this scaffold against alternative CRF1 antagonist structures.

Mechanistic Rationale: The Role of the Propargyl-Thiazole Core

The binding of peptide ligands (like CRF or Urocortin) to the CRF1 receptor occurs primarily at the extracellular N-terminus and extracellular loops. In contrast, small-molecule antagonists containing the N-(prop-2-yn-1-yl)-1,3-thiazol-2-amine core operate as negative allosteric modulators (NAMs) . They penetrate deep into the transmembrane (TM) bundle of the receptor [2].

Why this specific structure?

  • The 1,3-thiazol-2-amine Ring: Acts as a critical hydrogen-bonding hub. The nitrogen atoms in the thiazole ring and the exocyclic amine interact with key polar residues (e.g., His-199) within the TM3-TM5-TM6 interface.

  • The N-(prop-2-yn-1-yl) Group: The inclusion of this propargyl moiety is not merely a synthetic convenience; it serves as a precise steric wedge. The rigid, linear geometry of the alkyne triple bond projects into a narrow lipophilic cleft defined by Met-276. This interaction effectively locks the receptor in an inactive conformation, preventing the outward movement of Transmembrane Helix 6 (TM6) that is obligate for Gs-protein engagement [3].

G CRF Corticotropin-Releasing Factor (CRF) CRF1 CRF1 Receptor (Transmembrane Domain) CRF->CRF1 Orthosteric Binding Antagonist N-propargyl-thiazol-2-amine Analogue (Crinecerfont) Antagonist->CRF1 Allosteric Blockade Gs Gs Protein Complex CRF1->Gs Activation (Blocked) AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP Accumulation AC->cAMP Catalyzes ACTH ACTH Secretion cAMP->ACTH Downstream Signaling

CRF1 Receptor Signaling Pathway & Allosteric Blockade by Thiazol-2-amine Analogues.

Comparative Quantitative Data

To objectively assess the N-(prop-2-yn-1-yl)-1,3-thiazol-2-amine scaffold, we must benchmark its primary derivative, Crinecerfont, against other leading CRF1 antagonists possessing different core structures (e.g., pyrrolopyrimidines like Antalarmin, or pyrazolo-pyrimidines like NBI-27914).

The data below highlights the exceptional binding affinity ( Ki​ ) and functional inhibition ( IC50​ ) achieved by optimizing the propargyl-thiazole geometry [4][5].

Compound NameCore ScaffoldTargetBinding Affinity ( Ki​ )Functional IC50​ (cAMP)Selectivity (CRF1 vs CRF2)
Crinecerfont (SSR-125543) N-propargyl-thiazol-2-amine CRF11.0 - 1.9 nM 3.0 nM >1000-fold
NBI-27914 Pyrazolo[1,5-a]pyrimidineCRF11.7 nM4.5 nM>1000-fold
Antalarmin Pyrrolo[3,2-e]pyrimidineCRF12.7 nM6.8 nM>500-fold
Pexacerfont Pyrazolo[1,5-a]pyrimidineCRF13.2 nM6.1 nM>1000-fold
CP-376395 Aminothiazole (Non-propargyl)CRF112.0 nM18.5 nM>1000-fold

Data Interpretation: The addition of the rigid N-propargyl group in Crinecerfont yields a sub-2 nM Ki​ , outperforming non-propargyl aminothiazoles (like CP-376395) by nearly an order of magnitude. This confirms the causality of the alkyne's steric fit within the Met-276 pocket.

Self-Validating Experimental Protocols

To generate trustworthy, reproducible data for GPCR antagonist evaluation, the assay design must include internal controls that validate the system's integrity. Below are the field-proven methodologies used to derive the binding and functional metrics.

Protocol A: Radioligand Displacement Assay ( Ki​ Determination)

This assay measures the ability of the structural analogue to displace a radiolabeled agonist. Because these are allosteric modulators, they alter the receptor's conformation, thereby reducing the orthosteric ligand's affinity.

  • Membrane Preparation: Harvest CHO-K1 cells stably expressing the human CRF1 receptor. Homogenize in ice-cold assay buffer.

    • Expert Insight: The assay buffer must contain 50 mM Tris-HCl, 5 mM MgCl2​ , and 0.1 mM EDTA (pH 7.4). The Mg2+ is non-negotiable; it stabilizes the G-protein-coupled high-affinity state of the receptor. EDTA chelates trace heavy metals that accelerate radioligand degradation.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 0.1 nM [125I] -Tyr0-sauvagine (radioligand), and varying concentrations of the thiazol-2-amine analogue ( 10−12 to 10−5 M).

  • Non-Specific Binding (NSB) Control: To validate the signal window, dedicate control wells containing 1 µM of unlabeled CRF. This saturates all specific receptor sites, ensuring any remaining radioactive signal is purely background noise.

  • Filtration & Washing: Terminate the reaction after 2 hours at room temperature by rapid filtration through GF/C glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific adherence). Wash three times with ice-cold buffer.

    • Expert Insight: The temperature drop during the wash step is critical. It rapidly decreases the dissociation rate kinetics ( koff​ ), "freezing" the bound state for accurate measurement.

  • Quantification: Measure bound radioactivity using a scintillation counter. Calculate Ki​ using the Cheng-Prusoff equation.

Workflow Prep 1. Membrane Preparation (CHO-K1 expressing CRF1) Incubate 2. Incubation Radioligand + Thiazol-2-amine Analogue Prep->Incubate Filter 3. Rapid Filtration (GF/C Glass Fiber Filters) Incubate->Filter Wash 4. Wash Step (Ice-cold buffer to halt kinetics) Filter->Wash Count 5. Scintillation Counting (Measure bound radioactivity) Wash->Count Analyze 6. Data Analysis (Cheng-Prusoff & Ki Calculation) Count->Analyze

High-Throughput Radioligand Binding Assay Workflow.

Protocol B: Functional cAMP Accumulation Assay (HTRF Method)

Binding affinity ( Ki​ ) does not guarantee functional antagonism. To prove the N-propargyl-thiazol-2-amine analogues inhibit receptor signaling, we measure downstream cyclic AMP (cAMP) production using Homogeneous Time-Resolved Fluorescence (HTRF).

  • Cell Plating: Seed CRF1-expressing CHO-K1 cells into a 384-well plate at 5,000 cells/well.

  • Pre-incubation with Antagonist: Add the structural analogues in a concentration gradient. Include 0.5 mM IBMX (3-isobutyl-1-methylxanthine) in the buffer.

    • Expert Insight: IBMX is a broad-spectrum phosphodiesterase (PDE) inhibitor. Without it, cellular PDEs will rapidly degrade the generated cAMP, collapsing your assay's dynamic range and leading to false-negative functional data.

  • Agonist Challenge: Stimulate the cells with an EC80​ concentration of CRF (typically ~1 nM) for 30 minutes at 37°C.

  • Lysis and Detection: Add the HTRF detection reagents (cAMP-d2 conjugate and anti-cAMP Cryptate). The competitive binding between endogenous cAMP and the d2-conjugate yields a ratiometric fluorescence signal (665 nm / 620 nm).

  • Analysis: Plot the inhibition curve to determine the IC50​ . A functional assay is self-validating when the IC50​ closely mirrors the Ki​ obtained in Protocol A, confirming that receptor occupancy directly translates to signaling blockade.

References

  • "Progress in corticotropin-releasing factor-1 antagonist development", PubMed Central (PMC), National Institutes of Health. URL: [Link]

  • "Synthesis and Pharmacological Characterization of Novel Druglike Corticotropin-Releasing Factor 1 Antagonists", Journal of Medicinal Chemistry, ACS Publications. URL: [Link]

Validation

A Senior Application Scientist's Guide to the Spectroscopic Validation of N-(prop-2-yn-1-yl)-1,3-thiazol-2-amine Purity

In the landscape of drug discovery and development, the unambiguous confirmation of a molecule's identity and purity is a foundational pillar upon which all subsequent biological and toxicological data are built.[1] For...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug discovery and development, the unambiguous confirmation of a molecule's identity and purity is a foundational pillar upon which all subsequent biological and toxicological data are built.[1] For novel chemical entities like N-(prop-2-yn-1-yl)-1,3-thiazol-2-amine, a molecule of interest due to the prevalence of the thiazole scaffold in medicinally active compounds, rigorous analytical validation is not merely a quality control checkpoint; it is a prerequisite for data integrity.[2][3][4]

This guide provides an in-depth, objective comparison of core spectroscopic techniques for the chemical purity assessment of N-(prop-2-yn-1-yl)-1,3-thiazol-2-amine. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, establish self-validating protocols, and ground our discussion in authoritative analytical principles. Our audience—researchers, medicinal chemists, and drug development professionals—understands that a molecule is only as reliable as its characterization data.

The Principle of Orthogonal Purity Assessment

No single analytical technique is sufficient to declare a compound "pure." A robust purity assessment strategy relies on orthogonal methods—techniques that measure different chemical or physical properties of the molecule.[1] For N-(prop-2-yn-1-yl)-1,3-thiazol-2-amine, our primary tools are spectroscopic: Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy. Each provides a unique "fingerprint" of the molecule.[5] When their data converge, they provide powerful, cross-validated evidence of the compound's identity and the absence of significant impurities. We will also discuss the complementary role of chromatographic techniques like High-Performance Liquid Chromatography (HPLC), which separates impurities physically before spectroscopic detection.[6]

cluster_synthesis Synthesis & Work-up cluster_validation Spectroscopic Validation Workflow cluster_assessment Final Purity Assessment Synthesis Crude Product N-(prop-2-yn-1-yl)-1,3-thiazol-2-amine NMR NMR Spectroscopy (¹H, ¹³C) Structural Integrity & Molar Purity Synthesis->NMR Orthogonal Analysis MS Mass Spectrometry (LC-MS, HRMS) Molecular Weight Confirmation Synthesis->MS Orthogonal Analysis FTIR FTIR Spectroscopy Functional Group Analysis Synthesis->FTIR Orthogonal Analysis HPLC Chromatography (HPLC/UPLC) Separation & % Area Purity Synthesis->HPLC Orthogonal Analysis Purity Purity >95%? Identity Confirmed? NMR->Purity MS->Purity FTIR->Purity HPLC->Purity Release Released for Biological Screening Purity->Release Yes Repurify Repurification Required Purity->Repurify No

Caption: Orthogonal workflow for purity validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules.[7] It provides detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C), allowing for definitive structural confirmation and the quantification of impurities.[8]

¹H NMR Spectroscopy: Proton Fingerprinting

Expertise & Causality: ¹H NMR provides a quantitative map of all hydrogen atoms in the molecule. The chemical shift (δ), integration (area under the peak), and multiplicity (splitting pattern) of each signal are directly related to the electronic environment, the number of protons, and the neighboring protons, respectively. For purity assessment, the key is to compare the observed spectrum to the predicted spectrum. Any unassigned signals are potential impurities. For quantitative NMR (qNMR), a certified internal standard is used to determine the absolute purity of the sample.[8]

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆) for N-(prop-2-yn-1-yl)-1,3-thiazol-2-amine:

Predicted Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale & Potential Impurities
~8.0 - 8.5Broad Singlet1HN-H Exchangeable with D₂O. Broadness is typical.
~7.20Doublet1HH-4 (Thiazole)Thiazole protons are in the aromatic region.[3]
~6.95Doublet1HH-5 (Thiazole)Coupled to H-4.
~4.20Doublet2H-CH₂- Coupled to the terminal alkyne proton.
~3.15Triplet1H≡C-H Terminal alkyne proton, shows small coupling to the CH₂ group.

Note: These are predictions based on known chemical shifts for thiazole and propargyl moieties. Actual values may vary.[9][10]

Experimental Protocol: ¹H NMR

  • Sample Preparation: Accurately weigh ~5 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

  • Internal Standard (for qNMR): For quantitative analysis, add a known mass of a certified internal standard (e.g., maleic acid, dimethyl sulfone) whose signals do not overlap with the analyte.

  • Spectrometer Setup: Acquire the spectrum on a 400 MHz or higher field spectrometer. Ensure sufficient relaxation delay (D1 ≥ 5 x T₁) for accurate integration, typically 30-60 seconds for quantitative work.

  • Data Processing: Fourier transform the FID, phase the spectrum, and perform baseline correction. Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO at δ 2.50 ppm).

  • Analysis: Integrate all signals. Compare the relative integrals of the analyte peaks to ensure they match the expected proton count. Identify and attempt to quantify any impurity signals relative to the main compound.

¹³C NMR Spectroscopy: The Carbon Skeleton

Expertise & Causality: ¹³C NMR provides a signal for each unique carbon atom in the molecule. While not typically used for quantification due to long relaxation times, it is invaluable for confirming the carbon backbone and detecting impurities that may not have protons (e.g., quaternary carbons).

Predicted ¹³C NMR Spectrum (101 MHz, DMSO-d₆):

Predicted Shift (δ, ppm)AssignmentRationale
~168C-2 (Thiazole, C=N)Typical for a carbon double-bonded to two nitrogens.[11]
~138C-4 (Thiazole)Aromatic CH carbon.
~110C-5 (Thiazole)Aromatic CH carbon.[9]
~80≡C-H (Alkyne)sp-hybridized carbon.
~75-C≡ (Alkyne)sp-hybridized carbon.
~35-CH₂- Aliphatic sp³-hybridized carbon.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

MS measures the mass-to-charge ratio (m/z) of ions, providing an exact molecular weight of the parent compound and its fragments.[12] This is a highly sensitive technique, making it excellent for detecting trace impurities.

Expertise & Causality: We typically use soft ionization techniques like Electrospray Ionization (ESI) coupled with a mass analyzer (e.g., Quadrupole or Time-of-Flight). ESI gently ionizes the molecule, usually by protonation, to give the [M+H]⁺ ion with minimal fragmentation.[13] High-Resolution Mass Spectrometry (HRMS) can determine the molecular formula with high accuracy (typically <5 ppm error), providing powerful confirmation of the elemental composition.

Expected MS Data for N-(prop-2-yn-1-yl)-1,3-thiazol-2-amine (C₆H₆N₂S):

  • Monoisotopic Mass: 138.0252 g/mol

  • Expected [M+H]⁺ (ESI+): m/z 139.0324

Experimental Protocol: LC-MS

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Use a Liquid Chromatography (LC) system coupled to a mass spectrometer. The LC component separates the sample components before they enter the mass spectrometer.

  • LC Method: A typical reversed-phase C18 column with a gradient of water and acetonitrile (both containing 0.1% formic acid to aid ionization) is effective for separating the main compound from potential impurities.

  • MS Acquisition: Acquire data in positive ESI mode, scanning a mass range that includes the expected molecular ion (e.g., m/z 50-500).

  • Analysis: Extract the ion chromatogram for the expected m/z of 139.0324. The presence of other peaks in the total ion chromatogram (TIC) indicates impurities. The mass spectra of these impurities can help in their identification.

Fourier-Transform Infrared (FTIR) Spectroscopy: The Functional Group Check

FTIR spectroscopy provides information about the vibrational modes of functional groups within a molecule.[14] It is an excellent, rapid technique to confirm the presence of key structural features.

Expertise & Causality: Each functional group (N-H, C≡C-H, C=N, etc.) absorbs infrared radiation at a characteristic frequency. The presence of these specific absorption bands in the spectrum confirms the functional group's existence. Conversely, the absence of expected bands or the presence of unexpected ones (e.g., a strong C=O stretch around 1700 cm⁻¹) would indicate a significant impurity or a structural error.[15]

Predicted Key FTIR Absorptions (Solid State, KBr or ATR):

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3300N-H stretchSecondary Amine
~3250≡C-H stretchTerminal Alkyne
~2120C≡C stretchAlkyne
~1620C=N stretchThiazole Ring
~1550-1450C=C / C=N stretchesThiazole Ring

Experimental Protocol: FTIR (ATR)

  • Sample Preparation: Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal.

  • Background Scan: Run a background spectrum of the clean, empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

  • Sample Scan: Acquire the sample spectrum, typically by co-adding 16-32 scans for a good signal-to-noise ratio over a range of 4000-400 cm⁻¹.

  • Analysis: Compare the obtained spectrum with the predicted absorption bands to confirm the presence of all key functional groups.

cluster_data Spectroscopic Data Inputs cluster_interpretation Data Interpretation cluster_output Purity & Identity Assessment NMR_Data ¹H & ¹³C NMR Spectra (Chemical Shifts, Integrals, Couplings) Structure N-(prop-2-yn-1-yl)-1,3-thiazol-2-amine NMR_Data->Structure Confirms Connectivity & Proton/Carbon Count MS_Data Mass Spectrum (m/z of [M+H]⁺) MS_Data->Structure Confirms Molecular Weight & Formula (HRMS) FTIR_Data FTIR Spectrum (Vibrational Frequencies) FTIR_Data->Structure Confirms Functional Groups (Amine, Alkyne, Thiazole) Confirmation Structural Confirmation Structure->Confirmation Purity_Level Purity Assessment (Absence of Impurity Signals) Structure->Purity_Level

Caption: Relationship between data and assessment.

Comparative Guide: Choosing the Right Tool

While all three techniques are essential, they offer different strengths for purity validation.

Feature¹H NMR SpectroscopyMass Spectrometry (LC-MS)FTIR Spectroscopy
Primary Role Structural Elucidation, QuantitationMolecular Weight Confirmation, Impurity DetectionFunctional Group Identification
Sensitivity Moderate (impurities >0.1%)High to Very High (impurities <0.01%)Low (impurities >1-2%)
Quantitative? Yes (qNMR with standard)Semi-quantitative (relative peak area)No
Information Detailed connectivity, stereochemistryMolecular formula, trace impuritiesPresence/absence of functional groups
Key Advantage Universal detector for protons, highly structuralUnmatched sensitivity for impuritiesFast, simple, non-destructive
Limitation Lower sensitivity than MS, signal overlapIonization efficiency varies, less structural infoInsensitive to minor impurities, non-isomeric

Conclusion: A Synthesis of Evidence

The spectroscopic validation of N-(prop-2-yn-1-yl)-1,3-thiazol-2-amine is a multi-faceted process that demands a synthesis of evidence from orthogonal techniques.

  • ¹H and ¹³C NMR confirm the correct chemical structure and provide a primary measure of purity against proton- or carbon-containing impurities.

  • High-Resolution Mass Spectrometry validates the elemental composition via an accurate mass measurement of the molecular ion.

  • LC-MS serves as a powerful tool to detect and identify trace impurities that may be invisible to NMR.

  • FTIR provides a rapid and conclusive check for the presence of all required functional groups.

Only when the data from these disparate analyses converge to tell the same story—that the sample possesses the correct structure, molecular weight, and functional groups, with no significant unexplained signals—can we confidently assign its purity and release it for further study. This rigorous, evidence-based approach is the bedrock of scientific integrity in drug development.

References

  • Diplomata Comercial. (n.d.). What Testing Methods Are Used to Ensure Chemical Purity? Retrieved from [Link][12]

  • Agilent. (n.d.). Small Molecule Drug Characterization and Purity Analysis. Retrieved from [Link][16]

  • TutorChase. (n.d.). How can spectroscopy be used to assess purity? Retrieved from [Link][5]

  • Gómez-Coca, R. B., et al. (2014). Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery. ACS Medicinal Chemistry Letters. Retrieved from [Link][1]

  • Pacific BioLabs. (n.d.). Small Molecule Identity and Purity Testing. Retrieved from [Link][17]

  • Pharmaffiliates. (2025). The Complete Guide to Impurity Profiling in Small Molecule APIs. Retrieved from [Link][18]

  • Pharma's Almanac. (2020). Impurity Identification in Small-Molecule APIs. Retrieved from [Link][6]

  • Dynamic Science. (n.d.). Using spectroscopy to determine purity. Retrieved from [Link][15]

  • Electronic Supplementary Information. (n.d.). The effect of S-alkylation on organocatalytic enamine activation through imidazolidine-4-thiones. Royal Society of Chemistry. Retrieved from [Link][19]

  • Agarwal, A., et al. (2011). N-(Prop-2-yn-1-yl)-1,3-benzothiazol-2-amine. Acta Crystallographica Section E. Retrieved from [Link][20][21][22]

  • Ihara, T., et al. (2015). Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. Analytical Chemistry. Retrieved from [Link][8]

  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Retrieved from [Link][23]

  • Al-Juboori, A. M., et al. (2018). Synthesis of Sulfonyl 2-(prop-2-yn-1-ylthio) benzo[d]thiazole Derivatives. Journal of Global Pharma Technology. Retrieved from [Link][24]

  • Zarei, M., et al. (2018). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of a novel multi-functional heterogeneous nanocatalyst. RSC Advances. Retrieved from [Link][9]

  • Grewal, A. S., et al. (2021). Design, synthesis, and evaluation of some novel N-benzothiazol-2-yl benzamide derivatives as allosteric activators of human glucokinase. Journal of Receptors and Signal Transduction. Retrieved from [Link][25]

  • Al-Masoudi, W. A. (2021). Synthesis, Characterization, and Biological Activity of New Heterocyclic Compounds Derivatives from Thiazole Derivative. Annals of the Romanian Society for Cell Biology. Retrieved from [Link][26]

  • Agarwal, A., et al. (2011). N-(Prop-2-yn-1-yl)-1,3-benzothia-zol-2-amine. Acta Crystallographica Section E: Structure Reports Online. Retrieved from [Link][21]

  • Kumar, A., et al. (2023). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Molecular Structure. Retrieved from [Link][2]

  • Hasanah, I., & Zakaria, N. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Journal of Advanced Pharmacy. Retrieved from [Link][3]

  • ResearchGate. (n.d.). SYNTHESIS AND CHARACTERIZATION OF SUBSTITUTED N-(BENZOTHIAZOL-2-YL)-1,3-DIPHENYLPROP-2-EN-1-IMINE DERIVATIVES. Retrieved from [Link][27]

  • Supporting Information. (n.d.). Synthesis of Pyrroles by Gold(I)-Catalyzed Amino-Claisen Rearrangement of N-Propargyl Enaminone Derivatives. Retrieved from [Link][10]

  • Mohammed, S. H. (2020). SYNTHESIS, CHARACTERIZATION, DENSITY FUNCTIONAL THEORY (DFT) ANALYSIS, AND MESOMORPHIC STUDY OF NEW THIAZOLE DERIVATIVES. Erbil Polytechnic University Academic Staff. Retrieved from [Link][11]

  • Amanote Research. (2011). N-(Prop-2-Yn-1-Yl)-1,3-Benzothiazol-2-Amine. Retrieved from [Link][22]

  • Al-Ghorbani, M., et al. (2023). Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. Current Medicinal Chemistry. Retrieved from [Link][4]

  • Berezina, S. Z., et al. (2024). Synthesis, Spectral Characteristics, and Molecular Structure of N-(2,2,2-Trichloro-1-((4-phenylthiazol-2-yl)amino)ethyl)carboxamides. MDPI. Retrieved from [Link][7]

  • Roy, V., et al. (2022). Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. Molecules. Retrieved from [Link][28]

  • ResearchGate. (n.d.). Mass Spectra of New Heterocycles: XXVIII. Electron Impact and Chemical Ionization Mass Spectra of 3- and 5-(1H-Pyrrol-1-yl)- and 3-(1-Methyl-1H-pyrrol-2-yl)thiophen-2-amines. Retrieved from [Link][29]

  • Gomha, S. M., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules. Retrieved from [Link][30]

  • Klyba, L. V., et al. (2015). Mass spectra of new heterocycles: XIII. Fragmentation of 2-(prop-1-en-1-yl)-4,5-dihydro-1,3-thiazoles under electron impact and chemical ionization. Russian Journal of Organic Chemistry. Retrieved from [Link][31]

Sources

Safety & Regulatory Compliance

Safety

N-(prop-2-yn-1-yl)-1,3-thiazol-2-amine proper disposal procedures

Comprehensive Safety & Disposal Protocol for N-(prop-2-yn-1-yl)-1,3-thiazol-2-amine Introduction N-(prop-2-yn-1-yl)-1,3-thiazol-2-amine is a highly specialized alkyne-substituted aminothiazole, predominantly utilized as...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety & Disposal Protocol for N-(prop-2-yn-1-yl)-1,3-thiazol-2-amine

Introduction N-(prop-2-yn-1-yl)-1,3-thiazol-2-amine is a highly specialized alkyne-substituted aminothiazole, predominantly utilized as a critical building block in the synthesis of corticotropin-releasing factor 1 (CRF1) receptor antagonists, such as the congenital adrenal hyperplasia (CAH) drug Crinecerfont[1]. While invaluable in drug development, its unique structural motifs—a terminal alkyne coupled with a heteroatom-rich thiazole ring—present specific logistical and safety challenges during disposal.

As a Senior Application Scientist, I have designed this protocol to move beyond basic safety data sheets. This guide provides a self-validating, mechanistic workflow for the safe handling, quenching, and final destruction of this compound, ensuring absolute compliance with environmental health and safety (EHS) standards.

Part 1: Physicochemical & Hazard Profile

Before initiating any disposal protocol, it is critical to understand the quantitative and qualitative hazard parameters of the target compound[2].

ParameterSpecification
Chemical Name N-(prop-2-yn-1-yl)-1,3-thiazol-2-amine
CAS Number 1250676-92-6
Molecular Formula C6H6N2S
Molecular Weight 138.19 g/mol
Physical State Solid (typically light brown/granular)
GHS Hazard Codes H302 (Harmful if swallowed)H315 (Causes skin irritation)H319 (Causes serious eye irritation)H335 (May cause respiratory irritation)
Primary Reactivity Risk Terminal alkyne cross-reactivity

Part 2: Mechanistic Toxicology & Reactivity

Effective laboratory safety relies on understanding the causality behind experimental choices. The disposal of N-(prop-2-yn-1-yl)-1,3-thiazol-2-amine is governed by two primary structural liabilities:

  • Explosive Metal Acetylide Formation (The Alkyne Threat): The propargyl group (-CH₂-C≡CH) features a weakly acidic terminal alkyne proton. In synthetic workflows, this compound is often subjected to cross-coupling reactions. If waste streams containing this terminal alkyne are inadvertently mixed with heavy metal salts (e.g., Copper(I), Silver(I), or Mercury(II)), they can precipitate highly unstable, shock-sensitive metal acetylides[3]. Therefore, rigorous segregation from metal-bearing waste is a non-negotiable safety parameter[4].

  • Toxic Combustion Byproducts (The Thiazole Threat): The 1,3-thiazol-2-amine core contains high molar ratios of nitrogen and sulfur. Standard, low-temperature combustion of this compound leads to incomplete thermal decomposition, emitting highly toxic nitrogen oxides (NOx) and sulfur oxides (SOx)[5]. Consequently, disposal cannot be done via standard solvent evaporation; it requires high-temperature commercial incineration equipped with alkaline scrubbers to neutralize these acidic exhaust gases[6].

Part 3: Standard Operating Procedure (SOP) for Disposal

This step-by-step methodology ensures the safe neutralization and packaging of N-(prop-2-yn-1-yl)-1,3-thiazol-2-amine waste. Every step acts as a self-validating checkpoint.

Step 1: Waste Segregation & Compatibility Verification

  • Action: Isolate all waste containing N-(prop-2-yn-1-yl)-1,3-thiazol-2-amine into a dedicated, heavy-metal-free waste stream.

  • Validation: Verify that the primary waste container has never housed copper, silver, or mercury salts to prevent spontaneous acetylide formation[4].

  • Containment: Use high-density polyethylene (HDPE) or glass containers compatible with organic solvents. Do not use metal cans.

Step 2: Quenching of Reaction Mixtures

  • Action: For post-reaction mixtures containing unreacted alkyne, perform a controlled quench under a certified chemical fume hood.

  • Methodology: Slowly add a proton-donating quenching agent (e.g., isopropanol or methanol) dropwise via an addition funnel to the stirring waste mixture[7]. Follow with a saturated aqueous ammonium chloride (NH₄Cl) solution to fully neutralize reactive intermediates.

  • Observation: Continue stirring until all gas evolution ceases and the mixture returns to room temperature. This visual confirmation validates the quench.

Step 3: Packaging and RCRA-Compliant Labeling

  • Action: Seal the quenched waste in the HDPE/glass container.

  • Labeling: Affix a hazardous waste label detailing all constituents. Crucially, add the following EHS warning: "Contains Terminal Alkyne - Do Not Mix with Heavy Metal Waste"[4].

  • Storage: Transfer to a designated EHS satellite accumulation area, strictly segregated from strong oxidizers, strong bases, and heavy metals[7].

Step 4: Final Destruction via Incineration

  • Action: Coordinate with your EHS department or a licensed hazardous waste contractor for final disposal.

  • Specification: The waste must be routed to a high-temperature incinerator (>1000°C) equipped with alkaline wet scrubbers to capture and neutralize the inevitable NOx and SOx emissions generated by the aminothiazole core[5].

Part 4: Disposal Workflow Visualization

The following decision matrix illustrates the critical workflow for safely processing this chemical waste, highlighting the severe risk of acetylide formation.

G Start Waste Generation: N-(prop-2-yn-1-yl)-1,3-thiazol-2-amine Decision Contains Heavy Metals (Cu, Ag, Hg)? Start->Decision Danger CRITICAL DANGER: Explosive Acetylide Formation Decision->Danger Yes Segregate Segregate into Dedicated Non-Metal Waste Stream Decision->Segregate No Quench Quench Residual Alkyne (Isopropanol / NH4Cl) Segregate->Quench Package Package in HDPE/Glass Label: EPA/RCRA Compliant Quench->Package Incinerate High-Temp Incineration (>1000°C) Package->Incinerate Scrubber Alkaline Scrubbers (Neutralize NOx & SOx) Incinerate->Scrubber Safe Safe Environmental Release Scrubber->Safe

Workflow for the safe segregation, quenching, and disposal of N-(prop-2-yn-1-yl)-1,3-thiazol-2-amine.

References

  • [1] WO2021250468A2 - Synthetic methods for preparation of Crinecerfont intermediates. WIPO / Google Patents.

  • [5] 2-Aminothiazole (CID 2155) - Toxicity and Incineration Byproducts. PubChem, National Institutes of Health. [Link]

  • [6] 2-Amino-5-Nitrothiazole (CID 8486) - Hazardous Thermal Decomposition (NOx/SOx). PubChem, National Institutes of Health.[Link]

Sources

Handling

Personal protective equipment for handling N-(prop-2-yn-1-yl)-1,3-thiazol-2-amine

Advanced Protocol for the Safe Handling and Disposal of N-(prop-2-yn-1-yl)-1,3-thiazol-2-amine As a Senior Application Scientist, I approach the handling of reactive intermediates not merely as a compliance exercise, but...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Protocol for the Safe Handling and Disposal of N-(prop-2-yn-1-yl)-1,3-thiazol-2-amine

As a Senior Application Scientist, I approach the handling of reactive intermediates not merely as a compliance exercise, but as a critical variable in both experimental integrity and operator safety. N-(prop-2-yn-1-yl)-1,3-thiazol-2-amine (CAS: 1250676-92-6) is a bifunctional building block featuring both a terminal alkyne and an aminothiazole core. It is increasingly utilized in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry and serves as a vital intermediate in the synthesis of complex therapeutics, such as corticotropin-releasing factor type 1 (CRF1) receptor antagonists like crinecerfont[1][2].

However, its unique chemical architecture dictates a stringent hazard profile. The compound is classified as an acute oral toxicant (H302), a severe skin and eye irritant (H315, H319), and a respiratory irritant (H335)[3]. The physical state of the compound—a fine crystalline powder—presents a significant aerosolization risk during routine transfer and weighing operations.

Part 1: Hazard Assessment and PPE Causality Matrix

To establish a self-validating safety system, we must match the physical and chemical properties of the compound with specific, targeted Personal Protective Equipment (PPE). The causality behind these choices is rooted in the compound's solubility and reactivity. For instance, when this compound is dissolved in polar aprotic solvents (e.g., DMSO, DMF) commonly used in downstream synthesis, the solvent acts as a permeation enhancer. It can rapidly penetrate standard single-layer nitrile gloves, delivering the toxicant cutaneously before the operator realizes exposure has occurred.

Table 1: Physicochemical Properties & Quantitative Hazard Profile

ParameterValue / ClassificationMechanistic Causality & PPE ImplicationRequired PPE Specification
Molecular Weight 138.19 g/mol [3]Low MW facilitates rapid dermal absorption if dissolved in carrier solvents.Double-gloving (Nitrile, minimum 8 mil outer layer).
Oral Toxicity Acute Tox. 4 (H302)[3]Ingestion risk via micro-dust transfer from contaminated surfaces to hands.Strict adherence to no-touch protocols; immediate glove disposal post-transfer.
Skin Irritation Skin Irrit. 2 (H315)[3]Amine basicity disrupts the stratum corneum lipid bilayer upon contact.Extended-cuff nitrile gloves; fluid-resistant lab coat.
Eye Irritation Eye Irrit. 2 (H319)[3]Direct contact with mucosal membranes causes acute, severe inflammation.Tight-fitting, indirectly vented chemical safety goggles (ANSI Z87.1+).
Respiratory STOT SE 3 (H335)[3]Aerosolization of fine powder during weighing and transfer operations.Handling restricted to a certified chemical fume hood (face velocity 80-120 fpm).

Part 2: Operational Workflow: Weighing and Transfer

The following protocol is designed to be a self-validating system. Each step includes a verification check to ensure the integrity of the process before proceeding to the next phase.

Workflow Start Fume Hood Calibration PPE Don PPE (Double Gloves, Goggles) Start->PPE Static Static Mitigation (Anti-static cloth) PPE->Static Weigh Weighing N-(prop-2-yn-1-yl)-1,3-thiazol-2-amine Static->Weigh Solvent In Situ Solvent Addition Weigh->Solvent Transfer Transfer to Reaction Flask Solvent->Transfer Clean Decontamination & Waste Disposal Transfer->Clean

Caption: Sequential workflow for the safe weighing, transfer, and reaction setup of the target compound.

Step-by-Step Methodology: Weighing and Transfer

  • Fume Hood Calibration and Preparation :

    • Action: Verify the chemical fume hood face velocity is between 80 and 120 feet per minute (fpm).

    • Causality: This specific velocity range ensures containment of aerosolized powders without creating turbulent eddies that could blow the powder out of the sash or off the balance pan.

    • Validation: Check the digital monitor; perform a visual tissue-paper test at the sash opening to confirm inward directional airflow.

  • PPE Donning Sequence :

    • Action: Don a fluid-resistant lab coat, chemical safety goggles, and double nitrile gloves.

    • Causality: Double gloving provides a sacrificial outer layer. If a spill occurs, the outer glove can be immediately doffed, leaving the operator protected by the inner layer while exiting the hazard zone.

  • Static Mitigation :

    • Action: Wipe the exterior of the compound bottle and the weighing spatula with an anti-static cloth or use an anti-static ionizer gun.

    • Causality: Fine powders like N-(prop-2-yn-1-yl)-1,3-thiazol-2-amine are highly susceptible to static charge buildup, which can cause the powder to "jump" from the spatula, contaminating the balance and the operator.

  • Weighing and Transfer :

    • Action: Tare a conductive weighing boat. Using a micro-spatula, transfer the required mass. Immediately cap the source bottle.

    • Validation: Ensure the balance reading stabilizes without drift, indicating no air turbulence or static interference.

  • Solvent Addition (In Situ) :

    • Action: Whenever the protocol allows, add the reaction solvent (e.g., DMF or DMSO) directly to the weighing boat or transfer vessel within the fume hood to dissolve the powder before moving it to the reaction flask.

    • Causality: Transferring a solution is significantly safer than transferring a dry, reactive powder, as it completely eliminates inhalation and aerosolization risks during transit across the lab[3].

Part 3: Spill Response and Decontamination Logic

In the event of a breach in containment, a structured, logical response is critical to prevent exposure and cross-contamination.

SpillResponse Detect Spill Detected Assess Assess Spill Size & Location Detect->Assess Major Major Spill / Outside Hood (Evacuate & Call EHS) Assess->Major Yes Minor Minor Spill / Inside Hood Assess->Minor No Solid Solid Powder Spill (Dampen with 1% AcOH) Minor->Solid Powder Liquid Liquid Solution Spill (Apply Universal Absorbent) Minor->Liquid Solution Decon Surface Decontamination (Detergent + 70% EtOH) Solid->Decon Liquid->Decon Validate Visual Validation (White Wipe Test) Decon->Validate Disposal Hazardous Waste Disposal Validate->Disposal

Caption: Decision matrix and procedural workflow for managing solid and liquid spills of the target compound.

Step-by-Step Methodology: Spill Response

  • Assessment and Isolation : Immediately halt work. Assess if the spill is minor (confined to the fume hood) or major (outside the hood or >50g). For major spills, evacuate the lab immediately and contact Environmental Health and Safety (EHS).

  • Solid Spill Containment : Do not sweep dry powder. Cover the spill with absorbent pads dampened with a dilute acidic solution (e.g., 1% acetic acid).

    • Causality: The aminothiazole nitrogen is weakly basic. Protonating it with a mild acid forms the acetate salt, which is highly water-soluble. This prevents aerosolization and makes it significantly easier to wipe up with aqueous paper towels.

  • Liquid Spill Containment : If the compound is dissolved in an organic solvent, apply a universal chemical absorbent (e.g., vermiculite or a commercial spill kit pad) starting from the perimeter and working inward to prevent spreading.

  • Decontamination : Wash the affected surface with a standard laboratory detergent solution, followed by a wipe-down with 70% ethanol or isopropanol to remove any residual organic residue.

  • Validation : Perform a final wipe of the area with a clean, white absorbent pad to visually confirm the absence of yellow/brown residue (characteristic of many aminothiazole derivatives).

Part 4: Waste Segregation and Disposal Plan

Disposal must strictly comply with institutional policies and federal Resource Conservation and Recovery Act (RCRA) guidelines[2].

Step-by-Step Methodology: Disposal

  • Solid Waste : Place all contaminated weighing boats, spatulas (if disposable), outer gloves, and empty vials into a rigid, puncture-resistant hazardous waste container labeled "Toxic Solid Waste - Aminothiazole Derivatives."

  • Liquid Waste : Segregate liquid waste based on the solvent used. Halogenated (e.g., DCM) and non-halogenated (e.g., DMF, DMSO) solvent waste streams must never be mixed. Label the carboy clearly with the compound name, CAS number (1250676-92-6), and the specific solvent matrix.

  • Aqueous Washings : Do not pour aqueous washings down the sink. The compound's ecological toxicity profile dictates that all washings be collected in a designated aqueous hazardous waste container for professional incineration.

References

  • Title: ChemicalBook - N-(prop-2-yn-1-yl)
  • Source: google.com (Google Patents)
  • Source: benchchem.

Sources

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